molecular formula C10H10FNO3 B116150 2-Acetamido-2-(4-fluorophenyl)acetic acid CAS No. 153381-37-4

2-Acetamido-2-(4-fluorophenyl)acetic acid

Cat. No.: B116150
CAS No.: 153381-37-4
M. Wt: 211.19 g/mol
InChI Key: HZTADRWBVNKKSJ-UHFFFAOYSA-N
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Description

2-Acetamido-2-(4-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetamido-2-(4-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-2-(4-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTADRWBVNKKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Chiral N-Acetylated Amino Acids in Modern Drug Discovery

The landscape of modern pharmacology is intricately linked with the principles of stereochemistry. The biological systems targeted by therapeutic agents are inherently chiral, composed of L-amino acids and D-sugars. This chirality dictates that the enantiomers of a drug molecule can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the development of enantiomerically pure compounds is a cornerstone of rational drug design, aiming to enhance therapeutic efficacy while minimizing off-target effects.[1][2]

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a non-natural N-acetylated amino acid, embodies the confluence of two critical motifs in medicinal chemistry: the fluorophenyl group and the chiral acetamido acid functionality. The incorporation of fluorine into drug candidates can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Furthermore, N-acetylated amino acids are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals, offering structural diversity and functional versatility.[][4] This guide provides a comprehensive technical overview of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, from its fundamental properties to its synthesis, analysis, and potential applications in the pharmaceutical sciences.

Core Compound Identification and Physicochemical Properties

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral, non-proteinogenic amino acid derivative.

Identifier Value Source
CAS Number 136815-01-5
Molecular Formula C₁₀H₁₀FNO₃
Molecular Weight 211.19 g/mol
IUPAC Name (2S)-2-acetamido-2-(4-fluorophenyl)acetic acid
SMILES CC(=O)NC(=O)O

Computed Physicochemical Data:

Property Value Source
Topological Polar Surface Area (TPSA) 66.4 Ų
LogP 1.0875
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Proposed Asymmetric Synthesis via Erlenmeyer Azalactone and Asymmetric Hydrogenation

A common and effective method for the synthesis of N-acetylated α-amino acids is the Erlenmeyer azalactone synthesis followed by an asymmetric hydrogenation step. This approach offers good control over the stereochemistry.[5]

Asymmetric Synthesis Workflow cluster_0 Step 1: Erlenmeyer Azalactone Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Asymmetric Hydrogenation Reactant1 4-Fluorobenzaldehyde Intermediate1 Azalactone Intermediate Reactant1->Intermediate1 Reacts with Reactant2 N-acetylglycine Reactant2->Intermediate1 Reacts with Reactant3 Acetic Anhydride, Sodium Acetate Reactant3->Intermediate1 Catalyzes Intermediate2 α-Acetamido-4-fluorocinnamic acid Intermediate1->Intermediate2 Base Hydrolysis Product (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid Intermediate2->Product H₂ Catalyst Chiral Rhodium or Ruthenium Catalyst (e.g., Rh-Me-BoPhoz) Catalyst->Product Catalyzes

Caption: Proposed asymmetric synthesis workflow.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of the Azalactone Intermediate:

    • In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (0.8 eq).

    • Add acetic anhydride (2.5 eq) and heat the mixture at 100°C for 2 hours with stirring.

    • Cool the reaction mixture and add ethanol to precipitate the product.

    • Filter the crude azalactone and wash with cold ethanol and then water.

  • Step 2: Hydrolysis to α-Acetamido-4-fluorocinnamic acid:

    • Suspend the crude azalactone in a 10% aqueous sodium carbonate solution.

    • Heat the mixture under reflux until the solid dissolves completely.

    • Cool the solution and acidify with dilute hydrochloric acid to precipitate the α-acetamido-4-fluorocinnamic acid.

    • Filter the product, wash with water, and dry.

  • Step 3: Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the α-acetamido-4-fluorocinnamic acid in an appropriate solvent (e.g., methanol).

    • Add a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., Me-BoPhoz).[5]

    • Pressurize the reactor with hydrogen gas (typically 5-10 bar) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Remove the catalyst by filtration through a pad of celite.

    • Evaporate the solvent to obtain the crude product.

    • Recrystallize from a suitable solvent system to yield enantiomerically enriched (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid.

Chiral Resolution of Racemic 2-Acetamido-2-(4-fluorophenyl)acetic acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture. Enzymatic resolution is a highly efficient and environmentally benign method.[6]

Enzymatic Resolution Workflow cluster_0 Enzymatic Hydrolysis cluster_1 Separation and Purification Start Racemic 2-Acetamido-2-(4-fluorophenyl)acetic acid ester Enzyme Lipase or Esterase (e.g., Amano Lipase PS) Start->Enzyme Substrate Product_S (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid Enzyme->Product_S Stereoselective Hydrolysis Product_R (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid ester (unreacted) Enzyme->Product_R No reaction Separation Extraction & Chromatography Product_S->Separation Product_R->Separation Final_S Pure (S)-enantiomer Separation->Final_S Final_R_ester Pure (R)-ester Separation->Final_R_ester

Caption: Enzymatic resolution workflow.

Experimental Protocol (Proposed):

  • Esterification of the Racemic Acid:

    • Convert the racemic 2-Acetamido-2-(4-fluorophenyl)acetic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification).

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester in a phosphate buffer (pH 7.0).

    • Add a lipase or esterase known for its stereoselectivity (e.g., Amano Lipase PS).

    • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The hydrolysis should stop at approximately 50% conversion.

  • Separation:

    • Once the desired conversion is reached, acidify the mixture to pH 2-3 with dilute HCl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • The organic layer will contain the unreacted (R)-ester and the product (S)-acid.

    • Separate the (S)-acid from the (R)-ester by extraction with an aqueous sodium bicarbonate solution. The acid will move to the aqueous phase as its sodium salt.

    • Acidify the aqueous phase and extract the (S)-acid with an organic solvent.

    • The original organic layer contains the (R)-ester, which can be hydrolyzed chemically to the (R)-acid if desired.

  • Purification:

    • Purify the (S)-acid by recrystallization to achieve high enantiomeric purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Spectroscopic Analysis
  • ¹H NMR:

    • A singlet for the acetyl methyl protons (CH₃).

    • A doublet for the α-proton (CH), coupled to the adjacent NH proton.

    • Multiplets for the aromatic protons of the 4-fluorophenyl ring.

    • A broad singlet for the carboxylic acid proton (COOH).

    • A doublet for the amide proton (NH).

  • ¹³C NMR:

    • A signal for the acetyl methyl carbon (CH₃).

    • A signal for the α-carbon (CH).

    • Signals for the aromatic carbons, with characteristic splitting patterns due to fluorine coupling.

    • A signal for the acetyl carbonyl carbon (C=O).

    • A signal for the carboxylic acid carbonyl carbon (C=O).

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the compound's molecular weight (211.19 g/mol ) should be observed, along with characteristic fragmentation patterns.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.

Experimental Protocol (Example):

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification to determine the ee.

Biological Activity and Applications in Drug Development

While specific biological targets for (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid have not been extensively reported in the public domain, its structural features suggest several potential areas of investigation for drug development professionals.

Rationale for Potential Biological Activity
  • N-Acetyl Amino Acid Moiety: N-acetylated amino acids, such as N-acetylcysteine (NAC), are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties.[9][10][11] The N-acetyl group can influence the molecule's interaction with biological targets and its pharmacokinetic profile.

  • Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions.

  • Chirality: As a single enantiomer, (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is expected to exhibit stereospecific interactions with chiral biological macromolecules such as enzymes and receptors, potentially leading to a more targeted therapeutic effect and a better safety profile compared to a racemic mixture.

Potential Therapeutic Areas for Investigation
  • Anti-inflammatory Agents: Given the anti-inflammatory properties of some N-acetylated compounds, this molecule could be investigated as a scaffold for novel anti-inflammatory drugs.

  • Metabolic Disorders: Phenylacetic acid derivatives are intermediates in the synthesis of various therapeutic agents, including those for metabolic disorders.[8]

  • Neurological Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders. The physicochemical properties of this compound may warrant investigation in this area.

  • Antiparasitic Agents: Aryl acetamide derivatives have been investigated as potent lead compounds for the treatment of parasitic diseases like cryptosporidiosis.[12]

Drug Discovery Logic cluster_0 Structural Features cluster_1 Potential Biological Implications cluster_2 Potential Therapeutic Areas Core (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid Feature1 Chiral Center (S-configuration) Core->Feature1 Feature2 N-Acetyl Group Core->Feature2 Feature3 4-Fluorophenyl Moiety Core->Feature3 Implication1 Stereospecific Target Binding Feature1->Implication1 Implication2 Antioxidant/Anti-inflammatory Potential Feature2->Implication2 Implication3 Enhanced Metabolic Stability & Binding Feature3->Implication3 Area1 Anti-inflammatory Implication1->Area1 Area2 Metabolic Disorders Implication1->Area2 Area3 Neurology Implication1->Area3 Area4 Antiparasitic Implication1->Area4 Implication2->Area1 Implication2->Area2 Implication2->Area3 Implication2->Area4 Implication3->Area1 Implication3->Area2 Implication3->Area3 Implication3->Area4

Caption: Logic for potential drug discovery applications.

Safety, Handling, and Storage

As a laboratory chemical, (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, general guidelines for handling acidic and acetamido compounds should be followed.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn.

Handling and Engineering Controls
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is 2-8°C.[2]

Conclusion and Future Outlook

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral building block with significant potential in the field of drug discovery and development. Its unique combination of a stereochemically defined center, an N-acetyl group, and a fluorinated aromatic ring makes it an attractive starting point for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its biological activities and potential therapeutic applications, the principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this and similar compounds. The continued exploration of chiral, fluorinated amino acid derivatives will undoubtedly contribute to the development of more effective and safer medicines.

References

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  • Cativiela, C., & Díaz-de-Villegas, M. D. (2025). Unnatural amino acids in drug discovery.
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  • BLD Pharm. (n.d.). 405-50-5|2-(4-Fluorophenyl)acetic acid.
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Sources

2-Acetamido-2-(4-fluorophenyl)acetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic Acid

Introduction

2-Acetamido-2-(4-fluorophenyl)acetic acid is a valuable N-acetylated amino acid derivative. Its structure, featuring a fluorinated phenyl ring, makes it a significant building block in medicinal chemistry and drug development. The incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a key intermediate for synthesizing novel therapeutic agents. This guide provides a detailed, research-grade overview of a robust and logical pathway for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward, two-stage synthetic strategy. The primary disconnection is at the amide bond, identifying 2-amino-2-(4-fluorophenyl)acetic acid as the immediate precursor. This amino acid can be further disconnected via the well-established Strecker amino acid synthesis, leading back to the commercially available starting material, 4-fluorobenzaldehyde.

This approach is advantageous due to its reliance on classical, high-yielding reactions and readily accessible starting materials. The pathway ensures a convergent and efficient synthesis suitable for laboratory-scale production.

Overall Synthesis Pathway

The synthesis is executed in two primary stages:

  • Strecker Synthesis: Formation of the α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid, from 4-fluorobenzaldehyde.

  • N-Acetylation: Acetylation of the resulting amino acid to yield the final product, 2-acetamido-2-(4-fluorophenyl)acetic acid.

Synthesis_Pathway start 4-Fluorobenzaldehyde intermediate1 α-Aminonitrile Intermediate start->intermediate1 NH₄Cl, KCN H₂O / Methanol intermediate2 2-Amino-2-(4-fluorophenyl)acetic acid intermediate1->intermediate2 H₂SO₄ / H₂O Reflux (Hydrolysis) product 2-Acetamido-2-(4-fluorophenyl)acetic acid intermediate2->product Acetic Anhydride (Ac₂O) Aqueous Solution

The Biological Frontier of Fluorophenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Phenylacetic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of rational drug design. This is particularly evident in the family of fluorophenylacetic acid (FPAA) derivatives. The phenylacetic acid core itself is a well-established pharmacophore present in numerous therapeutic agents. The addition of one or more fluorine atoms to the phenyl ring, however, dramatically alters the molecule's physicochemical and pharmacokinetic properties, often leading to enhanced biological activity.

The unique attributes of fluorine—its small van der Waals radius (comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—impart several advantages[1][2]. These include:

  • Metabolic Stability: Fluorine substitution can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[3][4].

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with target proteins, increasing binding affinity and potency[2].

  • Modulation of Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target[2][5].

  • Altered Acidity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid group, which can affect the molecule's ionization state and interaction with biological targets[4].

This guide provides an in-depth exploration of the diverse biological activities of fluorophenylacetic acid derivatives, with a focus on their anticancer and anti-inflammatory potential. We will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical role of the fluorine substituent in modulating their therapeutic effects.

Anticancer Activity of Fluorophenylacetic Acid Derivatives

A growing body of evidence highlights the potential of fluorophenylacetic acid derivatives as a promising class of anticancer agents[6][7]. Their cytotoxic effects have been demonstrated across a range of cancer cell lines, including prostate (PC3), breast (MCF-7), and cervical (HeLa) cancer[7][8].

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of these derivatives is not merely cytotoxic; it involves the targeted induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

One study on a fluorophenylacetamide derivative, N-butyl-2-(2-fluorolphenyl)acetamide (SCK6), revealed that its antiproliferative effects are mediated through:

  • G1 Cell Cycle Arrest: The compound was found to induce a G1 phase arrest in lung cancer cells. This was accompanied by a decrease in the protein levels of key G1 phase regulatory proteins, including cyclin-dependent kinase 2 (Cdk2), Cdk4, Cyclin E, and Cyclin D3. Concurrently, an increase in the levels of the tumor suppressor protein p53 and the Cdk inhibitor p21 was observed[9].

  • Induction of Apoptosis: The same study demonstrated that SCK6 induces apoptosis, characterized by DNA fragmentation. This apoptotic cascade was associated with a downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-9 and caspase-3[9].

Another study on a coumarin derivative bearing a 4-fluorophenylacetamide moiety also showed G0/G1 cell cycle arrest and the induction of both intrinsic and extrinsic apoptotic pathways in A549 lung cancer cells[10].

The following diagram illustrates the proposed mechanism of anticancer activity:

anticancer_mechanism cluster_cell_cycle Cell Cycle Arrest (G1 Phase) cluster_apoptosis Apoptosis Induction FPAA Fluorophenylacetic Acid Derivative p53 ↑ p53 FPAA->p53 bcl2 ↓ Bcl-2 FPAA->bcl2 p21 ↑ p21 p53->p21 cdks ↓ Cdk2, Cdk4 ↓ Cyclin E, D3 p21->cdks arrest G1 Arrest cdks->arrest caspase9 ↑ Caspase-9 caspase3 ↑ Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of anticancer action for fluorophenylacetic acid derivatives.

In Vitro Evaluation of Anticancer Activity

The MTS assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a valuable tool for screening the anticancer potential of fluorophenylacetic acid derivatives[8].

This protocol provides a general framework for evaluating the cytotoxicity of fluorophenylacetic acid derivatives against a panel of cancer cell lines.

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the fluorophenylacetic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add the diluted compounds to the wells, ensuring the final solvent concentration does not exceed a non-toxic level (typically <0.5%). Include untreated and solvent-only controls.

    • Incubate the plate for 48-72 hours.

  • MTS Reagent Addition:

    • Prepare the MTS reagent according to the manufacturer's instructions[11].

    • Add 20 µL of the MTS reagent to each well[12].

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure uniform color distribution.

    • Measure the absorbance at 490 nm using a microplate reader[11].

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

The following table summarizes the reported IC₅₀ values for some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines.

CompoundSubstituent on N-phenyl ringPC3 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)Reference
2b o-nitro52>100[6][7]
2c p-nitro80100[6][7]
Imatinib (control) -4098[6][7]

Note: Lower IC₅₀ values indicate higher cytotoxic activity.

Anti-inflammatory Activity of Fluorophenylacetic Acid Derivatives

The phenylacetic acid scaffold is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs)[13]. It is, therefore, not surprising that fluorophenylacetic acid derivatives also exhibit significant anti-inflammatory properties.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes[14]. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[15].

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa.

  • COX-2 is typically induced at sites of inflammation.

Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects[14][15]. The structural modifications enabled by fluorine substitution can play a crucial role in achieving this selectivity.

anti_inflammatory_mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation FPAA Fluorophenylacetic Acid Derivative FPAA->COX_Enzymes

Caption: Mechanism of anti-inflammatory action via COX inhibition.

In Vitro Evaluation of COX Inhibition

Several assay formats are available to determine the inhibitory activity of compounds against COX-1 and COX-2, including colorimetric and fluorometric methods.

This protocol is based on measuring the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)[16].

  • Reagent Preparation:

    • Prepare the assay buffer, heme solution, and COX-1 and COX-2 enzymes as per the kit manufacturer's instructions[16].

  • Assay Setup (in a 96-well plate):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the fluorophenylacetic acid derivative (at various concentrations), and 10 µL of either COX-1 or COX-2 enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher value indicates greater selectivity for COX-2.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds[17][18].

  • Animal Preparation:

    • Use healthy adult Wistar or Sprague-Dawley rats (150-250g).

    • Acclimatize the animals for at least one week before the experiment[19].

    • Fast the animals overnight before the experiment, with free access to water.

  • Experimental Groups (n=6 per group):

    • Group I (Control): Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

    • Group II (Test Compound): Fluorophenylacetic acid derivative at various doses (e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally).

    • Group III (Positive Control): A standard NSAID like Indomethacin (e.g., 10 mg/kg)[17][19].

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer[17].

    • Administer the vehicle, test compound, or positive control.

    • One hour after administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw[17][20].

    • Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection[17].

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

    • Analyze the data for statistical significance.

Other Notable Biological Activities

The therapeutic potential of fluorophenylacetic acid derivatives extends beyond oncology and inflammation. They are also key intermediates and possess inhibitory activity against other important enzymes.

Enzyme Inhibition
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Trifluorophenylacetic acids are crucial intermediates in the synthesis of DPP-4 inhibitors, a class of drugs used in the treatment of type 2 diabetes.

  • Cholinesterase Inhibition: Organotin(IV) derivatives of 4-fluorophenoxyacetic acid have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[21].

  • Other Enzymes: These derivatives have also been evaluated for their inhibitory effects on monoamine oxidase B (MAO-B), alpha-glucosidase, and lipoxygenase (LOX)[21].

Neuroprotective Potential

While direct studies on the neuroprotective effects of simple fluorophenylacetic acids are emerging, related phenolic acids have been shown to possess neuroprotective properties, suggesting a potential avenue for future research with FPAA derivatives[22][23][24]. The ability of fluorine to enhance CNS penetration makes this an intriguing area for exploration[3].

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorophenylacetic acid derivatives is highly dependent on the substitution pattern on both the phenylacetic acid core and any appended moieties.

  • Anticancer Activity: Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that the presence of an electron-withdrawing nitro group on the N-phenyl ring enhances cytotoxic activity compared to an electron-donating methoxy group[6][7].

  • Enzyme Inhibition: The position of the fluorine atom on the phenyl ring can significantly impact the inhibitory potency and selectivity against different enzymes. For example, in a series of BRAF inhibitors, fluorine substitution at the 2 or 3 position of an aryl ring improved both enzyme activity and cellular potency, while substitution at the 4 position led to a reduction in potency[4].

Conclusion and Future Perspectives

Fluorophenylacetic acid derivatives represent a versatile and highly tunable chemical scaffold with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and anti-inflammatory agents, coupled with their potential as inhibitors of other key enzymes, underscores their importance in drug discovery.

The future of FPAA derivative research lies in:

  • Elucidating Detailed Mechanisms: Further investigation into the specific signaling pathways modulated by these compounds in cancer cells and during inflammation.

  • Optimizing Selectivity: Rational design and synthesis of new derivatives with improved selectivity for specific targets (e.g., COX-2 over COX-1, or specific cancer-related kinases).

  • Exploring New Therapeutic Areas: Expanding the investigation of their potential in neurodegenerative diseases, metabolic disorders, and other therapeutic areas.

  • Advanced In Vivo Studies: Conducting comprehensive preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.

The strategic use of fluorine chemistry continues to be a powerful tool, and the fluorophenylacetic acid scaffold is poised to remain a fruitful starting point for the development of the next generation of targeted therapeutics.

References

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An In-depth Technical Guide to 2-Acetamido-2-(4-fluorophenyl)acetic Acid: From Discovery to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Fluorinated Unnatural Amino Acids

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into organic molecules has emerged as a paramount tool for fine-tuning pharmacological profiles.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Within this context, fluorinated amino acids represent a pivotal class of building blocks, offering a direct avenue to introduce these beneficial properties into peptides and other pharmaceutical agents.[] This guide delves into the discovery, history, synthesis, and potential applications of a specific fluorinated unnatural amino acid derivative: 2-Acetamido-2-(4-fluorophenyl)acetic acid. While not a naturally occurring compound, its structure is emblematic of the innovative strides taken in synthetic chemistry to expand the repertoire of amino acids available for scientific exploration.[4][5][6]

A Historical Perspective: The Rise of Synthetic Amino Acids

The story of 2-Acetamido-2-(4-fluorophenyl)acetic acid is intrinsically linked to the broader history of unnatural amino acid synthesis. The 20 canonical amino acids, the fundamental building blocks of proteins, have long been a focal point of biochemical research. However, the desire to modulate protein structure and function, as well as to create novel therapeutic agents, spurred the development of methods to synthesize amino acids not found in nature.

One of the earliest and most versatile methods for α-amino acid synthesis is the Strecker synthesis , first reported by Adolph Strecker in 1850.[7][8] This one-pot reaction, involving an aldehyde, ammonia, and cyanide, followed by hydrolysis, provides a straightforward route to a wide array of amino acids.[9][10][11] The flexibility to use different aldehydes as starting materials opened the door to the creation of numerous non-proteinogenic amino acids. The development of asymmetric versions of the Strecker synthesis further enhanced its utility by allowing for the stereoselective synthesis of chiral amino acids.[7]

The advent of organofluorine chemistry in the 20th century provided a new dimension to the design of unnatural amino acids. The introduction of fluorine atoms into the aromatic rings of amino acids like phenylalanine and tyrosine was found to have profound effects on their properties. This led to a surge in the synthesis and investigation of fluorinated amino acids for various applications, including as probes for studying enzyme mechanisms and as components of more stable and potent peptide-based drugs.[12]

While the exact date and circumstances of the first synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid are not prominently documented in seminal literature, its existence is a logical outcome of these historical developments. It represents a convergence of classical amino acid synthesis with the strategic use of fluorine to create a specialized chemical entity.

Plausible Synthetic Pathway: A Modern Adaptation of a Classic Reaction

A chemically sound and efficient method for the laboratory-scale synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid can be envisioned through a modified Strecker synthesis, followed by N-acetylation. This approach leverages readily available starting materials and well-established reaction mechanisms.

Synthesis_Workflow cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: N-Acetylation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Aminonitrile 2-Amino-2-(4-fluorophenyl)acetonitrile 4-Fluorobenzaldehyde->Aminonitrile in H2O/EtOH Ammonium_Chloride_Sodium_Cyanide NH4Cl, NaCN Amino_Acid 2-Amino-2-(4-fluorophenyl)acetic acid Aminonitrile->Amino_Acid  HCl, H2O, Heat   Final_Product 2-Acetamido-2-(4-fluorophenyl)acetic acid Amino_Acid->Final_Product in Acetic Acid Acetic_Anhydride Acetic Anhydride

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of advancing patient care. Among these, 2-Acetamido-2-(4-fluorophenyl)acetic acid, a structurally intriguing N-acetylated amino acid derivative, has emerged as a compound of significant interest. Its unique combination of a fluorinated phenyl ring and an N-acetylated glycine backbone suggests a potential for multifaceted biological activity. This technical guide provides a comprehensive, in-depth analysis of the hypothesized mechanism of action of 2-Acetamido-2-(4-fluorophenyl)acetic acid, drawing upon evidence from structurally related compounds and established pharmacological principles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising molecule.

The central hypothesis presented in this guide is that 2-Acetamido-2-(4-fluorophenyl)acetic acid primarily exerts its effects through the modulation of inflammatory pathways. Specifically, we will explore its potential as an inhibitor of the NF-κB signaling cascade and, consequently, its role in the downregulation of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. Furthermore, we will delve into a secondary, more speculative, mechanism involving the potential inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme critical in glucose homeostasis.

Part 1: The Anti-Inflammatory Hypothesis: Targeting the NF-κB and COX-2 Axis

The anti-inflammatory potential of 2-Acetamido-2-(4-fluorophenyl)acetic acid is strongly suggested by the well-documented activities of N-acetylated compounds and phenylacetic acid derivatives. The N-acetyl group, as seen in compounds like N-acetylcysteine (NAC), is known to confer significant antioxidant and anti-inflammatory properties. These effects are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response.[1][2][3]

Proposed Mechanism: Inhibition of NF-κB Signaling

The NF-κB pathway is a critical orchestrator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. There, it triggers the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[4]

We hypothesize that 2-Acetamido-2-(4-fluorophenyl)acetic acid, owing to its N-acetyl moiety, interferes with this cascade. By potentially inhibiting the degradation of IκBα, the compound would prevent NF-κB translocation, thereby dampening the downstream inflammatory response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates IkBa_p p-IkBa IkBa->IkBa_p NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa_NFkB IkBa-NF-kB Complex IkBa_NFkB->NF-kB Releases Topic_Compound 2-Acetamido-2-(4-fluorophenyl)acetic acid Topic_Compound->IKK Inhibits (Hypothesized) DNA DNA NF-kB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-a, IL-1b, IL-6, COX-2) DNA->Pro_inflammatory_Genes Initiates

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Downstream Effect: COX-2 Inhibition and Reduced Prostaglandin Synthesis

A key consequence of NF-κB activation is the induction of COX-2, the inducible isoform of the cyclooxygenase enzyme.[5] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[5][6] By inhibiting the NF-κB pathway, 2-Acetamido-2-(4-fluorophenyl)acetic acid would be expected to decrease the expression of COX-2.

Furthermore, the phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that directly inhibit COX enzymes. Therefore, it is plausible that 2-Acetamido-2-(4-fluorophenyl)acetic acid could also exert a direct inhibitory effect on the COX-2 enzyme, in addition to reducing its expression. The 4-fluorophenyl group is a common substituent in selective COX-2 inhibitors, which may enhance the binding affinity and selectivity for the COX-2 isoform.[7][8]

COX2_Pathway Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Topic_Compound 2-Acetamido-2-(4-fluorophenyl)acetic acid Topic_Compound->COX2 Inhibits (Hypothesized)

Caption: Hypothesized direct inhibition of the COX-2 enzyme.

Experimental Validation Protocols

To validate the hypothesized anti-inflammatory mechanism, a series of in vitro and in vivo experiments are proposed.

1.3.1. In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the direct inhibitory activity and selectivity of 2-Acetamido-2-(4-fluorophenyl)acetic acid on COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Prepare a series of concentrations of the test compound.

    • Incubate the enzymes with the test compound and arachidonic acid as the substrate.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

    • Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index.

1.3.2. NF-κB Reporter Assay in Macrophages

  • Objective: To assess the effect of the compound on NF-κB activation.

  • Methodology:

    • Transfect a macrophage cell line (e.g., RAW 264.7) with a reporter plasmid containing the NF-κB response element linked to a luciferase gene.

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS).

    • Measure luciferase activity to quantify NF-κB activation.

1.3.3. In Vivo Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the in vivo anti-inflammatory efficacy.

  • Methodology:

    • Administer the test compound or vehicle to rodents (e.g., Wistar rats) orally or intraperitoneally.

    • After a set time, inject carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema compared to the vehicle-treated group.[9]

Part 2: A Secondary Hypothesis: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

While the anti-inflammatory hypothesis is the primary focus, the N-acetylated amino acid structure of 2-Acetamido-2-(4-fluorophenyl)acetic acid also bears some resemblance to peptidomimetic inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin secretion and maintaining glucose homeostasis.[10] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[11][12][13]

Proposed Mechanism: Competitive Inhibition of DPP-IV

The active site of DPP-IV accommodates peptide substrates with a proline or alanine residue at the penultimate N-terminal position. It is conceivable that the N-acetylated phenylglycine moiety of our topic compound could mimic a dipeptide substrate and bind to the active site of DPP-IV, acting as a competitive inhibitor. The fluorophenyl group could potentially enhance binding affinity through hydrophobic interactions within the active site.

DPP4_Inhibition GLP1_active Active GLP-1 DPP4 DPP-IV Enzyme GLP1_active->DPP4 Substrate Insulin_Secretion Insulin Secretion GLP1_active->Insulin_Secretion Stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates Topic_Compound 2-Acetamido-2-(4-fluorophenyl)acetic acid Topic_Compound->DPP4 Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the DPP-IV enzyme.

Experimental Validation Protocol

2.2.1. In Vitro DPP-IV Inhibition Assay

  • Objective: To determine the direct inhibitory activity of the compound on DPP-IV.

  • Methodology:

    • Use a commercially available DPP-IV inhibitor screening kit.

    • Incubate recombinant human DPP-IV with varying concentrations of the test compound.

    • Add a fluorogenic or colorimetric substrate (e.g., Gly-Pro-AMC).

    • Measure the fluorescence or absorbance to determine the rate of substrate cleavage.

    • Calculate the IC50 value for DPP-IV inhibition.

Part 3: The Role of the 4-Fluorophenyl Group: A Structure-Activity Relationship Perspective

The presence of a fluorine atom on the phenyl ring is a key structural feature of 2-Acetamido-2-(4-fluorophenyl)acetic acid. Fluorine substitution is a common strategy in medicinal chemistry to enhance various pharmacological properties. In the context of the proposed mechanisms, the 4-fluoro substituent could:

  • Enhance Binding Affinity: The high electronegativity and small size of fluorine can lead to favorable interactions with enzyme active sites, potentially increasing binding affinity for both COX-2 and DPP-IV.[14]

  • Improve Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, leading to increased metabolic stability and a longer half-life.

  • Modulate Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-activity relationship (SAR) studies on related fluorinated compounds have demonstrated that the position of the fluorine atom can dramatically impact biological activity.[14][15][16] The para-position, as in our topic compound, is often optimal for activity in many classes of enzyme inhibitors.

Summary of Quantitative Data and Hypothesized Activities

Parameter Hypothesized Activity Rationale based on Structural Analogs Proposed Validation Assays
IC50 (COX-2) Low micromolar to nanomolar rangePhenylacetic acid derivatives are known COX inhibitors; 4-fluorophenyl group is common in selective COX-2 inhibitors.[7][8]In Vitro COX-1/COX-2 Inhibition Assay
IC50 (COX-1) Significantly higher than COX-2 IC50The 4-fluorophenyl substituent may confer COX-2 selectivity.[7]In Vitro COX-1/COX-2 Inhibition Assay
IC50 (NF-κB) Micromolar rangeN-acetylated compounds like NAC inhibit NF-κB activation.[1][2][3]NF-κB Reporter Assay
ED50 (Paw Edema) Dose-dependent reductionCompounds with in vitro anti-inflammatory activity are expected to be active in this in vivo model.[9]Carrageenan-Induced Paw Edema
IC50 (DPP-IV) To be determined (speculative)Structural resemblance to peptidomimetic DPP-IV inhibitors.[11][13]In Vitro DPP-IV Inhibition Assay

Conclusion

2-Acetamido-2-(4-fluorophenyl)acetic acid is a promising chemical entity with a high potential for therapeutic application, particularly in the realm of inflammatory disorders. The primary hypothesized mechanism of action is the inhibition of the pro-inflammatory NF-κB signaling pathway, leading to a downstream reduction in COX-2 expression and activity. A secondary, more speculative, mechanism involves the potential for DPP-IV inhibition. The 4-fluorophenyl group is anticipated to be a key contributor to the compound's potency and selectivity.

The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses and elucidating the precise molecular mechanisms of this intriguing compound. Further research into the pharmacology, toxicology, and pharmacokinetics of 2-Acetamido-2-(4-fluorophenyl)acetic acid is warranted to fully uncover its therapeutic potential.

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A Roadmap for Unveiling the Therapeutic Potential of 2-Acetamido-2-(4-fluorophenyl)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing 2-Acetamido-2-(4-fluorophenyl)acetic acid for Therapeutic Target Identification

2-Acetamido-2-(4-fluorophenyl)acetic acid is a synthetic, unnatural amino acid derivative whose therapeutic potential remains largely unexplored.[1] Its chemical structure, featuring a 4-fluorophenyl group, an acetamido moiety, and a carboxylic acid function, presents several intriguing possibilities for interaction with biological systems. The presence of a fluorine atom can enhance metabolic stability and binding affinity of small molecules to their protein targets.[2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic targets of this compound. We will delve into plausible mechanisms of action inferred from structurally related molecules and provide detailed, field-proven experimental protocols to validate these hypotheses.

Our approach is grounded in the principles of chemical biology and structure-activity relationship (SAR) analysis. By examining the known biological effects of compounds bearing similar structural motifs, we can formulate a rational basis for target exploration. This document will serve as a technical roadmap, guiding the scientific inquiry from initial hypothesis generation to preclinical validation.

Part 1: Inferred Therapeutic Landscapes: From Inflammation to Neurological Modulation

Based on the structural components of 2-Acetamido-2-(4-fluorophenyl)acetic acid, we can hypothesize its involvement in several key therapeutic areas. The 4-fluorophenylacetic acid substructure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways.[2][3] Furthermore, the acetamido group is reminiscent of N-acetylcysteine (NAC), a compound with a broad spectrum of activity, including antioxidant and anti-inflammatory effects.[4] Finally, the unnatural amino acid scaffold points towards possible interactions with enzymes and transporters involved in amino acid metabolism and neurotransmission.

The Anti-Inflammatory Axis: Targeting Cyclooxygenase (COX) Enzymes

The structural similarity of the 4-fluorophenylacetic acid core to known NSAIDs strongly suggests that 2-Acetamido-2-(4-fluorophenyl)acetic acid may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever.

Hypothesized Mechanism of Action:

2-Acetamido-2-(4-fluorophenyl)acetic acid may act as a competitive inhibitor of the arachidonic acid binding site on COX-1 and/or COX-2, thereby reducing the production of prostaglandins. The acetamido group could potentially influence the binding kinetics and selectivity towards the COX isoforms.

Experimental Validation Workflow:

COX_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Compound_Prep Prepare stock solution of 2-Acetamido-2-(4-fluorophenyl)acetic acid COX1_Assay COX-1 Inhibition Assay (e.g., Cayman Chemical Kit) Compound_Prep->COX1_Assay COX2_Assay COX-2 Inhibition Assay (e.g., Cayman Chemical Kit) Compound_Prep->COX2_Assay IC50_Det Determine IC50 values COX1_Assay->IC50_Det COX2_Assay->IC50_Det Cell_Culture Culture macrophages (e.g., RAW 264.7) IC50_Det->Cell_Culture Proceed if IC50 < 10 µM LPS_Stim Stimulate with LPS to induce prostaglandin E2 (PGE2) production Cell_Culture->LPS_Stim Treatment Treat with varying concentrations of the compound LPS_Stim->Treatment PGE2_ELISA Measure PGE2 levels by ELISA Treatment->PGE2_ELISA Cell_Viability Assess cell viability (e.g., MTT assay) Treatment->Cell_Viability ASCT_Modulation_Workflow cluster_in_vitro_binding In Vitro Binding/Uptake Assays cluster_cell_based_neuro Cell-Based Neuromodulation Membrane_Prep Prepare membrane vesicles expressing ASCT1 or ASCT2 Radioligand_Binding Radioligand binding assay with [3H]-D-serine Competitive_Binding Competitive binding with 2-Acetamido-2-(4-fluorophenyl)acetic acid Uptake_Assay [3H]-D-serine uptake assay in HEK293 cells overexpressing ASCT1/2 Primary_Neurons Culture primary cortical neurons Uptake_Assay->Primary_Neurons Proceed if significant inhibition Compound_Treatment Treat neurons with the compound Extracellular_Sampling Collect extracellular fluid HPLC_MS Quantify D-serine and other amino acids by HPLC-MS

Caption: Workflow for validating ASCT modulation.

Detailed Experimental Protocol: [3H]-D-Serine Uptake Assay

  • Objective: To assess the inhibitory effect of 2-Acetamido-2-(4-fluorophenyl)acetic acid on D-serine uptake mediated by ASCT1 and ASCT2.

  • Materials:

    • HEK293 cells stably expressing human ASCT1 or ASCT2.

    • [3H]-D-Serine (radiolabeled substrate).

    • 2-Acetamido-2-(4-fluorophenyl)acetic acid.

    • Known ASCT inhibitor (e.g., L-4-Fluorophenylglycine) as a positive control.

    • Scintillation counter.

  • Procedure:

    • Plate the ASCT1/2-expressing HEK293 cells in a 24-well plate and grow to confluence.

    • Wash the cells with a sodium-containing buffer.

    • Pre-incubate the cells with varying concentrations of 2-Acetamido-2-(4-fluorophenyl)acetic acid or controls for 15 minutes.

    • Add [3H]-D-Serine to each well and incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Determine the concentration-dependent inhibition of [3H]-D-Serine uptake and calculate the IC50 value.

Parameter Description
Cell Line HEK293 cells overexpressing hASCT1 or hASCT2
Substrate [3H]-D-Serine
Detection Method Scintillation counting
Data Output IC50 for inhibition of D-serine uptake

Part 2: Exploring the Anticancer Potential: A Multi-pronged Approach

The phenoxy acetamide scaffold has been associated with anticancer properties, and N-acetylated compounds can influence cellular redox status, a critical factor in cancer cell survival. [7][8]Therefore, investigating the anticancer potential of 2-Acetamido-2-(4-fluorophenyl)acetic acid is a logical next step.

Cytotoxicity Screening and Apoptosis Induction

The initial assessment of anticancer activity involves screening the compound for cytotoxicity against a panel of human cancer cell lines.

Hypothesized Mechanism of Action:

2-Acetamido-2-(4-fluorophenyl)acetic acid may induce apoptosis in cancer cells through intrinsic or extrinsic pathways, potentially by disrupting mitochondrial function or modulating key signaling pathways involved in cell survival.

Experimental Validation Workflow:

Anticancer_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_apoptosis Apoptosis Assays Cell_Panel Select a panel of cancer cell lines (e.g., NCI-60) MTT_Assay Perform MTT or SRB assay to determine GI50 values Dose_Response Generate dose-response curves AnnexinV_PI Annexin V-FITC/PI staining and flow cytometry Dose_Response->AnnexinV_PI Proceed with sensitive cell lines Caspase_Assay Caspase-3/7 activity assay Western_Blot Western blot for PARP cleavage and Bcl-2 family proteins

Caption: Workflow for evaluating anticancer activity.

Detailed Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

  • Objective: To quantify the induction of apoptosis by 2-Acetamido-2-(4-fluorophenyl)acetic acid in a sensitive cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., a human melanoma cell line). [8] * 2-Acetamido-2-(4-fluorophenyl)acetic acid.

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the compound at its GI50 concentration for 24 and 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Parameter Description
Detection Method Flow cytometry
Stains Annexin V-FITC (detects phosphatidylserine externalization) and Propidium Iodide (detects loss of membrane integrity)
Data Output Percentage of cells in early and late apoptosis

Conclusion and Future Directions

This technical guide outlines a rational and systematic approach to elucidating the therapeutic potential of 2-Acetamido-2-(4-fluorophenyl)acetic acid. By leveraging knowledge from structurally related compounds, we have proposed plausible therapeutic targets in inflammation, neuroscience, and oncology. The detailed experimental protocols provided herein offer a clear path for researchers to validate these hypotheses.

Future investigations should also consider the compound's pharmacokinetic and metabolic profile. [9]Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a therapeutic agent. Furthermore, target deconvolution studies, such as affinity chromatography or chemoproteomics, could be employed to identify novel binding partners and uncover unexpected mechanisms of action. The journey from a novel chemical entity to a potential therapeutic is a long and arduous one, but with a well-defined research plan, the secrets of 2-Acetamido-2-(4-fluorophenyl)acetic acid can be unlocked.

References

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health.
  • 4-Fluorophenylacetic acid 98 405-50-5. (n.d.). Sigma-Aldrich.
  • 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. (n.d.). PubChem.
  • 2-(4-Cyano-2-fluorophenyl)acetic acid | C9H6FNO2 | CID 69401506. (n.d.). PubChem.
  • (S)-2-Acetamido-2-(4-fluorophenyl)aceticacid | 136815-01-5. (n.d.). ChemScene.
  • 4-Fluorophenylacetic acid. (n.d.). Chem-Impex.
  • L-4-Fluorophenylglycine produces antidepressant-like effects and enhances resilience to stress in mice. (2022). PubMed.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central.
  • Biological Activities and Potential Oral Applications of N-Acetylcysteine. (n.d.). National Institutes of Health.
  • Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. (2020). Journal of Drug Delivery and Therapeutics.
  • Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents. (n.d.). PMC - NIH.
  • 4-Fluorophenylacetic acid. (n.d.). Multichem Exports.
  • 2-(4-Fluorophenyl)acetic acid-d2 (p-Fluorophenylacetic acid-d2). (n.d.). Stable Isotope.
  • 2,2-Bis(4-fluorophenyl)acetic acid | 361-63-7. (n.d.). Benchchem.
  • 4-Fluorophenylacetic Acid. (n.d.). Maruti Industries.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.

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A Technical Guide to the Spectroscopic Characterization of 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-Acetamido-2-(4-fluorophenyl)acetic acid, a compound of interest in synthetic and medicinal chemistry. As a senior application scientist, the following sections are structured to offer not just data, but a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are synergistically employed to elucidate and confirm the molecular structure of this N-acetylated amino acid derivative.

Introduction

2-Acetamido-2-(4-fluorophenyl)acetic acid (Molecular Formula: C₁₀H₁₀FNO₃, Molecular Weight: 211.19 g/mol ) is a chiral aromatic amino acid derivative.[1] The presence of a fluorine atom, an acetamido group, a carboxylic acid, and a chiral center bestows upon it a unique electronic and stereochemical profile, making precise structural verification paramount. Spectroscopic analysis is the cornerstone of this verification process, providing a detailed molecular fingerprint. This guide will walk through the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data expected for this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like 2-Acetamido-2-(4-fluorophenyl)acetic acid would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~ 12.0 - 13.0Singlet (broad)1HCarboxylic Acid (-COOH)The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
~ 8.0 - 8.5Doublet1HAmide (-NH)The amide proton is coupled to the adjacent methine proton. Its chemical shift can be solvent-dependent.
~ 7.3 - 7.5Multiplet (dd)2HAromatic (ortho to F)These aromatic protons are influenced by the electron-withdrawing fluorine and the electron-donating effect of the rest of the molecule. They are coupled to the meta protons.
~ 7.0 - 7.2Multiplet (dd)2HAromatic (meta to F)These protons are coupled to the ortho protons and show a characteristic splitting pattern.
~ 5.3 - 5.5Doublet1HMethine (-CH)This proton is at the chiral center, adjacent to the aromatic ring, the amide, and the carboxylic acid, leading to a downfield shift. It is coupled to the amide proton.
~ 2.0Singlet3HAcetyl (-CH₃)The methyl protons of the acetamido group are in a relatively shielded environment and typically appear as a sharp singlet.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~ 170 - 175Carboxylic Acid Carbonyl (-COOH)The carbonyl carbon of the carboxylic acid is highly deshielded.
~ 168 - 172Amide Carbonyl (-C=O)The amide carbonyl carbon is also in a deshielded environment.
~ 160 - 165 (d, ¹JCF ≈ 245 Hz)Aromatic (ipso to F)The carbon directly attached to fluorine shows a large one-bond coupling constant.
~ 135 - 140Aromatic (ipso to CH)The quaternary aromatic carbon attached to the chiral center.
~ 128 - 132 (d, ³JCF ≈ 8 Hz)Aromatic (ortho to F)These carbons show a smaller coupling to fluorine.
~ 115 - 120 (d, ²JCF ≈ 21 Hz)Aromatic (meta to F)These carbons exhibit a two-bond coupling to the fluorine atom.
~ 55 - 60Methine Carbon (-CH)The carbon of the chiral center is shifted downfield due to the adjacent electronegative atoms (N and O).
~ 22 - 25Acetyl Carbon (-CH₃)The methyl carbon of the acetamido group is in the aliphatic region.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet is taken first and subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Frequency Range (cm⁻¹) Vibration Functional Group Assignment Significance
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe very broad nature of this peak is due to extensive hydrogen bonding.
~ 3300N-H stretchAmideThis peak often overlaps with the broad O-H stretch.
~ 1700C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carboxylic acid carbonyl.
~ 1650C=O stretch (Amide I)AmideThis is a strong absorption characteristic of the amide carbonyl group.
~ 1550N-H bend (Amide II)AmideThis band, coupled with the Amide I band, is diagnostic for a secondary amide.
~ 1600, 1500C=C stretchAromatic RingThese absorptions confirm the presence of the phenyl group.
~ 1250 - 1000C-F stretchAryl-FluorideA strong absorption indicating the presence of the carbon-fluorine bond.

The following diagram illustrates the workflow for acquiring and interpreting the spectroscopic data.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in Deuterated Solvent NMR_Acquire Acquire 1H & 13C Spectra NMR_Sample->NMR_Acquire NMR_Process Fourier Transform & Process Data NMR_Acquire->NMR_Process NMR_Interpret Assign Peaks to Protons & Carbons NMR_Process->NMR_Interpret Structure_Confirmation Structural Confirmation NMR_Interpret->Structure_Confirmation IR_Sample Prepare Sample (ATR or KBr) IR_Acquire Acquire Spectrum IR_Sample->IR_Acquire IR_Interpret Identify Functional Group Absorptions IR_Acquire->IR_Interpret IR_Interpret->Structure_Confirmation MS_Sample Introduce Sample (e.g., ESI) MS_Acquire Ionize & Detect MS_Sample->MS_Acquire MS_Interpret Analyze M/Z & Fragmentation MS_Acquire->MS_Interpret MS_Interpret->Structure_Confirmation Compound 2-Acetamido-2-(4-fluorophenyl)acetic acid Compound->NMR_Sample Compound->IR_Sample Compound->MS_Sample

Caption: Workflow for Spectroscopic Analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction and Ionization: For a polar molecule like this, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide) and infused into the mass spectrometer. ESI can be operated in positive or negative ion mode.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the m/z values.

  • Tandem MS (MS/MS): To study fragmentation, the molecular ion of interest is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed.

Mass Spectral Interpretation
  • Molecular Ion Peak: In positive ion mode ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of 212.07. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 210.06 would be prominent. High-resolution mass spectrometry can confirm the elemental composition.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion provides structural clues. The diagram below illustrates a plausible fragmentation pathway.

Fragmentation_Pathway cluster_frags Key Fragment Ions Parent [M+H]⁺ m/z = 212.07 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 194.06 Parent->Frag1 - H₂O Frag2 Loss of COOH [M+H - COOH]⁺ m/z = 167.08 Parent->Frag2 - COOH Frag3 Loss of Acetamide [M+H - C₂H₅NO]⁺ m/z = 153.05 Parent->Frag3 - CH₃CONH₂ Frag4 Fluorophenyl cation [C₆H₄F]⁺ m/z = 95.03 Frag3->Frag4 - C₂H₂O

Caption: Plausible MS Fragmentation Pathway.

Conclusion

The comprehensive analysis of 2-Acetamido-2-(4-fluorophenyl)acetic acid using NMR, IR, and MS provides a self-validating system for structural elucidation. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups such as the carboxylic acid, amide, and aryl-fluoride moieties. High-resolution mass spectrometry verifies the elemental composition and offers further structural insights through predictable fragmentation patterns. Together, these techniques provide an unambiguous confirmation of the chemical identity of 2-Acetamido-2-(4-fluorophenyl)acetic acid, a critical step in any research or development endeavor.

References

Sources

A Technical Guide to the Exploration of 2-Acetamido-2-(4-fluorophenyl)acetic Acid Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel anticancer agents derived from the 2-Acetamido-2-(4-fluorophenyl)acetic acid scaffold. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new oncology therapeutics. It emphasizes the rationale behind experimental design, detailed protocols for self-validating studies, and the critical analysis of structure-activity relationships.

Introduction: The Rationale for Targeting the 2-Acetamido-2-(4-fluorophenyl)acetic Acid Scaffold

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in medicinal chemistry.[1][2] Phenylacetamide and its derivatives have emerged as a promising class of compounds with potential anticancer properties.[1][2] The core structure of 2-Acetamido-2-(4-fluorophenyl)acetic acid presents several features that make it an attractive starting point for a drug discovery campaign. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the acetamido and carboxylic acid moieties offer multiple points for chemical modification to explore the chemical space and optimize biological activity.

This guide outlines a systematic approach to derivatize this core scaffold, evaluate the anticancer potential of the resulting compounds, and gain insights into their mechanism of action. The overarching goal is to identify lead compounds with potent and selective anticancer activity for further preclinical and clinical development.

Synthetic Strategy and Library Design

The synthesis of a focused library of derivatives is the first step in exploring the anticancer potential of the 2-Acetamido-2-(4-fluorophenyl)acetic acid core. A robust and versatile synthetic route is essential for generating a diverse set of analogues.

General Synthetic Scheme

The primary point of diversification for this scaffold is the carboxylic acid group, which can be readily converted to a variety of amides. The general synthetic approach involves the coupling of 2-Acetamido-2-(4-fluorophenyl)acetic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Core 2-Acetamido-2-(4-fluorophenyl)acetic acid Coupling Coupling Agents (e.g., EDC, HOBt) Core->Coupling Amine Diverse Amines (R1R2NH) Amine->Coupling Product 2-Acetamido-2-(4-fluorophenyl)acetamide Derivatives Coupling->Product Amide Bond Formation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Coupling Temp Room Temperature Temp->Coupling

Caption: General synthetic scheme for the preparation of 2-Acetamido-2-(4-fluorophenyl)acetamide derivatives.

Detailed Synthetic Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a general procedure for the synthesis of an amide derivative of 2-Acetamido-2-(4-fluorophenyl)acetic acid.

Materials:

  • 2-Acetamido-2-(4-fluorophenyl)acetic acid

  • Substituted amine (e.g., aniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-Acetamido-2-(4-fluorophenyl)acetic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation

A tiered screening approach is recommended to efficiently evaluate the anticancer potential of the synthesized derivatives.

Primary Cytotoxicity Screening

The initial evaluation of the synthesized compounds should be a cytotoxicity assay against a panel of human cancer cell lines from different tissue origins (e.g., breast, prostate, lung, colon). The MTT or SRB assay is a reliable and cost-effective method for this purpose.[3][4]

Table 1: Hypothetical In Vitro Cytotoxicity Data for a Series of 2-Acetamido-2-(4-fluorophenyl)acetamide Derivatives

Compound IDR1R2IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. PC-3 (Prostate Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HCT116 (Colon Cancer)
Lead-01 HPhenyl15.210.825.418.9
Lead-02 H4-Chlorophenyl8.75.212.19.5
Lead-03 H4-Methoxyphenyl25.118.935.729.3
Lead-04 H4-Nitrophenyl5.43.18.96.2
Doxorubicin --0.81.20.91.1

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Protocol: MTT Cytotoxicity Assay
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Overnight Incubation Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 48-72h Incubation Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 4h Incubation Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Measure Absorbance at 570 nm Add_DMSO->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Mechanistic Studies for Lead Compounds

Compounds that demonstrate significant cytotoxicity in the primary screen should be advanced to mechanistic studies to understand their mode of action. Key cellular processes to investigate are the induction of apoptosis and cell cycle arrest.[5][6]

Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[7] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to quantify apoptosis by flow cytometry.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Treat cancer cells with the lead compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[8] Propidium iodide staining followed by flow cytometry is a widely used technique to analyze cell cycle distribution.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Treat cancer cells with the lead compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and treat them with RNase A to remove RNA.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_mechanistic Mechanistic Elucidation Workflow cluster_outcomes Potential Outcomes Lead_Compound Lead Compound Identified Apoptosis Annexin V/PI Assay Lead_Compound->Apoptosis Cell_Cycle PI Staining for Cell Cycle Lead_Compound->Cell_Cycle Apoptosis_Induction Induction of Apoptosis Apoptosis->Apoptosis_Induction Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) Cell_Cycle->Cycle_Arrest

Caption: Logical workflow for investigating the mechanism of action of lead compounds.

Structure-Activity Relationship (SAR) Analysis

A preliminary analysis of the SAR can be derived from the cytotoxicity data. For instance, in the hypothetical data presented in Table 1, the introduction of an electron-withdrawing group (e.g., -NO₂) at the para position of the phenyl ring (Lead-04) resulted in a significant increase in anticancer activity compared to the unsubstituted analog (Lead-01). Conversely, the presence of an electron-donating group (e.g., -OCH₃) led to a decrease in activity (Lead-03). This initial SAR provides valuable insights for the design of the next generation of more potent analogues. Further expansion of the library with diverse substituents on the phenyl ring will help to build a more comprehensive SAR model.

Conclusion and Future Directions

This guide provides a robust and systematic framework for the exploration of 2-Acetamido-2-(4-fluorophenyl)acetic acid derivatives as potential anticancer agents. The outlined synthetic strategies, in vitro screening protocols, and mechanistic studies are designed to be self-validating and to provide a clear path for the identification and characterization of lead compounds.

Future work should focus on expanding the chemical diversity of the library, conducting in vivo efficacy studies in animal models for the most promising lead compounds, and identifying the specific molecular targets through techniques such as proteomics and molecular docking. The ultimate goal is to develop a novel class of anticancer drugs with a well-defined mechanism of action and a favorable therapeutic window.

References

  • Gmunder, H., & Lessl, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

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  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Retrieved from [Link]

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A Methodological Guide to the Preliminary In-Vitro Screening of 2-Acetamido-2-(4-fluorophenyl)acetic acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel chemical entities (NCEs) with therapeutic potential is a cornerstone of drug development.[1][2] This guide presents a structured, in-depth methodological workflow for the preliminary in-vitro screening of a candidate molecule, using 2-Acetamido-2-(4-fluorophenyl)acetic acid as a representative example. The structural features of this NCE, particularly the fluorophenyl group, suggest a rationale for investigating its anti-inflammatory properties.[3] This document provides a tiered approach, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by a primary, hypothesis-driven assay to assess anti-inflammatory activity. The protocols herein are based on established, robust methodologies to ensure scientific integrity and reproducibility. Detailed step-by-step procedures for cytotoxicity testing (MTT assay) and anti-inflammatory screening (inhibition of nitric oxide production in LPS-stimulated macrophages) are provided, along with guidelines for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of NCEs.

Introduction and Rationale

The compound 2-Acetamido-2-(4-fluorophenyl)acetic acid is a novel chemical entity (NCE) with a molecular weight of 211.19 g/mol .[4] Its structure, featuring an acetamido group and a fluorinated phenyl ring, provides a basis for hypothesizing potential biological activity. The presence of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.[3]

Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases.[5][6] A key mediator in the inflammatory cascade is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS).[7][8] Therefore, a logical and cost-effective initial step in evaluating the therapeutic potential of this NCE is to screen for its ability to modulate inflammation in a validated in-vitro model.

This guide outlines a systematic screening cascade designed to first assess the compound's inherent toxicity and then to evaluate its potential anti-inflammatory effects. This tiered approach ensures that any observed biological activity is not a byproduct of cytotoxicity.

The Screening Cascade: A Tiered Approach

A successful preliminary screening campaign follows a logical progression, starting with broad, essential questions and moving toward more specific, hypothesis-driven inquiries. Our proposed workflow is designed to maximize data quality while conserving resources.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Decision Compound Compound Acquisition 2-Acetamido-2-(4-fluorophenyl)acetic acid Solubility Solubility & Stability Assessment in DMSO/Culture Media Compound->Solubility Characterize Cytotoxicity Tier 1: Cytotoxicity Profiling (MTT Assay on RAW 264.7 Cells) Solubility->Cytotoxicity Prepare Stock AntiInflam Tier 2: Anti-Inflammatory Assay (LPS-Induced NO Inhibition) Cytotoxicity->AntiInflam Determine Non-Toxic Concentrations Calc Calculate CC50 & IC50 AntiInflam->Calc SI Determine Selectivity Index (SI) Calc->SI GoNoGo Go/No-Go Decision for Secondary Assays SI->GoNoGo

Caption: A streamlined workflow for the preliminary in-vitro screening of a novel compound.

Tier 1: Cytotoxicity Assessment

Causality: Before assessing any specific biological activity, it is imperative to determine the concentration range at which the compound is not toxic to the test cells. Observing a reduction in an inflammatory marker is meaningless if the cells producing it are dying. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted for adherent murine macrophage cells (RAW 264.7), a standard cell line for inflammation studies.[8][13]

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

    • Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.[10][13]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[8]

  • Compound Treatment:

    • Prepare a stock solution of 2-Acetamido-2-(4-fluorophenyl)acetic acid in sterile DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from (for example) 1 µM to 200 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "cells + medium only" (untreated control) and "cells + medium with DMSO" (vehicle control) wells.

    • Incubate the plate for 24 hours under the same conditions.[13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[12][14]

    • Add 10 µL of the MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[9][11]

    • Incubate the plate for 3-4 hours at 37°C. During this period, viable cells will reduce the MTT to purple formazan crystals.[12][14]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.[14][15]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[10][13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11][13] A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis: Calculating CC₅₀

The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.

  • Average the absorbance readings for each concentration.

  • Normalize the data to the vehicle control to determine the percentage of cell viability:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (four-parameter logistic curve) to fit the data and determine the CC₅₀ value.[16][17]

Table 1: Hypothetical Cytotoxicity Data for 2-Acetamido-2-(4-fluorophenyl)acetic acid

Concentration (µM)Mean Absorbance (570nm)% Cell Viability
Vehicle Control1.250100.0%
1.561.24599.6%
3.131.23098.4%
6.251.21597.2%
12.51.19095.2%
251.15092.0%
501.05084.0%
1000.75060.0%
2000.31325.0%
Calculated CC₅₀ ~125 µM

Tier 2: Anti-Inflammatory Screening

Causality: With the non-toxic concentration range established, the next step is to test the hypothesis that the compound can inhibit inflammation. A widely accepted method is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with LPS.[10][18] LPS, a component of Gram-negative bacteria cell walls, triggers a strong inflammatory response, including the upregulation of iNOS and subsequent production of NO.[7] The amount of NO can be indirectly quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess assay.[19][20]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 Signaling Cascade TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Leads to iNOS iNOS Gene Transcription NFkB->iNOS Induces iNOS_protein iNOS Protein iNOS->iNOS_protein Translates NO Nitric Oxide (NO) Production iNOS_protein->NO Catalyzes Compound {2-Acetamido-2-(4-fluorophenyl)acetic acid|Hypothesized Point of Inhibition} Compound->MyD88 Compound->NFkB

Caption: LPS signaling pathway leading to NO production and potential points of inhibition.

Detailed Protocol: Nitric Oxide Inhibition Assay
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well or 96-well plate as described in the cytotoxicity protocol (Section 3.1).[8][21] Incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compound in culture medium at concentrations well below the calculated CC₅₀ (e.g., 1, 5, 10, 25, 50 µM).

    • Remove the old medium and add the medium containing the test compound.

    • Incubate for 1 hour to allow for cell uptake.[10][13]

  • LPS Stimulation:

    • After the pre-treatment period, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[8][13] Do not add LPS to the negative control wells.

    • Include a "LPS only" positive control group.

    • Incubate the plate for an additional 24 hours.[8]

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.[7][13]

    • The Griess reagent is typically a two-part system: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride).[19][22]

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (prepared by mixing equal parts of Solution A and B immediately before use).[13][22]

    • Incubate at room temperature for 10-15 minutes, protected from light.[13][23] A purple/magenta color will develop in the presence of nitrite.[23]

  • Data Acquisition:

    • Measure the absorbance at 540 nm.[13][20]

    • A standard curve must be generated using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the nitrite concentration in the samples.[13][24]

Data Analysis: Calculating IC₅₀ and Selectivity Index

The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits LPS-induced NO production by 50%.[25][26]

  • Use the sodium nitrite standard curve to convert absorbance values to nitrite concentrations (µM).

  • Calculate the percentage of NO production inhibition for each compound concentration relative to the "LPS only" control:

    • % Inhibition = 100 - [((Nitrite_Sample - Nitrite_Control) / (Nitrite_LPS_only - Nitrite_Control)) * 100]

  • Plot % Inhibition against the logarithm of the compound concentration.

  • Use non-linear regression to determine the IC₅₀ value.[17][27]

The Selectivity Index (SI) is a critical ratio that defines the therapeutic window of a compound. It compares the concentration at which the compound is toxic to the concentration at which it elicits the desired biological effect.[28][29] A higher SI value is desirable, indicating that the compound is effective at concentrations far below those that cause toxicity.[30][31]

  • SI = CC₅₀ / IC₅₀ [26][30][32]

Table 2: Hypothetical Anti-Inflammatory Activity and Selectivity Index

Concentration (µM)Nitrite (µM)% NO Inhibition
Control (No LPS)1.2N/A
LPS Only35.50.0%
1.5632.19.9%
3.1328.520.4%
6.2521.341.4%
12.514.860.4%
259.576.0%
506.883.8%
Calculated IC₅₀ ~8.5 µM
Selectivity Index (SI) ~14.7

A compound with an SI value ≥ 10 is generally considered a promising candidate for further investigation.[26] Based on this hypothetical data, with a CC₅₀ of ~125 µM and an IC₅₀ of ~8.5 µM, the resulting SI of ~14.7 suggests that 2-Acetamido-2-(4-fluorophenyl)acetic acid exhibits a favorable preliminary profile.

Conclusion and Future Directions

This guide outlines a robust, logical, and efficient workflow for the preliminary in-vitro screening of the novel chemical entity 2-Acetamido-2-(4-fluorophenyl)acetic acid. By first establishing a non-toxic concentration range and then assessing its ability to inhibit a key inflammatory mediator, this methodology provides a solid foundation for a go/no-go decision.

The hypothetical results presented here (SI ≈ 14.7) would justify advancing this compound to secondary screening. Subsequent steps would involve elucidating its mechanism of action, for example, by measuring its effects on the expression of iNOS and other pro-inflammatory cytokines (e.g., TNF-α, IL-6) via RT-PCR, Western Blot, or ELISA.[13][33] These follow-up studies are essential to build a comprehensive profile of the compound's biological activity and to validate its potential as a novel anti-inflammatory agent.

References

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  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PMC - NIH. [Link]

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Methodological & Application

synthesis protocol for 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Synthesis Protocol for 2-Acetamido-2-(4-fluorophenyl)acetic acid

Introduction

2-Acetamido-2-(4-fluorophenyl)acetic acid is a valuable chiral building block in medicinal chemistry and drug development. As a derivative of phenylglycine, its structure is incorporated into various pharmacologically active compounds. The presence of the fluorine atom can significantly modulate the parent molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed, two-stage protocol for the synthesis of this compound, commencing with the Strecker synthesis of the corresponding α-amino acid, followed by N-acetylation.

This guide is designed for researchers and scientists in organic synthesis and drug discovery. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis. The chosen method is robust, relying on well-established chemical transformations and readily available starting materials.

Overall Synthetic Scheme

The synthesis proceeds in three main stages starting from 4-fluorobenzaldehyde:

  • Stage 1: Strecker Synthesis. Formation of the α-aminonitrile, 2-amino-2-(4-fluorophenyl)acetonitrile, from 4-fluorobenzaldehyde using ammonium chloride and potassium cyanide.

  • Stage 2: Hydrolysis. Conversion of the α-aminonitrile to the racemic amino acid, 2-amino-2-(4-fluorophenyl)acetic acid, via acidic hydrolysis.

  • Stage 3: N-Acetylation. Acetylation of the amino group using acetic anhydride to yield the final product, 2-Acetamido-2-(4-fluorophenyl)acetic acid.

Reaction Scheme

Experimental Workflow Overview

The following diagram outlines the complete workflow, from the initial reaction setup to the isolation and purification of the final product.

G cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: N-Acetylation A Combine 4-Fluorobenzaldehyde, NH4Cl, KCN in aq. Ethanol B Stir at Room Temperature (24-48 hours) A->B C Precipitate & Isolate α-Aminonitrile B->C D Suspend Aminonitrile in conc. HCl C->D Proceed with crude aminonitrile E Reflux Mixture (4-6 hours) D->E F Cool, Neutralize & Isolate Amino Acid E->F G Dissolve Amino Acid in Acetic Anhydride F->G Proceed with isolated amino acid H Heat Mixture Gently (~50°C, 1 hour) G->H I Quench, Precipitate & Recrystallize Final Product H->I

Caption: High-level workflow for the synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid.

Reaction Mechanism

The Strecker synthesis is a classic method for preparing α-amino acids.[1][2] It begins with the in situ formation of an imine from 4-fluorobenzaldehyde and ammonia (generated from ammonium chloride). The cyanide ion then attacks the electrophilic imine carbon to form an α-aminonitrile.[3] Subsequent acidic hydrolysis converts the nitrile group into a carboxylic acid. The final step is a standard nucleophilic acyl substitution where the amino group acts as a nucleophile, attacking acetic anhydride to form the amide bond.

G cluster_strecker Strecker Mechanism cluster_hydrolysis Hydrolysis cluster_acetylation N-Acetylation Aldehyde 4-Fluorobenzaldehyde Imine Imine intermediate Aldehyde->Imine + NH3 - H2O Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- AminoAcid α-Amino Acid Aminonitrile->AminoAcid + H3O+ (reflux) FinalProduct Final Product AminoAcid->FinalProduct + Acetic Anhydride

Caption: Simplified reaction mechanism pathway.

Materials and Equipment

Reagents Equipment
4-Fluorobenzaldehyde (≥98%)[4]Round-bottom flasks (various sizes)
Potassium Cyanide (KCN) (≥97%)Magnetic stirrer with heating mantle
Ammonium Chloride (NH4Cl) (≥99.5%)Reflux condenser
Ethanol (95%)Beakers and Erlenmeyer flasks
Hydrochloric Acid (conc., 37%)Buchner funnel and filter paper
Acetic Anhydride (≥98%)pH paper or pH meter
Sodium Hydroxide (NaOH)Rotary evaporator
Diethyl EtherStandard laboratory glassware
Deionized Water

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (13.4 g, 0.25 mol) in 50 mL of deionized water. Add 100 mL of 95% ethanol.

  • Addition of Reactants: To the stirring solution, add 4-fluorobenzaldehyde (24.8 g, 0.20 mol).[4] The mixture will likely become cloudy.

  • Cyanide Addition (Caution!): In a separate beaker, carefully dissolve potassium cyanide (14.3 g, 0.22 mol) in 50 mL of deionized water. This step must be performed in a well-ventilated fume hood. KCN is highly toxic. Avoid contact with acid, which liberates poisonous HCN gas.

  • Slowly add the KCN solution to the flask containing the aldehyde mixture over 15-20 minutes. The flask should be cooled in an ice bath during this addition to manage any exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is stirred for 24 to 48 hours. A precipitate of the α-aminonitrile should form over time.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the isolated white solid under vacuum. The crude 2-amino-2-(4-fluorophenyl)acetonitrile can be used directly in the next step without further purification.

Stage 2: Hydrolysis to 2-Amino-2-(4-fluorophenyl)acetic acid
  • Reaction Setup: Place the crude α-aminonitrile from Stage 1 into a 1 L round-bottom flask. Add 250 mL of concentrated hydrochloric acid. (Perform in a fume hood) .

  • Heating: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The solid will gradually dissolve. Continue refluxing for 4-6 hours. The completion of hydrolysis is marked by the cessation of ammonium chloride precipitation upon cooling.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully neutralize the solution to approximately pH 6-7 by the slow addition of a concentrated sodium hydroxide solution. The amino acid will precipitate at its isoelectric point.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the product with cold deionized water and then with ethanol.

  • Purification: The crude amino acid can be recrystallized from a water/ethanol mixture to achieve higher purity. Dry the purified product under vacuum.

Stage 3: N-Acetylation to 2-Acetamido-2-(4-fluorophenyl)acetic acid
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 2-amino-2-(4-fluorophenyl)acetic acid (10.0 g, 0.059 mol) in acetic anhydride (50 mL).

  • Reaction: Gently heat the mixture to approximately 50°C with stirring. The amino acid will dissolve as it reacts. Maintain this temperature for 1 hour.

  • Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully add 100 mL of cold water to quench the excess acetic anhydride. The final product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Acetamido-2-(4-fluorophenyl)acetic acid.

  • Drying: Dry the final product in a vacuum oven at 50-60°C. The expected yield is typically in the range of 70-85% for this step.

Data Summary and Expected Results

Parameter Stage 1: Strecker Stage 2: Hydrolysis Stage 3: Acetylation
Starting Material 4-Fluorobenzaldehydeα-Aminonitrileα-Amino Acid
Key Reagents KCN, NH4Clconc. HClAcetic Anhydride
Solvent aq. Ethanolconc. HClAcetic Anhydride
Temperature Room TemperatureReflux50°C
Reaction Time 24 - 48 hours4 - 6 hours1 hour
Typical Yield 75 - 90%65 - 80%70 - 85%

Characterization of 2-Acetamido-2-(4-fluorophenyl)acetic acid:

  • CAS Number: 136815-01-5 ((S)-enantiomer)[5][6]

  • Molecular Formula: C₁₀H₁₀FNO₃[6]

  • Molecular Weight: 211.19 g/mol [6]

  • Appearance: White crystalline solid.

  • Melting Point: Typically in the range of 185-190°C (This may vary based on purity and isomeric composition).

  • ¹H NMR: Expected signals for the acetyl methyl group (singlet, ~2.0 ppm), the methine proton (singlet or doublet, ~5.5 ppm), aromatic protons (~7.0-7.4 ppm), the amide proton (doublet, ~8.5 ppm), and the carboxylic acid proton (broad singlet, >12 ppm).

  • IR (cm⁻¹): Characteristic peaks for C=O (amide and carboxylic acid, ~1650-1720), N-H stretch (~3300), and C-F stretch (~1220).

Safety and Troubleshooting

  • Cyanide Hazard: Potassium cyanide (KCN) and its reaction byproduct hydrogen cyanide (HCN) are extremely toxic. All manipulations involving cyanide must be conducted in a certified chemical fume hood. A dedicated cyanide waste container should be used, and waste should be quenched with sodium hypochlorite (bleach) solution before disposal.

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Troubleshooting:

    • Low Yield in Stage 1: Ensure the 4-fluorobenzaldehyde is of high purity. Incomplete reaction can be addressed by extending the reaction time.

    • Incomplete Hydrolysis in Stage 2: If nitrile is still present (indicated by IR spectroscopy), extend the reflux time or use fresh concentrated HCl.

    • Product Oiling Out During Recrystallization: This can happen if the solution is cooled too quickly or if impurities are present. Try adding more of the less-soluble solvent or using a seed crystal to induce proper crystallization.

References

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Application Notes and Protocols: Purification of 2-Acetamido-2-(4-fluorophenyl)acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Acetamido-2-(4-fluorophenyl)acetic acid is a vital building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of 2-Acetamido-2-(4-fluorophenyl)acetic acid, grounded in the fundamental principles of solubility and crystal lattice formation. The causality behind each experimental step is explained to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the process.

Physicochemical Properties and Rationale for Recrystallization

2-Acetamido-2-(4-fluorophenyl)acetic acid (Molecular Formula: C₁₀H₁₀FNO₃, Molecular Weight: 211.19 g/mol ) is a white to off-white solid.[1] Understanding its solubility profile is the cornerstone of developing an effective recrystallization protocol. While specific solubility data in a wide range of organic solvents is not extensively published, its structural components—a carboxylic acid, an amide, and a fluorinated aromatic ring—provide valuable insights. The polar carboxylic acid and amide groups suggest solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, the phenyl ring introduces some nonpolar character.

Recrystallization is predicated on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, ideally, should either be highly soluble in the solvent at all temperatures or insoluble even at elevated temperatures.

Potential Impurities in Synthesis

The synthetic route to 2-Acetamido-2-(4-fluorophenyl)acetic acid can introduce various impurities. Common synthetic pathways for N-acetylated amino acids may involve the acetylation of the corresponding amino acid.[2][3] For phenylacetic acid derivatives, routes can include hydrolysis of benzyl cyanides or carboxylation of benzyl halides.[4] Potential impurities could include:

  • Unreacted starting materials: Such as 2-amino-2-(4-fluorophenyl)acetic acid.

  • Reagents from the acetylation step: For instance, residual acetic anhydride or acetic acid.

  • Byproducts of the reaction: These can be diverse and depend on the specific synthetic method used.

  • Isomeric impurities: Positional isomers of the fluorine atom on the phenyl ring, though less common if starting materials are pure.

The selected recrystallization protocol is designed to effectively remove these types of impurities.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2-Acetamido-2-(4-fluorophenyl)acetic acid and all solvents used.

  • 2-Acetamido-2-(4-fluorophenyl)acetic acid: May cause skin, eye, and respiratory irritation.[5] Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7]

  • Solvents: The solvents used in this protocol may be flammable and have their own specific hazards. Always handle solvents in a fume hood and away from ignition sources.

Detailed Recrystallization Protocol

This protocol has been optimized for the purification of 2-Acetamido-2-(4-fluorophenyl)acetic acid on a laboratory scale.

Materials and Equipment
Materials Equipment
Crude 2-Acetamido-2-(4-fluorophenyl)acetic acidErlenmeyer flasks
Isopropyl Alcohol (IPA)Hot plate with magnetic stirring capability
Deionized WaterMagnetic stir bar
Activated Carbon (decolorizing charcoal), optionalBuchner funnel and filter flask
Filter paper (Whatman No. 1 or equivalent)
Vacuum source
Beakers
Graduated cylinders
Spatula
Watch glass
Drying oven or vacuum desiccator
Experimental Workflow

Recrystallization_Workflow A Step 1: Dissolution B Step 2: Hot Filtration (Optional) A->B Remove insoluble impurities C Step 3: Crystallization A->C No insoluble impurities B->C D Step 4: Isolation C->D Collect crystals E Step 5: Drying D->E Remove residual solvent F Pure Crystals E->F

Caption: Workflow of the recrystallization process.

Step-by-Step Procedure

Step 1: Dissolution

  • Place the crude 2-Acetamido-2-(4-fluorophenyl)acetic acid into an Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • For every 1 gram of crude material, add a minimal amount of a pre-mixed solvent system of Isopropyl Alcohol (IPA) and water (e.g., start with a 9:1 or 8:2 IPA:water ratio). The principle of using a solvent mixture is to find a composition that provides the desired solubility characteristics.

  • Gently heat the mixture on a hot plate with stirring. Add the solvent mixture portion-wise until the solid completely dissolves. Causality: Heating increases the kinetic energy of the solvent molecules, allowing them to better overcome the intermolecular forces in the crystal lattice of the solute, thus increasing solubility.

Step 2: Hot Filtration (Optional)

This step is necessary if colored impurities or insoluble solid particles are present.

  • If the solution is colored, add a small amount of activated carbon (a spatula tip) to the hot solution and stir for a few minutes. Causality: Activated carbon has a high surface area and adsorbs colored impurities.

  • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the fluted filter paper into the preheated flask. Causality: This step must be performed quickly to prevent premature crystallization of the product on the filter paper or in the funnel.

Step 3: Crystallization

  • Remove the flask from the hot plate and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield of the crystals. Causality: The solubility of the compound decreases further at lower temperatures, leading to a greater amount of crystallized product.

Step 4: Isolation

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities. Causality: Using a cold solvent for washing minimizes the loss of the desired product, as it is less soluble at lower temperatures.

  • Keep the vacuum on to pull air through the crystals for a few minutes to help them dry.

Step 5: Drying

  • Transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved. Causality: Thorough drying is essential to remove any residual solvent, which could affect the purity and melting point of the final product.

Purity Assessment

The purity of the recrystallized 2-Acetamido-2-(4-fluorophenyl)acetic acid should be assessed using appropriate analytical techniques.

Analytical Technique Purpose
Melting Point Analysis A pure compound will have a sharp and well-defined melting point. Impurities typically broaden and depress the melting point range. The reported melting point for the related 4-Fluorophenylacetic acid is in the range of 81-83 °C.[8][9]
Thin Layer Chromatography (TLC) To qualitatively assess the purity and compare the recrystallized product with the crude material. A pure compound should show a single spot.
High-Performance Liquid Chromatography (HPLC) To quantitatively determine the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any residual solvent or impurities.

Troubleshooting

Problem Possible Cause Solution
Oiling out (product separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Add more solvent. Reheat the solution to dissolve the oil, then cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling Too much solvent was used. The solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask or adding a seed crystal.
Low recovery of the product Too much solvent was used. The crystals were washed with a solvent that was not cold enough. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Ensure the filtration apparatus is preheated.

Logical Relationship between Impurities and Purification

Impurity_Removal cluster_0 Crude Product cluster_1 Purification Process cluster_2 Purified Product & Waste A 2-Acetamido-2-(4-fluorophenyl)acetic acid D Recrystallization A->D B Soluble Impurities B->D C Insoluble Impurities C->D E Pure Crystals D->E F Impurities in Filtrate D->F G Insoluble Waste D->G

Caption: Removal of impurities via recrystallization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 2-Acetamido-2-(4-fluorophenyl)acetic acid by recrystallization. By understanding the principles behind each step, researchers can effectively implement and adapt this procedure to obtain a high-purity product, which is essential for subsequent applications in research and drug development.

References

  • Google Patents. (n.d.). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Google Patents. (n.d.). Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-(4-acetamidophenyl)acetic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Fluorophenylacetic acid. Retrieved from [Link]

  • Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • ResearchGate. (n.d.). Redetermination of the crystal structure of N-acetyl glycine (2-acetamidoacetic acid), C4H7NO3. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Fluorophenylacetic acid. Retrieved from [Link]

  • MDPI. (2023, September 5). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Retrieved from [Link]

  • PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • PubChem. (n.d.). 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-Acetamido-2-(4-fluorophenyl)acetic acid. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and pharmaceutical development environments. The protocol provides a comprehensive guide, from mobile phase preparation to system suitability criteria, ensuring reliable and reproducible results.

Introduction

2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral aromatic compound with a molecular weight of 211.19 g/mol and a chemical formula of C₁₀H₁₀FNO₃.[1] As a key intermediate or potential active pharmaceutical ingredient (API), ensuring its chemical purity is critical for safety and efficacy. HPLC is the predominant analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.

This document presents a validated HPLC method that effectively separates the main component from potential impurities. The scientific rationale behind the selection of the stationary phase, mobile phase composition, and detection wavelength is discussed to provide a deeper understanding of the method's principles.

Experimental Design & Rationale

The development of this method was guided by the physicochemical properties of 2-Acetamido-2-(4-fluorophenyl)acetic acid.

  • Analyte Properties: The molecule contains a carboxylic acid group, an amide, and a fluorophenyl ring.[1] This combination imparts moderate polarity (LogP ≈ 1.09) and acidic properties.[1] The carboxylic acid has a predicted pKa value similar to related structures like 2-(4-fluorophenyl)acetic acid (pKa ≈ 4.25-4.35).[2][3]

  • Chromatographic Mode: Reversed-phase chromatography was selected as the primary separation mechanism due to the analyte's hydrophobic aromatic ring and alkyl chain, which promotes interaction with a non-polar stationary phase like C18.

  • Mobile Phase Selection: The key to achieving good peak shape for an acidic analyte is to control its ionization state.[4] By setting the mobile phase pH to be at least one to two units below the analyte's pKa, the carboxylic acid group remains predominantly in its neutral, protonated form (-COOH).[4] This suppression of ionization minimizes ionic interactions with residual silanols on the silica-based column, preventing peak tailing and ensuring better retention and reproducibility.[5] A mobile phase consisting of an acetonitrile/water mixture with a phosphoric acid modifier was chosen. Phosphoric acid is an effective buffer at low pH (pKa1 ≈ 2.1).[5]

  • Detection: The presence of the phenyl ring provides strong UV absorbance. While a full UV scan is recommended to determine the optimal wavelength (λmax), a wavelength of 220 nm is selected for this method, as aromatic compounds and amide bonds typically show significant absorbance in this region, providing high sensitivity for both the main peak and potential impurities.

Materials and Instrumentation

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A LUNA C18(2) column (150 mm x 4.6 mm, 5 µm particle size) or equivalent L1 packing.

  • Chemicals:

    • 2-Acetamido-2-(4-fluorophenyl)acetic acid Reference Standard (>99.5% purity)

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (85%, ACS Grade)

    • Water (HPLC Grade or Milli-Q)

  • Sample Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below.

ParameterCondition
Column LUNA C18(2) (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Water : Phosphoric Acid (40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detector UV at 220 nm
Run Time 15 minutes
Needle Wash Sample Diluent

Detailed Protocols

  • Measure 600 mL of HPLC grade water into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the water.

  • Measure 400 mL of acetonitrile and add it to the solvent bottle.

  • Cap the bottle and mix thoroughly.

  • Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Accurately weigh approximately 25 mg of the 2-Acetamido-2-(4-fluorophenyl)acetic acid Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of the Sample Diluent (50:50 Acetonitrile/Water).

  • Sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the Sample Diluent and mix thoroughly.

  • Accurately weigh approximately 25 mg of the 2-Acetamido-2-(4-fluorophenyl)acetic acid sample into a 50 mL volumetric flask.

  • Follow steps 2-5 as described for the Standard Solution Preparation.

Analytical Workflow and System Validation

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp 1. Prepare Mobile Phase (ACN:H2O:H3PO4) prep_std 2. Prepare Standard Soln. (0.5 mg/mL) prep_smp 3. Prepare Sample Soln. (0.5 mg/mL) equil 4. Equilibrate System prep_smp->equil sst 5. Perform System Suitability (Inject Standard 5x) equil->sst analyze 6. Analyze Samples (Inject Blank, Std, Samples) sst->analyze integrate 7. Integrate Chromatograms analyze->integrate calc 8. Calculate % Purity integrate->calc report 9. Generate Report calc->report

Caption: HPLC Purity Analysis Workflow.

Before sample analysis, the suitability of the chromatographic system must be verified.[6] This is achieved by making five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in regulatory guidelines such as the USP.[7][8]

SST ParameterAcceptance CriteriaRationale
Precision (%RSD) ≤ 1.0%Ensures the reproducibility of the injection and detection system.[8]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Confirms good peak symmetry, indicating an efficient separation.[8]
Theoretical Plates (N) ≥ 2000Measures the column's efficiency and resolving power.

The purity of the sample is determined by area percent normalization. This method assumes that all impurities present in the sample have a similar UV response to the main component at the detection wavelength.

Formula for % Purity:

% Purity = (Area_main / Area_total) * 100

Where:

  • Area_main is the peak area of 2-Acetamido-2-(4-fluorophenyl)acetic acid.

  • Area_total is the sum of the areas of all peaks in the chromatogram (excluding solvent front and blank peaks).

Method Validation Principles

To ensure this method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] The objective of validation is to demonstrate that the analytical procedure is reliable for the determination of purity.[10][11]

The following diagram illustrates the relationship between key validation parameters.

G Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Accuracy->Linearity Accuracy->Precision Precision->Robustness

Caption: Core HPLC Method Validation Parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing 1. Mobile phase pH too high. 2. Column degradation. 3. Column overload.1. Ensure mobile phase pH is < 3.0. 2. Replace the column. 3. Reduce sample concentration.
Poor Reproducibility 1. Inadequate system equilibration. 2. Air bubbles in the pump.1. Equilibrate for at least 30 minutes. 2. Degas mobile phase and prime the pump.
Shifting Retention Times 1. Change in mobile phase composition. 2. Fluctuation in column temperature.1. Prepare fresh mobile phase accurately. 2. Ensure the column oven is stable at 30 °C.
Extraneous Peaks 1. Contaminated diluent or mobile phase. 2. Sample carryover.1. Use fresh, high-purity solvents. 2. Implement a more rigorous needle wash protocol in the autosampler.

Conclusion

The RP-HPLC method described provides a reliable and efficient means for determining the purity of 2-Acetamido-2-(4-fluorophenyl)acetic acid. The use of a C18 column with an acidified acetonitrile/water mobile phase yields excellent peak shape and resolution. This application note serves as a complete guide for researchers and quality control analysts, offering a solid foundation for routine analysis and further validation studies.

References

  • 2-(4-acetamidophenyl)acetic acid - InChI Key. (n.d.). EBI. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • General Chapter <621> Chromatography. (n.d.). U.S. Pharmacopeia (USP). Retrieved from [Link]

  • Rules of Thumb for Reversed-Phase LC. (2020). LCGC. Retrieved from [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method. (2023). MicroSolv. Retrieved from [Link]

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. (2006). Taylor & Francis Online. Retrieved from [Link]

  • Method Development on HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. Retrieved from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Development of an HPLC Method for Formic Acid Analysis. (2019). Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography. (1990). ACS Publications. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2017). ResearchGate. Retrieved from [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP. Retrieved from [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Crawford Scientific. Retrieved from [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. (1992). ScholarWorks@UARK. Retrieved from [Link]

  • 2-(4-Fluorophenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 2-Acetamido-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing amide coupling reactions using 2-Acetamido-2-(4-fluorophenyl)acetic acid. This valuable building block is frequently utilized in medicinal chemistry and drug discovery programs. These application notes delve into the substrate's unique characteristics, offering insights into overcoming potential synthetic challenges such as steric hindrance and electronic effects. Detailed, field-proven protocols for common and advanced coupling methodologies are presented, including those employing HATU and EDC/HOBt. The causality behind experimental choices is explained to empower researchers to optimize their reaction conditions. This guide is intended to serve as a practical resource for chemists engaged in the synthesis of novel amide-containing compounds.

Introduction: Understanding the Substrate

2-Acetamido-2-(4-fluorophenyl)acetic acid is a non-proteinogenic α-amino acid derivative. Its structure presents a unique combination of features that can influence the course of an amide coupling reaction. The presence of an α-acetamido group and a 4-fluorophenyl substituent introduces both steric and electronic factors that must be considered for successful amide bond formation. Amide bonds are fundamental linkages in a vast array of biologically active molecules and pharmaceuticals.[1][2][3] The development of robust and efficient methods for their synthesis is a cornerstone of organic and medicinal chemistry.[1][2][4]

The α,α-disubstituted nature of the carboxylic acid, with both an acetamido and a fluorophenyl group at the α-position, can lead to significant steric hindrance around the reaction center.[5] This steric bulk can impede the approach of the amine nucleophile, potentially leading to slow reaction rates or incomplete conversions.[6] Furthermore, the electron-withdrawing nature of the 4-fluorophenyl group can influence the acidity of the carboxylic acid and the reactivity of the activated intermediate.

Strategic Considerations for Amide Coupling

The key to a successful amide coupling reaction is the activation of the carboxylic acid to form a more reactive species that is readily attacked by the amine.[7][8] The choice of coupling reagent, solvent, base, and reaction temperature are all critical parameters that need to be optimized. For a sterically hindered substrate like 2-Acetamido-2-(4-fluorophenyl)acetic acid, coupling reagents known for their high reactivity and ability to overcome steric challenges are often preferred.[6][9][10]

Common Coupling Reagents

A variety of coupling reagents have been developed for amide bond formation, each with its own advantages and disadvantages. For sterically demanding substrates, uronium/aminium-based reagents like HATU and HBTU, or phosphonium-based reagents like PyBOP, are often more effective than traditional carbodiimides like DCC or EDC alone.[11][12]

Coupling Reagent Advantages Disadvantages
HATU High reactivity, low racemization, effective for hindered couplings.[11][12]More expensive than carbodiimides, can react with the amine if not used correctly.[12]
EDC/HOBt Readily available, inexpensive, byproducts are water-soluble.[12]Can be less effective for sterically hindered substrates, may require longer reaction times or higher temperatures.[9]
PyBOP Good for sterically hindered couplings.[12]Byproduct can be difficult to remove.[12]
Acyl Fluoride (in situ) Highly reactive for difficult couplings.[9]Requires an additional synthetic step to form the acyl fluoride.[9]
The Role of Additives

Additives like 1-Hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, are often used in conjunction with carbodiimides.[13] These additives react with the initially formed O-acylisourea intermediate to generate an active ester, which is more reactive and less prone to racemization.[13] OxymaPure® is a non-explosive and effective alternative to HOBt and HOAt.[13]

Experimental Protocols

The following protocols are provided as a starting point for the amide coupling of 2-Acetamido-2-(4-fluorophenyl)acetic acid. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific amine substrates.

General Workflow for Amide Coupling

The general workflow for an amide coupling reaction involves the activation of the carboxylic acid followed by the addition of the amine.

Amide Coupling Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 2-Acetamido-2-(4-fluorophenyl)acetic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Substrate Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography Workup->Purification Final_Amide_Product Final_Amide_Product Purification->Final_Amide_Product Isolated Product

Caption: General workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for a wide range of amines, including those that are sterically hindered or electron-deficient. HATU is a highly effective coupling reagent that often provides high yields and clean reactions.[11][14]

Materials:

  • 2-Acetamido-2-(4-fluorophenyl)acetic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • To a solution of 2-Acetamido-2-(4-fluorophenyl)acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 - 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol provides a cost-effective alternative to HATU and is suitable for less sterically demanding amines. The use of HOBt helps to suppress side reactions and minimize racemization.[15]

Materials:

  • 2-Acetamido-2-(4-fluorophenyl)acetic acid

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • To a solution of 2-Acetamido-2-(4-fluorophenyl)acetic acid (1.0 eq) and HOBt (1.1 - 1.2 eq) in anhydrous DMF, add EDC·HCl (1.1 - 1.2 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the amine (1.0 - 1.1 eq) followed by DIPEA (2.0 - 3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Amide Bond Formation

The fundamental principle of these coupling reactions involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[4]

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH Coupling_Reagent Coupling Reagent (e.g., HATU) Activated_Intermediate [R-CO-X]⁺ (Activated Intermediate) RCOOH->Activated_Intermediate + Coupling Reagent Amide R-CO-NH-R' Activated_Intermediate->Amide + R'-NH₂ RNH2 R'-NH₂

Caption: General mechanism of amide bond formation.

In the case of HATU, the carboxylic acid reacts to form a highly reactive OAt-active ester.[16] For EDC/HOBt, an HOBt-active ester is formed, which then reacts with the amine.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Insufficient activation of the carboxylic acid.Use a more powerful coupling reagent like HATU. Increase the amount of coupling reagent and base. Increase reaction temperature.
Steric hindrance from the amine.Use a less hindered amine if possible. Increase reaction time and/or temperature.
Poor quality of reagents or solvent.Use freshly opened, anhydrous solvents and high-purity reagents.
Presence of side products Reaction of HATU with the amine.Pre-activate the carboxylic acid with HATU before adding the amine.
Formation of N-acylurea byproduct with EDC.Ensure an adequate amount of HOBt is used. Perform the reaction at a lower temperature.
Racemization Prolonged reaction times at elevated temperatures.Use a coupling reagent known for low racemization (e.g., HATU). Minimize reaction time and temperature.

Conclusion

The successful amide coupling of 2-Acetamido-2-(4-fluorophenyl)acetic acid is readily achievable with careful consideration of the substrate's properties and appropriate selection of reagents and reaction conditions. The protocols provided herein, particularly the HATU-mediated method, offer a robust starting point for the synthesis of a wide range of amide derivatives. By understanding the underlying principles and potential challenges, researchers can confidently employ this versatile building block in their synthetic endeavors.

References

  • Bode, J. W. (2006). Emerging Methods in Amide- And Peptide-Bond Formation. Current Opinion in Drug Discovery & Development, 9(6), 765-775.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647.
  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152601.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Carpino, L. A., Ionescu, D., & El-Faham, A. (2007). The uronium/guanidinium peptide coupling reagents: finally the true uronium salts. The Journal of Organic Chemistry, 72(25), 9473-9485.
  • Schäfer, G., & Bode, J. W. (2019). The Synthesis of Sterically Hindered Amides. Chimia, 73(4), 269-273.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Wang, Q., & Seidel, D. (2017). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 13, 1346-1372.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
  • Trowbridge, A., & Maulide, N. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 27(49), 12466-12480.
  • Arnold, M. A., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(8), 1361-1373.
  • Cziáky, Z., et al. (2019). Synthesis of 2-[(3,4,5-Triphenyl)
  • Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.

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The Strategic Application of 2-Acetamido-2-(4-fluorophenyl)acetic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Fluorine in Modern Agrochemical Design

In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of innovative agrochemical design. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes, have led to the development of highly effective and selective herbicides, fungicides, and insecticides.[1] The subject of this guide, 2-Acetamido-2-(4-fluorophenyl)acetic acid, represents a key chiral building block poised for strategic utilization in the synthesis of next-generation agrochemicals. Its bifunctional nature, possessing both a reactive carboxylic acid and a protected amine on a stereocenter adjacent to a fluorinated phenyl ring, offers a versatile scaffold for the construction of complex and potent active ingredients.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Acetamido-2-(4-fluorophenyl)acetic acid in agrochemical synthesis. We will explore a detailed, multi-step synthetic protocol to a novel herbicide analog, leveraging the unique structural attributes of this starting material. The causality behind each experimental choice will be elucidated, ensuring a deep understanding of the synthetic strategy.

Synthetic Strategy: A Pathway to Novel Herbicidal Agents

Our synthetic approach focuses on the transformation of 2-Acetamido-2-(4-fluorophenyl)acetic acid into a key intermediate that can be readily converted into a potent herbicide of the oxyacetamide class. The target molecule is an analog of the commercial herbicide Flufenacet, a widely used pre-emergence herbicide for the control of annual grasses and broadleaf weeds in various crops.[1][2] The core of our strategy is to modify the starting material to introduce the necessary functionalities for coupling with a heterocyclic component, a common feature in many modern agrochemicals.

The proposed synthetic workflow is outlined below:

G A 2-Acetamido-2-(4-fluorophenyl)acetic acid B N-Isopropylation A->B Step 1 C Reduction of Carboxylic Acid B->C Step 2 D Activation of Hydroxyl Group C->D Step 3 E Coupling with Heterocycle D->E Step 4 F Final Herbicide Analog E->F Step 5

Figure 1: Proposed synthetic workflow for the conversion of 2-Acetamido-2-(4-fluorophenyl)acetic acid to a novel herbicide analog.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a Flufenacet analog from 2-Acetamido-2-(4-fluorophenyl)acetic acid.

PART 1: Synthesis of N-Isopropyl-2-acetamido-2-(4-fluorophenyl)acetic acid

Rationale: The introduction of an isopropyl group on the amide nitrogen is a key structural feature of the target herbicide class, contributing to its specific mode of action.[1] This step is achieved through a nucleophilic substitution reaction.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Acetamido-2-(4-fluorophenyl)acetic acid (10.0 g, 47.3 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: To the stirred solution, add potassium carbonate (19.6 g, 141.9 mmol) in one portion.

  • Alkylation: Add 2-iodopropane (14.5 mL, 141.9 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extraction: Acidify the aqueous solution to pH 2-3 with 2M HCl. Extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford N-Isopropyl-2-acetamido-2-(4-fluorophenyl)acetic acid.

ReagentMolecular Weight ( g/mol )Amount (g or mL)Moles (mmol)
2-Acetamido-2-(4-fluorophenyl)acetic acid211.1910.0 g47.3
Potassium Carbonate138.2119.6 g141.9
2-Iodopropane169.9914.5 mL141.9
N,N-Dimethylformamide (DMF)-100 mL-

Table 1: Reagents for the N-Isopropylation reaction.

PART 2: Synthesis of N-(1-(4-fluorophenyl)-2-hydroxyethyl)-N-isopropylacetamide

Rationale: The reduction of the carboxylic acid to a primary alcohol is necessary to create a site for the subsequent coupling reaction. A mild and selective reducing agent is employed to avoid the reduction of the amide functionality.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Isopropyl-2-acetamido-2-(4-fluorophenyl)acetic acid (10.0 g, 39.5 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Reducing Agent Preparation: In a separate flask, prepare a solution of borane-tetrahydrofuran complex (1.0 M in THF, 80 mL, 80 mmol).

  • Reduction: Cool the solution of the carboxylic acid to 0°C in an ice bath. Add the borane-THF solution dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • Quenching: Carefully quench the reaction by the slow dropwise addition of methanol (20 mL) at 0°C.

  • Work-up: Concentrate the mixture under reduced pressure. Add 100 mL of 1M HCl and stir for 30 minutes.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by crystallization or column chromatography.

ReagentMolecular Weight ( g/mol )Amount (g or mL)Moles (mmol)
N-Isopropyl-2-acetamido-2-(4-fluorophenyl)acetic acid253.2810.0 g39.5
Borane-tetrahydrofuran complex (1.0 M in THF)-80 mL80
Anhydrous Tetrahydrofuran (THF)-150 mL-

Table 2: Reagents for the reduction of the carboxylic acid.

PART 3: Synthesis of the Final Herbicide Analog

Rationale: The final step involves the coupling of the synthesized alcohol intermediate with a suitable heterocyclic component. In this example, we will use 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole, a key component in the synthesis of Flufenacet.[3] This reaction proceeds via a nucleophilic substitution, where the hydroxyl group, activated as an alkoxide, displaces the chlorine atom on the heterocycle.

G A N-(1-(4-fluorophenyl)-2-hydroxyethyl)-N-isopropylacetamide C Base (e.g., NaH) in an aprotic solvent (e.g., THF) A->C B 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole B->C D Final Herbicide Analog C->D Coupling Reaction

Figure 2: Coupling reaction for the synthesis of the final herbicide analog.

Protocol:

  • Reaction Setup: To a solution of N-(1-(4-fluorophenyl)-2-hydroxyethyl)-N-isopropylacetamide (5.0 g, 20.9 mmol) in 100 mL of anhydrous THF in a 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.0 g, 25.1 mmol) portion-wise at 0°C.

  • Alkoxide Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Coupling: Add a solution of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole (4.2 g, 20.9 mmol) in 20 mL of anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:3).

  • Work-up: Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the final herbicide analog.

ReagentMolecular Weight ( g/mol )Amount (g or mL)Moles (mmol)
N-(1-(4-fluorophenyl)-2-hydroxyethyl)-N-isopropylacetamide239.295.0 g20.9
Sodium Hydride (60% dispersion in mineral oil)24.001.0 g25.1
2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole202.584.2 g20.9
Anhydrous Tetrahydrofuran (THF)-120 mL-

Table 3: Reagents for the final coupling reaction.

Conclusion and Future Perspectives

This application note has detailed a robust and logical synthetic pathway for the utilization of 2-Acetamido-2-(4-fluorophenyl)acetic acid as a valuable starting material in agrochemical synthesis. The provided protocols offer a clear and reproducible methodology for the preparation of a novel herbicide analog, demonstrating the versatility of this fluorinated building block. The principles and techniques described herein can be adapted and extended to the synthesis of a diverse range of other agrochemically active compounds, underscoring the importance of strategic molecular design in the development of next-generation crop protection solutions. Further research could explore the synthesis of other analogs by varying the heterocyclic coupling partner to optimize herbicidal activity and spectrum.

References

  • Huo, N. (2016). Aryloxy Amide Herbicide: Flufenacet.
  • CN105646397A - Preparation method of flufenacet - Google Patents. (n.d.).
  • Flufenacet - Wikipedia. (2023, December 29). Retrieved January 22, 2026, from [Link]

Sources

Application Notes & Protocols: Analytical Standards for 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the characterization, purity assessment, and quantification of 2-Acetamido-2-(4-fluorophenyl)acetic acid. As a fluorinated N-acetylated amino acid derivative, this compound holds potential as a key intermediate or building block in pharmaceutical research and development.[1][2][3] The presence of distinct functional moieties—a carboxylic acid, an amide, and a fluorinated aromatic ring—necessitates a multi-technique approach for unambiguous characterization. This guide presents detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Compound Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods. 2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral, aromatic compound whose fluorine substitution can significantly influence its metabolic stability and binding affinity in biological systems.[1][2]

PropertyValueSource
IUPAC Name 2-acetamido-2-(4-fluorophenyl)acetic acidN/A
CAS Number 136815-01-5 (for S-enantiomer)[4][5]
Molecular Formula C₁₀H₁₀FNO₃[4]
Molecular Weight 211.19 g/mol [4]
Structure Chemical structure of 2-Acetamido-2-(4-fluorophenyl)acetic acidN/A
Topological Polar Surface Area (TPSA) 66.4 Ų[4]
logP (Computed) 1.0875[4]
Purity (Typical) ≥97%[4]

Reference Standard Preparation and Handling

The integrity of any analytical measurement begins with the proper preparation of the reference standard.

Protocol 2.1: Preparation of Standard Solutions

  • Material Sourcing: Procure a certified reference standard of 2-Acetamido-2-(4-fluorophenyl)acetic acid with a comprehensive Certificate of Analysis (CoA).

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard using a calibrated analytical balance.

    • Transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water mixture).

    • Sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly by inversion. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions (e.g., 0.1 mg/mL):

    • Prepare working standards by performing serial dilutions from the stock solution. For a 0.1 mg/mL solution, transfer 1 mL of the stock solution into a 10 mL Class A volumetric flask and dilute to the mark with the mobile phase to be used in the HPLC analysis.[6]

    • Causality: Preparing working standards in the mobile phase minimizes solvent mismatch effects upon injection, leading to better peak shape and reproducibility in chromatographic analyses.

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for assessing the purity and quantifying 2-Acetamido-2-(4-fluorophenyl)acetic acid. A reverse-phase HPLC method is the primary choice due to the compound's moderate polarity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and reliable means for determining purity (as a percentage of peak area) and performing quantitative assays against a reference standard.

Workflow for HPLC Analysis

Caption: High-level workflow for HPLC-UV analysis.

Protocol 3.1.1: HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)The C18 stationary phase provides effective retention for moderately polar aromatic compounds.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent and protonates the carboxylic acid, ensuring a consistent charge state for sharp, symmetrical peaks.[7]
Elution Mode Isocratic (e.g., 40% B) or GradientAn isocratic method is simpler and more robust for routine QC. A gradient may be needed to resolve closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[6]
Column Temperature 25°CMaintaining a constant temperature ensures reproducible retention times.[6]
Injection Volume 10 µLA typical volume to avoid column overloading while providing a strong detector response.
UV Detection 264 nmThe fluorophenyl group provides strong UV absorbance. 264 nm is a suitable wavelength for detecting this chromophore.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive peak identification and characterization of trace-level impurities, coupling HPLC with a mass spectrometer is essential. LC-MS provides molecular weight information, which is critical for identifying unknown peaks observed in the HPLC-UV chromatogram.[8]

Protocol 3.2.1: LC-MS Method Considerations

  • Interface: Use the HPLC method described in 3.1.1. The mobile phase containing formic acid is volatile and fully compatible with mass spectrometry.

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method. Operate in negative ion mode (ESI-) to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion at m/z 210.1. Positive ion mode (ESI+) may also be used, potentially forming the [M+H]⁺ or [M+Na]⁺ adducts.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended for determining the elemental composition of impurities with high accuracy.[8]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are required to confirm the identity and structure of the molecule, ensuring the correct compound is being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic framework.[9] The use of ¹⁹F NMR is particularly advantageous for its high sensitivity and specificity in tracking fluorinated molecules.[10]

Workflow for Comprehensive Structural Analysis

Caption: Integrated workflow for material characterization.

Protocol 4.1.1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected Spectral Data (in DMSO-d₆):

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~12.8Broad Singlet-COOH
¹H ~8.5Doublet-NH-
¹H ~7.4Multiplet2 x Ar-H (ortho to -F)
¹H ~7.2Multiplet2 x Ar-H (meta to -F)
¹H ~5.5Doublet-CH- (alpha carbon)
¹H ~1.9Singlet-CH₃ (acetyl)
¹³C ~172Singlet-COOH
¹³C ~169SingletC=O (amide)
¹³C ~162 (d, ¹JCF ≈ 245 Hz)DoubletAr-C (C-F)
¹³C ~129 (d, ³JCF ≈ 8 Hz)DoubletAr-C (ortho to -F)
¹³C ~115 (d, ²JCF ≈ 21 Hz)DoubletAr-C (meta to -F)
¹³C ~56Singlet-CH- (alpha carbon)
¹³C ~22Singlet-CH₃ (acetyl)
¹⁹F -110 to -120MultipletAr-F

Note: Chemical shifts are predictive and should be confirmed with an actual reference standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups within the molecule, serving as an excellent identity check.[9][11]

Protocol 4.2.1: FT-IR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchAmide (-NH)
3300-2500 (broad)O-H StretchCarboxylic Acid (-COOH)
~1710C=O StretchCarboxylic Acid (-COOH)
~1660C=O Stretch (Amide I)Amide (-CONH-)
~1550N-H Bend (Amide II)Amide (-CONH-)
~1510C=C StretchAromatic Ring
1250-1100C-F StretchAryl-Fluoride

Summary of Analytical Specifications

This table summarizes the recommended analytical tests, methods, and acceptance criteria for the release of 2-Acetamido-2-(4-fluorophenyl)acetic acid as an analytical standard.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identification FT-IRThe spectrum conforms to that of a qualified reference standard.
Identification ¹H NMR & ¹⁹F NMRThe spectrum conforms to the proposed structure.
Purity HPLC-UV (Area %)≥ 97.0%
Assay HPLC-UV (vs. Ref. Std.)97.0% - 103.0%
Impurity Profile LC-MSIdentification and reporting of any impurity > 0.1%.

References

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. (n.d.). Insights.bio. [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). St. Norbert College Digital Commons. [Link]

  • Is it possible to analyze F-compounds with GCMS? (2014). ResearchGate. [Link]

  • Exploring ¹⁹F NMR in Drug Development. (2024). News-Medical.Net. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules. [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008).
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd. [Link]

  • Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. (2019). National Institutes of Health (NIH). [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2012). ACS Publications. [Link]

  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. (2024). Pharmaffiliates. [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies. [Link]

  • Process for the preparation of 2,4,5-trifluorophenylacetic acid. (2014).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). LCGC International. [Link]

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Application Notes and Protocols for Developing Cell-Based Assays Using 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Phenylacetic Acid Derivative

2-Acetamido-2-(4-fluorophenyl)acetic acid is a synthetic compound characterized by a fluorinated phenyl ring and an acetamido group attached to an acetic acid backbone. While direct biological activities of this specific molecule are not extensively documented, its structural motifs are present in a variety of biologically active compounds. The presence of the acetamide group is reminiscent of widely used pharmaceuticals, including the analgesic and antipyretic agent paracetamol (N-(4-hydroxyphenyl)acetamide), which primarily acts through the inhibition of cyclooxygenase (COX) enzymes.[1] Furthermore, derivatives of 2-phenylacetamide have been investigated for their potential as anticancer agents.[2] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[2] Additionally, other acetamide derivatives have been explored for a range of biological activities, including anti-inflammatory,[3] antibacterial,[4] and neuroactive properties such as monoamine oxidase inhibition and antidepressant effects.[5][6]

Given the pharmacological precedent of its structural components, 2-Acetamido-2-(4-fluorophenyl)acetic acid presents a compelling candidate for investigation in several therapeutic areas. This document provides a comprehensive guide for researchers to initiate the exploration of this compound's biological activities through the development of robust cell-based assays. We will focus on two primary areas of investigation based on the activities of structurally related molecules: Anticancer/Cytotoxic Activity and Anti-inflammatory Activity .

The following protocols are designed to be adaptable and serve as a foundational framework for your research.

Part 1: Assessment of Anticancer and Cytotoxic Potential

The initial evaluation of a novel compound for anticancer potential typically begins with assessing its general cytotoxicity against a panel of cancer cell lines. This allows for the determination of the compound's potency (e.g., IC50) and provides a basis for selecting cell lines for more detailed mechanistic studies.

Foundational Assay: Cell Viability and Cytotoxicity

A fundamental first step is to determine the effect of 2-Acetamido-2-(4-fluorophenyl)acetic acid on cell viability and proliferation. Tetrazolium reduction assays (such as MTT, XTT, or WST-8) are reliable, high-throughput methods for this purpose. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[7]

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis prep_cells Cell Seeding (e.g., PC3, MCF-7, HepG2) Plate in 96-well plates treatment Compound Addition Treat cells with varying concentrations of the compound prep_cells->treatment prep_compound Compound Preparation Serial dilution of 2-Acetamido-2-(4-fluorophenyl)acetic acid in DMSO, then in culture medium prep_compound->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation add_reagent Add Viability Reagent (e.g., WST-8) incubation->add_reagent read_plate Measure Absorbance (450 nm for WST-8) add_reagent->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 cytokine_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Readout cluster_analysis Data Analysis prep_cells Cell Seeding (e.g., RAW 264.7 macrophages) Plate in 24-well plates pretreatment Pre-treatment with Compound (1-2 hours) prep_cells->pretreatment prep_compound Compound Preparation Serial dilution of 2-Acetamido-2-(4-fluorophenyl)acetic acid prep_compound->pretreatment stimulation Stimulation with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation collect_supernatant Collect Cell Supernatant incubation->collect_supernatant elisa Quantify Cytokines (TNF-α, IL-6) by ELISA collect_supernatant->elisa calc_concentration Calculate Cytokine Concentration elisa->calc_concentration plot_inhibition Plot % Inhibition vs. Compound Concentration calc_concentration->plot_inhibition determine_ic50 Determine IC50 for Cytokine Inhibition plot_inhibition->determine_ic50

Caption: Workflow for assessing the anti-inflammatory activity of 2-Acetamido-2-(4-fluorophenyl)acetic acid.

  • Cell Culture and Plating:

    • Culture a murine macrophage cell line, such as RAW 264.7, in DMEM with 10% FBS.

    • Seed cells into a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prior to the assay, assess the cytotoxicity of the compound on RAW 264.7 cells to ensure that subsequent effects are not due to cell death.

    • Pre-treat the cells with non-toxic concentrations of 2-Acetamido-2-(4-fluorophenyl)acetic acid for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

    • Incubate for 24 hours at 37°C.

  • Cytokine Quantification:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-only control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Parameter Description Example Values
Cell Line Immune cellsRAW 264.7 (Murine Macrophages) or human PBMCs
Stimulant Inducer of inflammationLipopolysaccharide (LPS)
Cytokines Measured Pro-inflammatory markersTNF-α, IL-6
Detection Method Quantitative immunoassayELISA
Key Metric Half-maximal inhibitory concentration for cytokine releaseIC50 (µM)

Conclusion and Future Directions

The protocols outlined in this document provide a robust starting point for characterizing the biological activities of 2-Acetamido-2-(4-fluorophenyl)acetic acid. Based on the initial findings from these cell-based assays, further investigations can be pursued. For example, if significant anticancer activity is observed, subsequent studies could include cell cycle analysis, western blotting for key apoptotic proteins, or in vivo xenograft models. If promising anti-inflammatory effects are identified, exploring the underlying mechanism, such as the inhibition of the NF-κB signaling pathway or cyclooxygenase activity, would be a logical next step. These foundational assays are crucial for determining the therapeutic potential of this novel compound and guiding its journey in the drug discovery pipeline.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Sheikh, A. S., Khan, M. T., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]

  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-31. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13. [Link]

  • Wikipedia. Paracetamol. Wikipedia, The Free Encyclopedia. [Link]

  • Khan, F. A., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-5. [Link]

Sources

Application Note & Protocol: Chiral Resolution of 2-Acetamido-2-(4-fluorophenyl)acetic acid via Pre-column Derivatization for High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral carboxylic acid whose enantiomers are relevant in drug development and synthesis. Direct separation of its enantiomers on a chiral stationary phase (CSP) can be challenging due to insufficient interaction with the selector. Pre-column derivatization is a robust strategy to enhance enantioselectivity and improve chromatographic performance.

This application note provides a detailed guide for the chiral derivatization of 2-Acetamido-2-(4-fluorophenyl)acetic acid. We will explore the conversion of the carboxylic acid moiety into diastereomeric esters using a chiral derivatizing agent, (R)-(+)-1-Phenylethanol. This approach allows for the separation of the resulting diastereomers on a standard achiral stationary phase, offering a reliable and transferable method for quality control and research laboratories. The causality behind reagent selection, reaction optimization, and chromatographic conditions is explained to provide a scientifically grounded protocol.

Principle of Chiral Derivatization

The core principle involves reacting the racemic analyte (a 1:1 mixture of R- and S-enantiomers) with a single, pure enantiomer of a derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers.

  • (R)-Analyte + (R)-Agent → (R,R)-Diastereomer

  • (S)-Analyte + (R)-Agent → (S,R)-Diastereomer

Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties. This difference allows them to be separated using standard, non-chiral (achiral) chromatography, which is often more robust and cost-effective than specialized chiral chromatography.

Derivatization Strategy: Steglich Esterification

For the derivatization of the carboxylic acid group of 2-Acetamido-2-(4-fluorophenyl)acetic acid, we will employ the Steglich Esterification method. This is a mild and highly efficient method for forming esters from carboxylic acids and alcohols.[1][2] It is particularly well-suited for substrates that may be sensitive to the harsh acidic conditions of a classic Fischer esterification.[3][4]

Rationale for Reagent Selection
  • Analyte: 2-Acetamido-2-(4-fluorophenyl)acetic acid. The target for derivatization is the carboxylic acid functional group.

  • Chiral Derivatizing Agent (CDA): (R)-(+)-1-Phenylethanol.[5] This commercially available, enantiomerically pure alcohol will react with the analyte to form diastereomeric esters. Its aromatic ring provides a chromophore, which is beneficial for UV detection in HPLC.

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC). DCC is a classic and effective agent for facilitating the formation of amide and ester bonds by activating the carboxylic acid.[6] It works by removing a molecule of water from the reaction, driving the equilibrium towards the ester product.[2]

  • Catalyst: 4-Dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the esterification reaction.[2][3] It reacts with the DCC-activated acid to form a highly reactive intermediate, which then rapidly reacts with the alcohol.[3][7] This catalysis is crucial for preventing a common side reaction where the activated intermediate rearranges into an unreactive N-acylurea.[2][7]

Reaction Mechanism

The Steglich esterification proceeds through a well-defined mechanism:

  • Activation of Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Role of DMAP Catalyst: The nucleophilic DMAP attacks the O-acylisourea, displacing the dicyclohexylurea group to form a reactive N-acylpyridinium salt. This intermediate is more electrophilic and susceptible to nucleophilic attack than the O-acylisourea.[3][7]

  • Nucleophilic Attack by Alcohol: The chiral alcohol, (R)-(+)-1-Phenylethanol, attacks the N-acylpyridinium intermediate.

  • Product Formation: The attack results in the formation of the desired diastereomeric ester and regenerates the DMAP catalyst. The byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.[6]

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierComments
2-Acetamido-2-(4-fluorophenyl)acetic acid (racemic)≥98%Sigma-AldrichThe analyte to be derivatized.
(R)-(+)-1-Phenylethanol≥99% enantiomeric puritySigma-AldrichChiral Derivatizing Agent (CDA).[5]
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-AldrichCoupling agent. Caution: Moisture sensitive, allergen.
4-Dimethylaminopyridine (DMAP)≥99%Sigma-AldrichCatalyst. Caution: Toxic.
Dichloromethane (DCM), AnhydrousHPLC Grade, ≥99.8%Fisher ScientificReaction solvent.
Acetonitrile (ACN)HPLC GradeFisher ScientificMobile phase component.
Water, HPLC GradeFisher ScientificMobile phase component.
Trifluoroacetic Acid (TFA)HPLC GradeSigma-AldrichMobile phase modifier.
Derivatization Workflow Diagram

Derivatization_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Reaction & Workup cluster_analysis Sample Preparation for HPLC A Weigh Analyte (10 mg, ~0.047 mmol) B Dissolve in Anhydrous DCM (2 mL) A->B C Add (R)-1-Phenylethanol (1.1 eq, ~6.4 mg) B->C D Add DMAP (0.1 eq, ~0.6 mg) C->D E Cool to 0 °C (Ice Bath) D->E F Add DCC (1.2 eq, ~11.7 mg) in DCM E->F G Stir at 0 °C for 1 hr, then RT for 4-6 hrs F->G H Monitor by TLC/LC-MS G->H I Filter to remove DCU byproduct H->I J Evaporate Solvent I->J K Reconstitute residue in Mobile Phase J->K L Filter through 0.22 µm syringe filter K->L M Inject into HPLC system L->M

Caption: Workflow for the derivatization of the analyte.

Step-by-Step Derivatization Protocol
  • Preparation: In a clean, dry 10 mL round-bottom flask, weigh 10.0 mg (approx. 0.047 mmol) of racemic 2-Acetamido-2-(4-fluorophenyl)acetic acid.

  • Dissolution: Add 2.0 mL of anhydrous dichloromethane (DCM) to the flask and stir with a magnetic stir bar until the solid is fully dissolved.

  • Reagent Addition: To the solution, add 6.4 mg (0.052 mmol, 1.1 equivalents) of (R)-(+)-1-Phenylethanol, followed by 0.6 mg (0.005 mmol, 0.1 equivalents) of DMAP.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Initiation: In a separate vial, dissolve 11.7 mg (0.057 mmol, 1.2 equivalents) of DCC in 0.5 mL of anhydrous DCM. Add this DCC solution dropwise to the cooled reaction mixture over 2 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to proceed at room temperature (approx. 20-25 °C) for an additional 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or a preliminary LC-MS analysis to check for the consumption of the starting carboxylic acid.

  • Workup - DCU Removal: Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Remove the precipitate by vacuum filtration through a small pad of Celite or a sintered glass funnel, washing the filter cake with a small amount of fresh DCM (approx. 1 mL).

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Sample Preparation for HPLC: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial.

HPLC Analysis Protocol

The resulting diastereomers can now be separated on a standard achiral reversed-phase column.

HPLC System and Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 30% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Results

The chromatogram should show two well-resolved peaks corresponding to the (R,R) and (S,R) diastereomers. The relative peak areas can be used to determine the enantiomeric ratio of the original sample. For a racemic starting material, the peak areas should be approximately equal (50:50).

Method Validation Considerations
  • Specificity: Inject the underivatized analyte and the derivatizing agent separately to ensure they do not co-elute with the diastereomer peaks.

  • Linearity: Prepare a series of standards of a known enantiomeric excess to demonstrate the linearity of the response.

  • Racemization Control: The mild conditions of the Steglich esterification are not expected to cause racemization of the analyte. To confirm, a sample of enantiomerically pure analyte (if available) can be subjected to the derivatization and analysis; only one diastereomer peak should be observed.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Yield Incomplete reaction; moisture in reagents/solvent.Ensure all glassware is oven-dried and use anhydrous solvents. Increase reaction time or slightly increase DCC equivalents.
Poor Peak Resolution Suboptimal chromatographic conditions.Optimize the HPLC gradient (slower gradient), change mobile phase modifier, or try a different C18 column chemistry.
Extra Peaks in Chromatogram Side products (e.g., N-acylurea); impurities in reagents.Ensure complete removal of DCU by filtration. Run a blank injection to check for system contamination.[7]
No Peaks Detected Derivatization failed; detector issue.Re-run the derivatization protocol carefully. Check detector lamp and system connections. Confirm reconstitution in a soluble medium.

Conclusion

This application note details a reliable and robust method for the chiral analysis of 2-Acetamido-2-(4-fluorophenyl)acetic acid. By converting the enantiomers into diastereomeric esters using (R)-(+)-1-Phenylethanol via a mild Steglich esterification, separation can be readily achieved on a standard achiral C18 HPLC column. The protocol is designed to be self-validating, with clear causality for each experimental choice, providing researchers and drug development professionals with a powerful tool for assessing enantiomeric purity.

References

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. Retrieved January 22, 2026, from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Available from: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available from: [Link]

  • Wikipedia contributors. (2023). Steglich esterification. Wikipedia. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). (R)-1-Phenylethanol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Wikipedia contributors. (2023). Chiral derivatizing agent. Wikipedia. Retrieved January 22, 2026, from [Link]

  • IUPAC. (2014). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford. Online version (2019-) created by S. J. Chalk. [Link]

Sources

use of deuterium-labeled 2-(4-fluorophenyl)acetic acid as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Quantitative Bioanalysis of 2-(4-fluorophenyl)acetic acid using a Deuterium-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the theory and practice of using deuterium-labeled 2-(4-fluorophenyl)acetic acid (4-FPAA-d2) as an internal standard for the quantitative analysis of 2-(4-fluorophenyl)acetic acid (4-FPAA) in biological matrices. The protocol details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, suitable for pharmacokinetic, toxicokinetic, and other drug development studies. The causality behind experimental choices, from sample preparation to data analysis, is explained to ensure scientific integrity and facilitate successful implementation.

Introduction: The Rationale for Stable Isotope Labeled Internal Standards

In quantitative bioanalysis, particularly with a technique as sensitive and susceptible to matrix effects as LC-MS/MS, an internal standard (IS) is crucial for achieving accurate and precise results.[1] An ideal IS should mimic the physicochemical behavior of the analyte throughout the entire analytical process—from extraction and chromatographic separation to ionization in the mass spectrometer.[2] While structurally similar analogs can be used, the gold standard is a stable isotope-labeled (SIL) version of the analyte itself.[2]

Deuterium-labeled compounds, such as 4-FPAA-d2, are nearly identical to their non-labeled counterparts in terms of chemical properties, including pKa, polarity, and extraction efficiency.[2] They co-elute with the analyte, ensuring that they experience the same degree of matrix-induced ion suppression or enhancement.[3] However, due to the mass difference imparted by the deuterium atoms, the SIL-IS is distinguishable from the analyte by the mass spectrometer. This allows the ratio of the analyte's signal to the IS's signal to be used for quantification, effectively normalizing variations that can occur during sample preparation and analysis.[3] This approach is strongly recommended by regulatory bodies like the FDA for its ability to produce highly reliable data.[3]

G Extract Extract LC LC Extract->LC MS MS Ratio Ratio MS->Ratio

Materials and Reagents

  • Analytes: 2-(4-fluorophenyl)acetic acid (4-FPAA), 2-(4-fluorophenyl)acetic acid-d2 (4-FPAA-d2)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (reagent grade), Deionized water (18 MΩ·cm)

  • Biological Matrix: Human plasma (K2-EDTA)

  • Equipment:

    • Liquid chromatograph (e.g., Waters Acquity UPLC, Sciex ExionLC)

    • Tandem mass spectrometer (e.g., Sciex Triple Quad 5500, Waters Xevo TQ-S)

    • Analytical balance

    • Calibrated pipettes

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g)

    • 96-well plates or microcentrifuge tubes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 4-FPAA and 4-FPAA-d2 into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Calibration Standard (CS) Working Solutions: Serially dilute the 4-FPAA stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking into plasma. Concentrations should cover the intended analytical range (e.g., 10 ng/mL to 10,000 ng/mL).

  • Quality Control (QC) Working Solutions: Prepare QC working solutions from a separate weighing of 4-FPAA stock, at concentrations for Low, Medium, and High QCs.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 4-FPAA-d2 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL. This concentration should be optimized during method development but serves as a good starting point.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis.[4][5] Acetonitrile is a common choice as it efficiently denatures and precipitates plasma proteins.[4]

  • Aliquot Sample: Pipette 50 µL of blank plasma, calibration standards, QC samples, or unknown study samples into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Spike Internal Standard: Add 150 µL of the IS working solution (100 ng/mL 4-FPAA-d2 in acidified acetonitrile) to each sample. The acid (e.g., 0.1% formic acid in acetonitrile) helps to keep the acidic analyte in its neutral form, improving extraction efficiency.[5]

  • Precipitate and Mix: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

  • Dilute (Optional): Dilute the supernatant with 100 µL of water containing 0.1% formic acid to reduce the organic content of the injected sample, which can improve peak shape in reversed-phase chromatography.

G start Start: 50 µL Plasma Sample step1 Add 150 µL of IS in Acidified Acetonitrile start->step1 step2 Vortex for 1 minute step1->step2 step3 Centrifuge at 14,000 x g for 10 minutes step2->step3 step4 Transfer 100 µL of Supernatant step3->step4 step5 Dilute 1:1 with Aqueous Mobile Phase step4->step5 end Inject into LC-MS/MS System step5->end

LC-MS/MS Method Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used. Since 4-FPAA is an acidic compound, negative ion mode electrospray ionization (ESI-) is appropriate.[6][7]

Parameter Condition
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
Source Temperature 550°C
IonSpray Voltage -4500 V
MRM Transitions See Table 2 below
Multiple Reaction Monitoring (MRM) Transitions

The mass-to-charge ratio (m/z) for the deprotonated 4-FPAA molecule [M-H]⁻ is 153.1. A common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (CO2), resulting in a fragment ion. The proposed transitions below are based on this principle and should be confirmed via infusion and compound optimization on the specific mass spectrometer.

Table 2: Proposed MRM Transitions

Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV) Purpose
4-FPAA153.1109.1-20Quantifier
4-FPAA153.183.1-25Qualifier
4-FPAA-d2 155.1 111.1 -20 IS Quantifier

Note: Collision energies are instrument-dependent and require optimization.

Data Analysis and Method Validation

Quantification

Quantification is performed by calculating the peak area ratio of the 4-FPAA quantifier MRM transition to the 4-FPAA-d2 quantifier MRM transition. A calibration curve is constructed by plotting these peak area ratios against the nominal concentrations of the calibration standards. A linear regression with a 1/x² weighting is typically used for bioanalytical assays.

Method Validation

The analytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing at least six different blank plasma lots.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Calibration Curve: Assessing the linearity, range, and goodness of fit of the calibration standards.

  • Matrix Effect: Evaluating the impact of different biological matrix sources on the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction process.

  • Stability: Assessing the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Table 3: Representative Method Performance (Example Data)

Parameter LLOQ QC Low QC Mid QC High
Nominal Conc. (ng/mL) 1.03.03007500
Intra-day Precision (%CV) 8.5%6.2%4.1%3.5%
Intra-day Accuracy (%Bias) -5.3%2.8%-1.5%0.8%
Inter-day Precision (%CV) 9.8%7.5%5.3%4.8%
Inter-day Accuracy (%Bias) -3.1%4.1%-0.9%1.2%

Conclusion

The provides the necessary foundation for a robust, accurate, and precise LC-MS/MS method for quantitative bioanalysis. Its ability to co-elute and behave identically to the analyte ensures reliable correction for matrix effects and procedural variability, leading to high-quality data that meets stringent regulatory standards. The detailed protocol herein serves as a comprehensive starting point for researchers to implement this methodology in their drug development programs.

References

  • Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 903, 118–125. Available from: [Link]

  • U.S. Environmental Protection Agency. (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Available from: [Link]

  • Al-Tannak, N. F., Al-Badr, A. A., & Al-Khamis, K. I. (2021). Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. Bioanalysis, 13(6), 487–497. Available from: [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. Available from: [Link]

  • Ramos, F. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 312-317. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. HHS.gov. Available from: [Link]

  • Fung, E. N., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. Available from: [Link]

  • O'Connor, D., et al. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(6), 835. Available from: [Link]

  • Scientific Instrument Center, U.S. Food and Drug Administration. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Li, W., et al. (2014). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences, 18(10), 1461-1467. Available from: [Link]

  • MilliporeSigma. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We will delve into the underlying chemical principles to not only provide solutions but also empower you to optimize your experimental outcomes with a solid mechanistic understanding.

The most robust and widely adopted method for synthesizing α-amino acids from aldehydes is the Strecker synthesis, first reported in 1850.[1][2] This guide focuses on a three-stage process: (1) The Strecker reaction to form the α-aminonitrile intermediate, (2) hydrolysis to the α-amino acid, and (3) N-acetylation to yield the final product.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific, practical issues you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a scientifically-grounded, actionable solution.

Question: My overall yield is significantly lower than expected. How can I determine which of the three stages is failing?

Answer: A low overall yield is a common issue that requires systematically isolating the problematic step.

  • Isolate and Characterize Intermediates: Do not proceed with the entire sequence in one pot without analysis. After the first step (aminonitrile formation), take an aliquot of the crude reaction mixture. Use techniques like Thin Layer Chromatography (TLC) or Proton NMR (¹H-NMR) to confirm the consumption of the starting 4-fluorobenzaldehyde and the formation of the 2-amino-2-(4-fluorophenyl)acetonitrile intermediate.

  • Quantify Step-wise Yield: If possible, perform a work-up and purification on a small scale after each major step to calculate the yield for that specific transformation. A significant drop-off will pinpoint the inefficient stage.

  • Analyze the Hydrolysis Step: The hydrolysis of the aminonitrile to the amino acid is often the most challenging and slowest step.[3] If aminonitrile formation is successful but the final yield is low, this step is the primary suspect. Incomplete hydrolysis will leave unreacted nitrile, or may stall at the intermediate amide stage.

  • Assess the Final Acetylation: The N-acetylation step is typically high-yielding. If you have successfully isolated the 2-amino-2-(4-fluorophenyl)acetic acid intermediate in good yield, but the final product yield is low, re-examine your acetylation conditions (reagent purity, stoichiometry, base, and temperature).

Question: During the initial Strecker reaction, I observe a large amount of unreacted 4-fluorobenzaldehyde. What causes this and how can I fix it?

Answer: The persistence of the starting aldehyde points to an incomplete formation of the α-aminonitrile intermediate. This typically stems from an unfavorable equilibrium in the initial imine formation.

The Strecker reaction begins with the formation of an imine (or its conjugate acid, the iminium ion) from the aldehyde and ammonia.[2][4] This reaction is an equilibrium process that produces water as a byproduct.

  • Causality: According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the starting materials (aldehyde and ammonia), thus inhibiting the reaction.

  • Solution 1: Use a Dehydrating Agent: The addition of a water-absorbing salt (desiccant) such as anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium toward the imine, facilitating the subsequent nucleophilic attack by the cyanide ion.[1]

  • Solution 2: Control the pH: The reaction is catalyzed by mild acid. The use of ammonium chloride (NH₄Cl) serves not only as the ammonia source but also provides a mildly acidic environment (pKa ~9) that protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by ammonia.[1] Ensure your reagents haven't degraded, which could alter the optimal pH.

Question: The hydrolysis of my 2-amino-2-(4-fluorophenyl)acetonitrile intermediate is extremely slow or seems to have stopped. How can I drive this reaction to completion?

Answer: The hydrolysis of nitriles to carboxylic acids is a notoriously slow process that requires forcing conditions.[3] Stalling is common and can be overcome by adjusting reaction parameters.

  • Causality: The reaction involves the protonation of the nitrile nitrogen followed by the attack of water. This process is often slow, and under milder conditions, may stop at the intermediate amide stage. Complete hydrolysis to the carboxylic acid requires sufficient energy and catalyst (acid or base) concentration.

  • Solution 1: Increase Temperature and Reaction Time: This is the most direct approach. Refluxing the aminonitrile in a strong aqueous acid (e.g., 6M HCl or concentrated H₂SO₄) for an extended period (12-24 hours) is often necessary. Monitor the reaction by TLC until the starting nitrile spot has completely disappeared.

  • Solution 2: Consider Alkaline Hydrolysis: While acid hydrolysis is common, alkaline hydrolysis using a strong base like sodium hydroxide can also be effective.[5] This pathway avoids potential side reactions that can occur under strong acid at high temperatures. The choice between acidic and basic hydrolysis may depend on the stability of your specific substrate.[5]

  • Solution 3: Microwave-Assisted Synthesis: If available, a laboratory microwave reactor can significantly accelerate the hydrolysis step, often reducing reaction times from many hours to minutes by efficiently heating the polar solvent.

Question: My final product is a sticky solid and analytical data (NMR/LC-MS) shows multiple impurities. What are they and how do I purify the product?

Answer: Impurities in the final product are typically a combination of unreacted starting materials, intermediates from incomplete reactions, or byproducts.

  • Likely Impurities:

    • Unreacted 2-amino-2-(4-fluorophenyl)acetic acid: From incomplete acetylation.

    • Residual Amide Intermediate: From incomplete hydrolysis.

    • Starting Aldehyde: If the initial Strecker reaction was inefficient and the aldehyde was carried through the work-up.

    • Polymeric materials: Side reactions can sometimes lead to polymerization, especially under harsh conditions.

  • Purification Strategy: Recrystallization

    • Solvent Selection: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurities remain soluble at all temperatures.

    • Procedure: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., water, ethanol, or a mixture like ethanol/water). If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Question: What is the detailed mechanism of the Strecker synthesis portion of this procedure?

Answer: The Strecker synthesis is a two-part mechanism that first forms an α-aminonitrile, which is then hydrolyzed.[1]

  • Imine/Iminium Formation: The carbonyl carbon of 4-fluorobenzaldehyde is attacked by the nitrogen of ammonia. After a proton transfer, a water molecule is eliminated to form an imine. In the presence of acid (from NH₄Cl), the imine is protonated to form a more electrophilic iminium ion.

  • Cyanide Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and results in the α-aminonitrile intermediate, 2-amino-2-(4-fluorophenyl)acetonitrile.[1][2]

Question: What are the most critical safety precautions when performing this synthesis?

Answer: The primary hazard in this synthesis is the use of a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN).

  • Cyanide Toxicity: Cyanide salts are highly toxic if ingested or absorbed through the skin. They can release deadly hydrogen cyanide (HCN) gas if they come into contact with acid.[1]

  • Mandatory Precautions:

    • Fume Hood: All manipulations involving cyanide salts MUST be performed in a well-ventilated chemical fume hood.[4]

    • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

    • Avoid Acidification: Never add acid directly to a solution containing cyanide salts. The reaction should be kept at a neutral or slightly basic pH during the cyanide addition step.

    • Quenching and Waste: All glassware and waste solutions containing cyanide must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to your institution's hazardous waste protocols.

Question: Can I synthesize a single enantiomer of this compound?

Answer: Yes, while the classic Strecker synthesis produces a racemic mixture (an equal mix of both enantiomers), asymmetric variations exist.[6] These methods typically involve replacing ammonia with a chiral amine auxiliary.[7][8] The chiral auxiliary directs the cyanide attack to one face of the imine intermediate, leading to an excess of one diastereomer of the aminonitrile. This diastereomer can then be isolated and hydrolyzed to produce the enantiomerically enriched amino acid.[8]

Experimental Protocols & Data

Optimized Protocol for Racemic Synthesis

This protocol is a generalized procedure. Researchers should optimize based on their laboratory conditions and scale.

Stage 1: Synthesis of 2-Amino-2-(4-fluorophenyl)acetonitrile

  • In a round-bottom flask in a fume hood, dissolve 4-fluorobenzaldehyde and ammonium chloride in aqueous ethanol.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium cyanide (NaCN) dropwise, ensuring the temperature remains below 10 °C.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the disappearance of the aldehyde by TLC.

  • Perform a suitable work-up (e.g., extraction with an organic solvent) to isolate the crude aminonitrile.

Stage 2: Hydrolysis to 2-Amino-2-(4-fluorophenyl)acetic acid

  • Add concentrated hydrochloric acid to the crude aminonitrile.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.

  • Cool the reaction mixture. The amino acid hydrochloride salt may precipitate.

  • Neutralize the solution carefully with a base (e.g., ammonium hydroxide) to its isoelectric point (approx. pH 5-6) to precipitate the zwitterionic amino acid.[4]

  • Filter the solid, wash with cold water, and dry.

Stage 3: N-Acetylation to 2-Acetamido-2-(4-fluorophenyl)acetic acid

  • Suspend the amino acid in a suitable solvent (e.g., water or acetic acid).

  • Add a base (e.g., sodium bicarbonate or triethylamine).

  • Cool the mixture in an ice bath and slowly add acetic anhydride.

  • Stir for 2-4 hours, allowing the reaction to warm to room temperature.

  • Acidify the solution to precipitate the final N-acetylated product.

  • Filter, wash with cold water, and recrystallize from an appropriate solvent if necessary.

Table 1: Recommended Reagent Stoichiometry
ReagentMolar Equivalence (Relative to Aldehyde)Purpose
4-Fluorobenzaldehyde1.0Starting Material
Ammonium Chloride (NH₄Cl)1.1 - 1.5Ammonia Source & Mild Acid Catalyst
Sodium Cyanide (NaCN)1.0 - 1.2Cyanide Nucleophile
Strong Acid (e.g., HCl)Large ExcessHydrolysis Catalyst & Solvent
Acetic Anhydride1.1 - 1.3Acetylating Agent
Base (for Acetylation)2.0 - 3.0Acid Scavenger

Visualizations

Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow Start 4-Fluorobenzaldehyde + NH4Cl, NaCN Step1 Step 1: Strecker Reaction (α-Aminonitrile Formation) Start->Step1 Intermediate1 2-Amino-2-(4-fluorophenyl)acetonitrile Step1->Intermediate1 Step2 Step 2: Acid Hydrolysis Intermediate1->Step2 Intermediate2 2-Amino-2-(4-fluorophenyl)acetic acid Step2->Intermediate2 Step3 Step 3: N-Acetylation (+ Acetic Anhydride) Intermediate2->Step3 End_Product 2-Acetamido-2-(4-fluorophenyl)acetic acid Step3->End_Product

Caption: A flowchart of the three main stages for synthesizing the target compound.

Diagram 2: Core Mechanism of the Strecker Reaction

Strecker_Mechanism Aldehyde 4-Fluorobenzaldehyde Ammonia + NH3 Imine Imine Intermediate Aldehyde->Imine H2O Iminium Iminium Ion (More Electrophilic) Imine->Iminium + H+ Cyanide + CN- Aminonitrile α-Aminonitrile Product Iminium->Aminonitrile C-C bond formation

Caption: The key mechanistic steps in the formation of the α-aminonitrile intermediate.

Diagram 3: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Overall Yield? CheckStep1 Analyze Step 1: Is Aldehyde Consumed? Start->CheckStep1 Yes1 Yes CheckStep1->Yes1 Complete No1 No CheckStep1->No1 Incomplete CheckStep2 Analyze Step 2: Is Aminonitrile Hydrolyzed? Yes1->CheckStep2 Solution1 Issue: Incomplete Imine Formation Action: Add Desiccant (MgSO4) Verify pH No1->Solution1 Yes2 Yes CheckStep2->Yes2 Complete No2 No CheckStep2->No2 Incomplete CheckStep3 Analyze Step 3: Is Amino Acid Acetylated? Yes2->CheckStep3 Solution2 Issue: Incomplete Hydrolysis Action: Increase Temp/Time Consider Microwave No2->Solution2 Solution3 Issue: Incomplete Acetylation Action: Check Reagent Stoichiometry Verify Base & Temp

Caption: A decision tree to diagnose and resolve sources of low reaction yield.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Communications Chemistry.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). MDPI. Available at: [Link]

  • Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. (2019). ResearchGate. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]

  • Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2021). PubMed Central. Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2023). MDPI. Available at: [Link]

  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023). Warpdrive Bio. Available at: [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Available at: [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. (2001). University of Groningen. Available at: [Link]

  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Available at: [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008). Google Patents.
  • 2-(4-Fluorophenyl)acetic acid. PubChem. Available at: [Link]

  • Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid. (2018). Google Patents.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in α-Amino Acid Synthesis. (2018). MDPI. Available at: [Link]

  • Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. (1999). PubMed. Available at: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2023). National Institutes of Health. Available at: [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). PubMed. Available at: [Link]

Sources

troubleshooting byproduct formation in fluorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Fluorophenylacetic acids (FPAs) are indispensable building blocks in contemporary drug discovery and development. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] However, the synthesis of these crucial intermediates is often plagued by the formation of stubborn byproducts that can complicate purification, reduce yields, and compromise the integrity of downstream applications.

This technical support guide is structured to address the specific, practical challenges encountered in the laboratory. Moving beyond rote procedural descriptions, this center provides in-depth, mechanism-driven troubleshooting advice organized by common synthetic routes. Our goal is to empower you, the researcher, to not only solve immediate synthetic hurdles but also to build a foundational understanding that prevents future byproduct formation.

Section 1: Troubleshooting by Synthetic Route

The majority of issues in FPA synthesis are route-dependent. Byproducts arise from predictable, competing reaction pathways. This section is designed to help you diagnose and resolve the most common problems associated with two primary synthetic strategies.

Route 1: From Fluorobenzyl Halides via Nitrile Hydrolysis

This two-step sequence, involving nucleophilic substitution with a cyanide salt followed by hydrolysis, is one of the most common methods for preparing FPAs.[1] While conceptually straightforward, each step presents opportunities for byproduct formation.

Root Cause Analysis: This is a classic case of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[2][3] If reaction conditions (time, temperature, or reagent concentration) are insufficient, the reaction can stall at the more stable amide stage.

Troubleshooting Protocol:

  • Extend Reaction Time & Increase Temperature: The simplest first step is to increase the reflux time. Monitor the reaction by TLC or HPLC every 2-4 hours. If the reaction remains stalled, cautiously increase the temperature of the reaction mixture, ensuring it does not exceed the decomposition temperature of your product.

  • Increase Reagent Stoichiometry:

    • Acidic Hydrolysis: If using an acid like HCl or H₂SO₄, increase its concentration. The rate of hydrolysis is often dependent on the hydronium ion concentration.[4]

    • Basic Hydrolysis: If using a base like NaOH or KOH, ensure at least two stoichiometric equivalents are used: one to saponify the amide and one to neutralize the resulting carboxylic acid. An excess (2.5-3.0 eq) is often beneficial.

  • Consider a Co-solvent: If your starting material has poor solubility in the aqueous medium, adding a water-miscible co-solvent like dioxane or THF can improve mass transfer and reaction rates.

Expert Insight: Alkaline hydrolysis is often faster than acidic hydrolysis but yields the carboxylate salt, requiring a separate acidification step to obtain the final product.[4] For sensitive substrates, this two-step process (alkaline hydrolysis followed by careful acidification) can offer better control and cleaner product profiles than a forced, high-temperature acid hydrolysis.

Root Cause Analysis: The formation of fluorobenzyl alcohol points to a competing SN1-type reaction pathway where the benzyl halide starting material reacts with water before the cyanide ion. This is particularly problematic with benzylic systems, which can stabilize the resulting carbocation. This side reaction is favored in polar, protic solvents and by any factors that promote the dissociation of the halide.

Preventative Measures:

  • Solvent Choice in Cyanation Step: Use a polar, aprotic solvent for the cyanation reaction (e.g., DMSO, DMF, or acetone) instead of protic solvents like ethanol or water. This minimizes the availability of protic nucleophiles that can lead to alcohol formation.

  • Cyanide Salt Solubility: Ensure your cyanide salt (NaCN or KCN) is sufficiently soluble in the reaction medium. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the nucleophilicity and concentration of the cyanide ion in the organic phase, favoring the desired SN2 reaction over the SN1 pathway.

  • Control Temperature: Keep the temperature of the cyanation reaction as low as reasonably possible to complete the reaction in a timely manner. Higher temperatures can favor elimination and competing substitution reactions.

Route 2: From Fluoromandelic Acids via Reduction

The reduction of the benzylic hydroxyl group of a fluoromandelic acid is another effective route to FPAs.[5] However, the choice of reducing agent and conditions is critical to avoid side reactions.

Root Cause Analysis: Incomplete hydrogenation when using a heterogeneous catalyst like Palladium on Carbon (Pd/C) often points to catalyst deactivation or mass transport limitations rather than insufficient reaction time. The catalyst's active sites can be poisoned by impurities or blocked by precipitated product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for stalled catalytic hydrogenation.

Expert Insight: The hydrogenolysis of the C-O bond in mandelic acids is significantly accelerated in the presence of a strong acid.[6] However, be aware that catalytic hydrogenation in the presence of halogens can sometimes lead to dehalogenation. A milder reducing agent, such as sodium dithionite, can be an effective alternative that avoids the risk of removing fluorine from the aromatic ring.[5]

Root Cause Analysis: When using acetic acid as a solvent for the catalytic hydrogenation of mandelic acids, you can form 2-(acetyloxy)-2-(fluorophenyl)acetic acid.[7] This occurs when the benzylic alcohol is acetylated by the solvent under the reaction conditions. This byproduct will not reduce to the desired product under standard conditions and represents a yield loss.

Preventative Measures:

  • Change the Solvent: The most effective solution is to switch from acetic acid to a non-acylating solvent. Alcohols like ethanol or methanol are excellent choices for this reaction.[5][8]

  • Use an Alternative Reduction: If you must use conditions where acetic acid is present, consider a different reduction method. An iodide-catalyzed reduction using catalytic sodium iodide and phosphorous acid is a highly effective, scalable method for reducing mandelic acids to phenylacetic acids and avoids this specific side reaction.[9]

Section 2: General FAQs & Purification Strategies

A: The two most prevalent byproducts in Suzuki-Miyaura cross-coupling reactions are the result of homocoupling and protodeboronation .

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (e.g., difluoro-biphenyl). It is often caused by the presence of oxygen in the reaction mixture, which can lead to an alternative catalytic cycle involving Pd(II) species.[7][10] Meticulous degassing of all solvents and reagents and maintaining a positive inert atmosphere (N₂ or Ar) are critical for prevention.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of fluorobenzene as a byproduct. This is often promoted by moisture and elevated temperatures. Using anhydrous solvents and reagents, and carefully optimizing the reaction temperature can minimize this side reaction.[7]

A: A multi-step approach is often most effective.

  • Aqueous Workup/Extraction: First, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic FPA into the aqueous layer, leaving non-acidic impurities behind. Re-acidify the aqueous layer with a strong acid (e.g., 1-3M HCl) to a pH of ~1-2, which will precipitate the purified FPA.[5][11] This is an excellent first-pass purification.

  • Recrystallization: This is a powerful technique for removing closely related impurities. The ideal solvent system is one in which the FPA is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common and effective solvent systems for FPAs include toluene/heptane mixtures or recrystallization from hot water or benzene/ethanol mixtures.[5][12][13][14]

  • Distillation: For liquid FPAs or those with low melting points, high-vacuum distillation can be the best method for achieving very high purity.[15]

Appendix A: Data Summary Table

Byproduct Name/TypeCommon Synthetic RouteProbable CauseKey Analytical Signature (¹H NMR)Recommended Action
Fluorophenylacetamide Nitrile HydrolysisIncomplete hydrolysisBroad singlet (NH₂) ~5-7 ppm; Different α-CH₂ shift vs. acidExtend reaction time, increase temp/reagent conc.
Fluorobenzyl Alcohol From Benzyl HalideCompeting SN1 with H₂OSinglet ~4.7 ppm (benzyl CH₂); Broad singlet (OH)Use aprotic solvent (DMSO/DMF) for cyanation step
Fluoromandelic Acid Mandelic Acid ReductionIncomplete reaction; Catalyst poisoningSinglet ~5.2 ppm (benzylic CH)Use fresh catalyst, increase loading, add acid co-catalyst
Acetylated Mandelic Acid Mandelic Acid ReductionAcetic acid used as solventSinglet ~2.1 ppm (acetyl CH₃)Change solvent to ethanol or methanol
Difluoro-biphenyl Suzuki CouplingHomocoupling of boronic acidComplex aromatic signals, absence of α-CH₂Rigorously degas reagents/solvents; maintain inert atm.
Fluorobenzene Suzuki CouplingProtodeboronation of boronic acidAromatic signals only, absence of α-CH₂ and COOHUse anhydrous conditions; avoid excessive heat

Appendix B: Key Reaction Pathway Diagram

The following diagram illustrates the desired SN2 pathway for the synthesis of fluorophenylacetonitrile versus the competing SN1 pathway that leads to the fluorobenzyl alcohol byproduct.

G start Fluorobenzyl Halide (Ar-CH₂-X) sn2_path Sₙ2 Pathway (Aprotic Solvent, High [CN⁻]) start->sn2_path + CN⁻ sn1_path Sₙ1 Pathway (Protic Solvent, Low [CN⁻]) start->sn1_path - X⁻ nitrile Fluorophenylacetonitrile (Ar-CH₂-CN) DESIRED sn2_path->nitrile carbocation Benzylic Carbocation (Ar-CH₂⁺) sn1_path->carbocation alcohol Fluorobenzyl Alcohol (Ar-CH₂-OH) BYPRODUCT carbocation->alcohol + H₂O

Caption: Desired Sₙ2 vs. competing Sₙ1 pathway in nitrile synthesis.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. American Chemical Society. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. Available from: [Link]

  • hydrolysis of nitriles. Chemguide. Available from: [Link]

  • Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Organic Chemistry Data. Available from: [Link]

  • The Chemical Properties and Synthesis of 4-Fluorophenylacetic Acid (CAS 405-50-5). Acme Organics. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available from: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available from: [Link]

  • Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof.Google Patents.
  • Meerwein‐type Bromoarylation with Arylthianthrenium Salts. National Institutes of Health. Available from: [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. ResearchGate. Available from: [Link]

  • Meerwein arylation. Wikipedia. Available from: [Link]

  • Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Meerwein-Arylierung. Wikipedia (German). Available from: [Link]

  • The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light. PubMed. Available from: [Link]

  • Process for the manufacture of phenylacetic acid and simple derivatives thereof.Google Patents.
  • Process for the preparation of fluorophenylacetic acids and derivatives thereof.Google Patents.
  • Method for recovering and purifying phenylacetic acid.Google Patents.
  • phenylacetic acid. Organic Syntheses Procedure. Available from: [Link]

  • Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. SciSpace. Available from: [Link]

  • Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.Google Patents.
  • Deracemisation of Mandelic Acid to Optically Pure Non‐Natural L‐Phenylglycine via a Redox‐Neutral Biocatalytic Cascade. Wiley Online Library. Available from: [Link]

  • Purification: How To. University of Rochester Department of Chemistry. Available from: [Link]

  • Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. Journal of the American Chemical Society. Available from: [Link]

Sources

optimization of Suzuki coupling for phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of Suzuki-Miyaura cross-coupling reactions tailored for phenylacetic acid derivatives. This technical support center provides robust troubleshooting advice, frequently asked questions, and optimized protocols to empower researchers in overcoming common experimental hurdles.

Introduction: The Challenge of Coupling Phenylacetic Acids

The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds, yet its application to phenylacetic acid derivatives presents unique challenges.[1][2] The presence of the carboxylic acid moiety introduces potential complications, including catalyst inhibition, unwanted side reactions like decarboxylation, and solubility issues.[3][4] This guide offers expert-driven solutions and foundational knowledge to help you navigate these complexities and achieve high-yield, reproducible results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical when working with phenylacetic acid derivatives? The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[5] For substrates containing an acidic proton, like phenylacetic acid, the base selection is even more critical. An inappropriate base can lead to premature decarboxylation of the starting material, especially at elevated temperatures.[3] Furthermore, the base must be strong enough to facilitate the formation of the boronate species without promoting side reactions or degrading the catalyst.[6]

Q2: Can I use a phenylacetic acid directly, or should I protect the carboxylic acid group? While direct coupling of the free acid is possible with carefully optimized conditions, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common strategy to circumvent issues. The ester group is generally more inert, preventing coordination to the palladium catalyst and avoiding the complications of the acidic proton. If the final product requires the free acid, a subsequent hydrolysis step is necessary. However, for streamlined synthesis, direct coupling is often preferred, which this guide focuses on optimizing.

Q3: What is protodeboronation and how can I prevent it? Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (often water or the acidic proton from the substrate itself) to replace the boron group with a hydrogen atom, effectively consuming the nucleophile.[7][8] This is particularly relevant under basic conditions.[7] To minimize this, ensure your reaction is run under a properly inert atmosphere, use dry solvents, and consider using more stable boronic esters (like pinacol esters) or trifluoroborate salts which release the boronic acid slowly into the reaction mixture.[8][9]

Q4: How do I choose the right palladium catalyst and ligand? The combination of the palladium source and the ligand is the heart of the catalytic system. For challenging substrates like phenylacetic acid derivatives, which can be sterically demanding and electronically diverse, bulky and electron-rich phosphine ligands are often required.[10] Ligands such as SPhos, XPhos, or RuPhos have proven effective for hindered substrates as they promote the reductive elimination step and stabilize the active Pd(0) species.[10][11] Pre-catalysts, where the ligand is already coordinated to the palladium source (e.g., XPhos Pd G3), can offer improved stability and reproducibility.[10]

Troubleshooting Guide: From Low Yields to Catalyst Death

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Very low or no product yield, with starting materials largely unreacted.

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) catalyst is sensitive to oxygen.[12] Improperly degassed solvents or a poor inert atmosphere can lead to oxidation and deactivation. Pd(II) precatalysts also require reduction to Pd(0) to enter the catalytic cycle, which can fail if conditions are not optimal.[1]

  • Solution:

    • Ensure Rigorous Inert Conditions: Degas your solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[13] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[9][12]

    • Verify Reagent Quality: Use fresh, high-purity palladium catalysts and ligands.[9] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it has been stored correctly. Consider using a more robust, air-stable precatalyst that generates the active Pd(0) species in a controlled manner.[10]

    • Check Ligand Integrity: Phosphine ligands can be oxidized to phosphine oxides.[14] Use fresh ligands or purify them if necessary.

  • Potential Cause 2: Incorrect Base or Solvent System. The solubility of the inorganic base and the organic substrates is crucial for an efficient reaction.[15] A biphasic system (e.g., toluene/water) is common, and poor mixing can stall the reaction.[16] The chosen base may also be too weak to activate the boronic acid effectively.[5]

  • Solution:

    • Screen Bases: If using a carbonate like K₂CO₃ or Cs₂CO₃, try a phosphate like K₃PO₄, which is often more effective for hindered couplings.[5][10] Ensure the base is finely powdered to maximize surface area.

    • Optimize Solvent System: For biphasic systems, ensure vigorous stirring to facilitate phase transfer.[12] Alternatively, consider a single-phase system using a polar aprotic solvent like dioxane or THF, often with a small amount of water to help dissolve the base.[6]

    • Use Pre-dissolved Base: Instead of adding the base as a solid, consider preparing a degassed aqueous solution and adding it to the organic phase. This can improve reaction consistency.[13]

Issue 2: Significant formation of homocoupled boronic acid byproduct.

  • Potential Cause: Oxygen Contamination. The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by palladium.[7]

  • Solution:

    • Improve Degassing Technique: This is the most critical factor. Re-evaluate your procedure for removing oxygen from the solvent and the reaction flask.[12][13]

    • Use a "Slow-Release" Boron Source: Potassium organotrifluoroborates or boronate esters can hydrolyze slowly under the reaction conditions, keeping the concentration of the active boronic acid low and minimizing the rate of homocoupling.[8][17][18]

Issue 3: The reaction starts but stalls, or I see significant decarboxylation of my phenylacetic acid derivative.

  • Potential Cause 1: High Reaction Temperature. Phenylacetic acids, especially those with certain substitution patterns, can be susceptible to decarboxylation at elevated temperatures.[3]

  • Solution:

    • Lower the Temperature: Screen lower reaction temperatures (e.g., start at 60-80 °C instead of 100 °C). This may require a longer reaction time or a more active catalyst system.

    • Use a More Active Catalyst/Ligand System: Employing a highly active catalyst system, such as one with a bulky biarylphosphine ligand, can often allow the reaction to proceed efficiently at a lower temperature, thus avoiding thermal decomposition of the substrate.[10][11]

  • Potential Cause 2: Inappropriate Base. A very strong base can promote decarboxylation.

  • Solution:

    • Switch to a Milder Base: Try using a milder base like potassium carbonate (K₂CO₃) or even an organic base like DIPEA, although inorganic bases are generally preferred for Suzuki couplings.[5][19]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in the Suzuki coupling of phenylacetic acid derivatives.

TroubleshootingWorkflow start Problem: Low Reaction Yield reagent_check 1. Verify Reagent Quality start->reagent_check condition_check 2. Optimize Reaction Conditions start->condition_check side_reaction_check 3. Identify Side Products start->side_reaction_check catalyst Catalyst/Ligand Active? reagent_check->catalyst boronic Boronic Acid Stable? reagent_check->boronic solvents_base Solvents/Base Dry & Pure? reagent_check->solvents_base atmosphere Inert Atmosphere OK? condition_check->atmosphere temp_time Temperature/Time Optimized? condition_check->temp_time mixing Stirring Vigorous? condition_check->mixing homocoupling Homocoupling? side_reaction_check->homocoupling decarboxylation Decarboxylation? side_reaction_check->decarboxylation protodeboronation Protodeboronation? side_reaction_check->protodeboronation solution_catalyst Use fresh catalyst/ligand Consider robust precatalyst catalyst->solution_catalyst solution_boronic Use fresh boronic acid Switch to boronate ester boronic->solution_boronic solution_solvents Use dry, degassed solvents Use fresh, powdered base solvents_base->solution_solvents solution_atmosphere Improve degassing protocol atmosphere->solution_atmosphere solution_temp Screen lower temperatures Use more active catalyst temp_time->solution_temp solution_mixing Increase stir rate mixing->solution_mixing homocoupling->solution_atmosphere decarboxylation->solution_temp protodeboronation->solution_boronic

Caption: A logical workflow for initial troubleshooting of low-yield Suzuki coupling reactions.

Data Summaries for Reaction Optimization

Table 1: Recommended Catalyst Systems for Phenylacetic Acid Derivatives
Catalyst/PrecatalystLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂SPhos Excellent for hindered substrates; promotes fast reaction rates.[11]1 - 3
Pd₂(dba)₃XPhos High activity, good for electron-rich and -poor partners.[10]1 - 3
Pd(dppf)Cl₂dppfGood general-purpose catalyst, often effective but may require higher temperatures.2 - 5
XPhos Pd G3 (Integrated)Air-stable precatalyst, offers high reproducibility and activity.[10]1 - 3
Table 2: Comparative Guide to Bases
BaseStrengthSolubility (in H₂O)Typical Use Case & Comments
K₃PO₄ StrongHighOften the best choice for difficult or sterically hindered couplings.[5][10]
Cs₂CO₃ StrongVery HighHighly effective, but more expensive. Good for sensitive substrates.[5][20]
K₂CO₃ MediumHighA common, cost-effective choice. May require higher temperatures.[5]
NaOH / KOH Very StrongVery HighGenerally too harsh; can promote side reactions and catalyst decomposition.[5]

Optimized Experimental Protocol

This section provides a general, step-by-step protocol for the Suzuki-Miyaura coupling of a substituted bromophenylacetic acid with an arylboronic acid.

Materials:

  • Substituted bromophenylacetic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Dioxane (5 mL) and Water (0.5 mL), both rigorously degassed

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromophenylacetic acid (1.0 mmol), arylboronic acid (1.2 mmol), XPhos Pd G3 (2 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[5][13]

  • Solvent Addition: Add the degassed dioxane (5 mL) and degassed water (0.5 mL) via syringe. A biphasic mixture may form.

  • Reaction: Place the flask in a preheated oil bath or heating block set to 80 °C. Stir the mixture vigorously for 4-12 hours.[10]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.[9][21] Look for the disappearance of the limiting starting material (the bromophenylacetic acid).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_transmetalation pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition pd2_boronate Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination ar1x Ar¹-X (Phenylacetic Acid Derivative) ar1x->pd2_complex ar2b Ar²-B(OH)₂ (Boronic Acid) base Base (e.g., K₃PO₄) ar2b->base Activation product Ar¹-Ar² (Coupled Product) product->pd2_boronate center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][10][22][23]

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • Loy, R. N., & Sanford, M. S. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(47), 18913-18923.
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Resources.
  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Resources.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions. BenchChem Technical Resources.
  • Advion. (n.d.). Suzuki Reaction Monitoring.
  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma.
  • Hein, J. E., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium. PharmaCompass.
  • Various Authors. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130-11131.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Al-Masum, M., & Kumar, C. (2013). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • MDPI. (2023). Preformed Pd(II)
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Friis, S. D., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2054-2057.
  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
  • ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. RSC.
  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
  • ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. The Journal of Physical Chemistry B.
  • National Institutes of Health. (n.d.).
  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange.
  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(1), 53.
  • Chemical Communications. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. RSC Publishing.
  • Journal of the American Chemical Society. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing.
  • National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC.
  • Wikipedia. (n.d.).
  • Chemical Science. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we provide troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during pilot-scale production.

Introduction: The Importance and Challenges of Synthesis

2-Acetamido-2-(4-fluorophenyl)acetic acid is a key building block in medicinal chemistry, often incorporated into pharmacologically active molecules to enhance metabolic stability and bioavailability.[1] The synthesis typically involves two main stages: the formation of the precursor α-amino acid, 2-amino-2-(4-fluorophenyl)acetic acid, followed by its acetylation. While seemingly straightforward on a lab scale, scaling up this process presents several challenges, including reaction control, impurity profiles, and achieving consistent yields and purity.

This guide will primarily focus on the common synthetic routes and the potential pitfalls associated with them, offering practical, field-tested solutions.

Diagram: General Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: α-Amino Acid Synthesis cluster_stage2 Stage 2: Acetylation cluster_stage3 Stage 3: Purification Start 4-Fluorobenzaldehyde Strecker Strecker Synthesis Start->Strecker Bucherer_Bergs Bucherer-Bergs Synthesis Start->Bucherer_Bergs Intermediate_Amino_Acid 2-Amino-2-(4-fluorophenyl)acetic acid Strecker->Intermediate_Amino_Acid Bucherer_Bergs->Intermediate_Amino_Acid Acetylation Acetylation Intermediate_Amino_Acid->Acetylation Final_Product 2-Acetamido-2-(4-fluorophenyl)acetic acid Acetylation->Final_Product Purification Crystallization / Chromatography Final_Product->Purification Purified_Product High-Purity Final Product Purification->Purified_Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize_Conditions Optimize: Time, Temperature, pH Incomplete->Optimize_Conditions Yes Side_Reactions Investigate Side Reactions (GC-MS/LC-MS) Incomplete->Side_Reactions No End Yield Improved Optimize_Conditions->End Aldol_Condensation Aldol Condensation? Side_Reactions->Aldol_Condensation Control_Addition Control Reagent Addition Rate Aldol_Condensation->Control_Addition Yes Starting_Material_Purity Check Starting Material Purity Aldol_Condensation->Starting_Material_Purity No Control_Addition->End Impure_Aldehyde Impure Aldehyde? Starting_Material_Purity->Impure_Aldehyde Purify_Aldehyde Purify Aldehyde (Distillation) Impure_Aldehyde->Purify_Aldehyde Yes Workup_Losses Assess Workup Losses Impure_Aldehyde->Workup_Losses No Purify_Aldehyde->End Solubility_Issue High Solubility in Aqueous Phase? Workup_Losses->Solubility_Issue Adjust_pH Adjust pH to Isoelectric Point Solubility_Issue->Adjust_pH Yes Solubility_Issue->End No Adjust_pH->End

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Institutes of Health. [Link]

  • (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. MySkinRecipes. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules. [Link]

  • Bucherer-Bergs Hydantoin Synthesis. Chem-Station. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles. Chemical Communications. [Link]

  • 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid. PubChem. [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • 2-(4-Fluorophenyl)acetic acid. PubChem. [Link]

  • (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride. PubChem. [Link]

  • Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Acetylation can be done effectively with acetic acid instead of AC2O / AcOCl??? ResearchGate. [Link]

  • Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. National Institutes of Health. [Link]

  • (4-fluorophenyl)acetic acid. ChemSynthesis. [Link]

  • Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. PubMed. [Link]

  • Preparation method 2,4,5-trifluorophenylacetic acid.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Technical Support Center: Purification of Crude 2-Acetamido-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Acetamido-2-(4-fluorophenyl)acetic acid. Authored from a practical, field-proven perspective, this document aims to address common challenges and provide robust solutions to ensure the highest purity of your final compound.

Troubleshooting Guide: Common Issues in Purification

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My product "oils out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at both high and low temperatures, or when the melting point of the solute is lower than the boiling point of the chosen solvent. The solute then separates as a liquid phase instead of forming a crystalline lattice. Several factors can contribute to this issue:

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for your highly polar N-acetylated amino acid derivative.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

  • Cooling Rate: Cooling the solution too rapidly can favor the formation of a supersaturated oil over crystals.

Solutions:

  • Re-evaluate Your Solvent System:

    • Increase Polarity: Try a more polar solvent or a mixed solvent system. For 2-Acetamido-2-(4-fluorophenyl)acetic acid, which has both polar (amide, carboxylic acid) and nonpolar (fluorophenyl) moieties, a mixture of solvents can be effective. Consider combinations like ethanol/water, isopropanol/water, or acetic acid/water.

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that dissolves your compound when hot but not when cold.

  • Modify the Cooling Process:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. This provides more time for nucleation and crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites.

  • Address Impurities:

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction to remove non-acidic or non-basic impurities before recrystallization.

    • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.

Question 2: After recrystallization, my product yield is very low. What are the likely causes and how can I improve it?

Answer:

Low recovery is a common issue in recrystallization and can often be attributed to one or more of the following:

  • Suboptimal Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures, leading to significant loss in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even after cooling.

  • Premature Crystallization: If the product crystallizes too early during hot filtration, it will be lost on the filter paper.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.

Solutions:

  • Optimize Solvent Selection and Volume:

    • Solvent Choice: Select a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

  • Refine Your Technique:

    • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing during hot filtration.

    • Maximize Crystallization Time and Minimize Temperature: Allow the solution to cool undisturbed for an extended period. Cooling in an ice bath or refrigerator for a longer duration can further increase yield.

    • Recover from Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. Concentrating the mother liquor and performing a second recrystallization can recover more material.

Question 3: HPLC analysis of my purified product shows a persistent impurity with a similar retention time. How can I identify and remove it?

Answer:

A co-eluting or closely eluting impurity suggests it has similar polarity and chemical properties to your target compound. Common impurities in the synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid, particularly if a Strecker synthesis route is used, include:

  • Unreacted Starting Materials: Such as 4-fluorobenzaldehyde.

  • Incompletely Hydrolyzed Intermediate: The corresponding α-aminonitrile.[1]

  • Hydrolyzed Product: 2-Amino-2-(4-fluorophenyl)acetic acid, formed if the acetamido group is cleaved.

Identification and Removal Strategies:

  • Impurity Identification:

    • LC-MS Analysis: Liquid chromatography-mass spectrometry can provide the molecular weight of the impurity, aiding in its identification.

    • Spiking Study: If you have a standard of a suspected impurity, "spike" your sample with it and see if the peak area of the impurity increases in the HPLC chromatogram.

  • Enhanced Purification Methods:

    • Recrystallization Optimization: Sometimes, changing the recrystallization solvent can alter the solubility of the impurity relative to the product, allowing for its removal.

    • Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.

      • Reverse-Phase Chromatography: This is often effective for separating compounds with small differences in polarity. A C18 column with a mobile phase of acetonitrile and water with an acid modifier (like formic or acetic acid) is a good starting point.[2]

      • Normal-Phase Chromatography: If the impurity is significantly different in polarity, normal-phase chromatography on silica gel may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for assessing the purity of my final product?

A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of pharmaceutical intermediates. A well-developed HPLC method can separate and quantify your target compound and any impurities. For initial, rapid checks, Thin Layer Chromatography (TLC) can be a useful qualitative tool.

Q2: Can I use a solvent other than the one specified in a literature procedure for recrystallization?

A2: Yes, but it requires careful consideration. The ideal recrystallization solvent should:

  • Not react with your compound.

  • Dissolve your compound well at high temperatures but poorly at low temperatures.

  • Either dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of your compound.

  • Be volatile enough to be easily removed from the final product.

It is always recommended to perform small-scale solubility tests before attempting a large-scale recrystallization with a new solvent.

Q3: My compound is a racemic mixture. Will purification separate the enantiomers?

A3: Standard purification techniques like recrystallization and achiral chromatography will not separate enantiomers. To resolve a racemic mixture, you would need to employ chiral resolution techniques, such as diastereomeric salt formation with a chiral base or acid, followed by fractional crystallization, or by using chiral chromatography.

Experimental Protocols

Protocol 1: Recrystallization of 2-Acetamido-2-(4-fluorophenyl)acetic acid

This protocol provides a general guideline. The optimal solvent system and volumes should be determined empirically on a small scale first.

Materials:

  • Crude 2-Acetamido-2-(4-fluorophenyl)acetic acid

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring.

  • Achieve Saturation: Continue adding the solvent portion-wise until the solid just dissolves. If using a mixed solvent system like ethanol/water, dissolve the compound in the better solvent (ethanol) first, then add the anti-solvent (water) dropwise until the solution becomes slightly cloudy. Re-heat to clarify.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Summary Table for Solvent Selection:

Solvent SystemAdvantagesDisadvantages
Ethanol/WaterGood for moderately polar compounds. Easily accessible solvents.Requires careful optimization of the solvent ratio.
Isopropanol/WaterSimilar to ethanol/water, but isopropanol is less volatile.May require higher temperatures for dissolution.
Acetic Acid/WaterThe acidic nature can help keep the carboxylic acid protonated.Acetic acid has a strong odor and can be corrosive.[3]
Ethyl Acetate/HeptaneGood for less polar impurities.May not be polar enough for the target compound.

Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification of crude 2-Acetamido-2-(4-fluorophenyl)acetic acid.

PurificationWorkflow Crude Crude Product Initial_Analysis Initial Purity Assessment (TLC/HPLC) Crude->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization Impurities present Purity_Check_1 Purity Check (HPLC) Recrystallization->Purity_Check_1 High_Purity High Purity Product (>98%) Purity_Check_1->High_Purity Purity acceptable Chromatography Column Chromatography Purity_Check_1->Chromatography Impurities remain Purity_Check_2 Purity Check (HPLC) Chromatography->Purity_Check_2 Final_Product Final Purified Product Purity_Check_2->Final_Product Purity acceptable

Caption: Purification workflow for 2-Acetamido-2-(4-fluorophenyl)acetic acid.

References

  • National Center for Biotechnology Information. (2024). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PubMed Central. [Link]

  • Google Patents. (1992).
  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Google Patents. (1992). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • ResearchGate. (2000). Impurity profile of amino acids?. [Link]

  • Waters Corporation. (2010). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • National Center for Biotechnology Information. (2014). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. PubMed Central. [Link]

  • Google Patents. (2021). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • Google Patents. (2008).
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • ResearchGate. (2016). Preparation and use of N-acetyl-α-amino acids. [Link]

  • Frontiers in Catalysis. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]

  • Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. [Link]

  • ResearchGate. (2005). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • ResearchGate. (2015). A rapid hydrolysis method and DABS-Cl derivatization for complete amino acid analysis of octreotide acetate by reversed phase HPLC. [Link]

  • National Center for Biotechnology Information. (2015). A rapid hydrolysis method and DABS-Cl derivatization for complete amino acid analysis of octreotide acetate by reversed phase HPLC. PubMed. [Link]

  • ResearchGate. (1950). Enzymatic hydrolysis of N-acylated amino acids. [Link]

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resolving issues with poor solubility of 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Acetamido-2-(4-fluorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Understanding the Challenge: Physicochemical Profile

2-Acetamido-2-(4-fluorophenyl)acetic acid is a carboxylic acid derivative with structural similarities to N-acetylated amino acids. While specific experimental data for this compound is not extensively published, we can infer its key physicochemical properties based on its structure and data from analogous compounds.

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Formula C₁₀H₁₀FNO₃[1]-
Molecular Weight 211.19 g/mol [1]Moderate molecular weight.
pKa (acidic) ~3.5 - 4.5The compound is a weak acid; its solubility will be highly dependent on the pH of the solution.
logP 1.0875[1]Indicates moderate lipophilicity, suggesting poor aqueous solubility at a pH below its pKa.
Topological Polar Surface Area (TPSA) 66.4 Ų[1]A moderate TPSA suggests that the molecule has polar functional groups that can interact with polar solvents.
Aqueous Solubility Predicted to be lowPoor intrinsic water solubility is expected due to the aromatic ring and moderate lipophilicity.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Acetamido-2-(4-fluorophenyl)acetic acid not dissolving in water?

A1: 2-Acetamido-2-(4-fluorophenyl)acetic acid is a weak carboxylic acid with moderate lipophilicity, leading to poor intrinsic solubility in neutral water. At a pH below its pKa (estimated to be around 3.5-4.5), the carboxylic acid group is protonated and uncharged, making the molecule less polar and thus less soluble in water.

Q2: I've tried heating the solution, but the compound precipitates upon cooling. What is happening?

A2: Heating can temporarily increase the solubility of the compound, allowing more of it to dissolve. However, if the concentration of the compound exceeds its solubility limit at room temperature, it will precipitate out of the solution as it cools. This indicates that you are creating a supersaturated solution at an elevated temperature.

Q3: Can I use DMSO to dissolve the compound for my aqueous-based assay?

A3: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, introducing a high concentration of DMSO into an aqueous assay can lead to compound precipitation. This "crashing out" occurs because the compound, while soluble in neat DMSO, may not be soluble in the final aqueous buffer containing a small percentage of DMSO. It is crucial to determine the kinetic solubility of your compound in the final assay buffer.

Troubleshooting Guides

Issue 1: Compound Fails to Dissolve in Aqueous Buffers

If you are experiencing difficulty dissolving 2-Acetamido-2-(4-fluorophenyl)acetic acid in aqueous buffers for your experiments, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Steps & Scientific Rationale:

  • pH Adjustment:

    • Rationale: As a weak acid, the solubility of 2-Acetamido-2-(4-fluorophenyl)acetic acid increases significantly as the pH of the solution rises above its pKa. By deprotonating the carboxylic acid to a carboxylate, the molecule becomes ionized and more polar, enhancing its interaction with water.

    • Protocol:

      • Prepare a slurry of the compound in the desired aqueous buffer.

      • While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to incrementally increase the pH.

      • Monitor the pH and visual clarity of the solution. Aim for a pH at least one to two units above the estimated pKa (i.e., pH 5.5 - 6.5 or higher).

    • Causality: The increase in solubility is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the acid.

  • Salt Formation:

    • Rationale: Converting the carboxylic acid to a salt form can significantly improve its aqueous solubility and dissolution rate.[2][3] Common salt forms for acidic drugs include sodium and potassium salts.

    • Protocol (for in-situ salt formation):

      • Suspend the 2-Acetamido-2-(4-fluorophenyl)acetic acid in water.

      • Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide).

      • Stir the mixture until the solid dissolves completely. The resulting solution contains the salt form of the compound.

    • Trustworthiness: The choice of the counterion is critical and should be guided by the intended application. For in-vitro experiments, sodium or potassium salts are generally acceptable. For in-vivo studies, a more extensive salt screening and characterization would be necessary.[4][5][6][7][8]

  • Co-solvent Systems:

    • Rationale: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a poorly soluble compound by reducing the polarity of the aqueous environment.[9][10]

    • Protocol:

      • Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG 400).

      • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

      • Determine the solubility of the compound in each mixture to find the minimum co-solvent concentration required for complete dissolution.

    • Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it more energetically favorable for the solute to dissolve.[9]

  • Surfactant-based Solubilization:

    • Rationale: Surfactants can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic shell interacts with the aqueous environment.[11][12][13]

    • Protocol:

      • Choose a non-ionic surfactant, which is generally less disruptive to biological systems (e.g., Polysorbate 80, Cremophor EL).

      • Prepare solutions of the surfactant in the aqueous buffer at concentrations above its critical micelle concentration (CMC).

      • Add the compound to the surfactant solution and stir to facilitate dissolution.

    • Expertise & Experience: The selection of the surfactant and its concentration is crucial. It is advisable to screen a panel of surfactants to identify the most effective one for your specific compound and application.

Issue 2: Compound Precipitation When Diluting from a DMSO Stock

This is a common issue in high-throughput screening and in-vitro assays. The following workflow can help diagnose and resolve this problem.

Caption: Troubleshooting workflow for precipitation from DMSO stock.

Detailed Steps & Scientific Rationale:

  • Determine Kinetic Solubility:

    • Rationale: Kinetic solubility measures the concentration at which a compound, dissolved in DMSO, begins to precipitate when diluted into an aqueous buffer. This is a more relevant measure for many in-vitro assays than thermodynamic solubility.

    • Protocol (Simplified):

      • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

      • In a multi-well plate, perform serial dilutions of the DMSO stock into the final aqueous assay buffer.

      • Incubate the plate for a set period (e.g., 1-2 hours) at the assay temperature.

      • Visually inspect for precipitation or use a plate reader to measure light scattering (nephelometry). The highest concentration that remains clear is the kinetic solubility.

    • Self-Validating System: By determining the kinetic solubility, you establish a clear concentration limit for your experiments, preventing unexpected precipitation and ensuring the reliability of your results.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility

Objective: To determine the solubility of 2-Acetamido-2-(4-fluorophenyl)acetic acid at different pH values.

Materials:

  • 2-Acetamido-2-(4-fluorophenyl)acetic acid

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetate buffer (0.1 M, pH 4.5)

  • Hydrochloric acid (0.1 M, pH 1.2)

  • Deionized water

  • Microcentrifuge tubes

  • Shaker/incubator

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the compound to separate microcentrifuge tubes containing 1 mL of each buffer (pH 1.2, 4.5, and 7.4).

  • Incubate the tubes on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

Protocol 2: Co-solvent Solubility Screening

Objective: To identify a suitable co-solvent system for dissolving 2-Acetamido-2-(4-fluorophenyl)acetic acid.

Materials:

  • 2-Acetamido-2-(4-fluorophenyl)acetic acid

  • Aqueous buffer of choice

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400

  • Glass vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare co-solvent/buffer mixtures at 10%, 20%, and 50% (v/v) for each co-solvent.

  • Add a known amount of the compound to a glass vial.

  • Add a small volume of the co-solvent/buffer mixture and stir.

  • Continue adding the solvent mixture incrementally until the compound is fully dissolved.

  • Record the total volume of the solvent mixture required to dissolve the compound and calculate the solubility in mg/mL or mM.

  • Compare the solubility across the different co-solvent systems to identify the most effective one.

References

  • Deshmukh, P. D., Nimkar, S., Phuse, A., Ruikar, D., & Bonde, D. (2024). A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs. International Journal of Current Research and Review, 16(06), 1-9.
  • National Journal of Pharmaceutical Sciences. (2023). A review article on solubility enhancement. National Journal of Pharmaceutical Sciences, 9(2), 1-7.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 047–057.
  • Pharmaceutical Technology. (2003). Salt Selection in Drug Development. Pharmaceutical Technology, 27(6), 64-72.
  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(5), P11-16.
  • International Journal of Pharmaceutical and Medical Research. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Pharmaceutical and Medical Research, 10(12), 1-6.
  • Singh, S., & Kumar, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(8), 123-130.
  • Slideshare. (2018). Salt selection in pharmaceutical product development. [PowerPoint slides].
  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.
  • ACS Publications. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
  • Elder, D. P., & Teasdale, A. (2013). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. In Pharmaceutical Salts (pp. 135-160). Wiley.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Garde, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(49), 11045–11056.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (LBL-31466). Lawrence Berkeley Lab.
  • UNT Digital Library. (1991).
  • Verma, M., Gangwar, S. S., Kumar, Y., Kumar, M., & Gupta, A. K. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37), 1-4.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Li, Y., & Taylor, L. S. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 23(7), 4789–4807.
  • Taylor & Francis Online. (2016). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 21(6), 645-653.
  • OSTI.GOV. (1991).
  • Pandya, P., Gattani, S., Jain, P., Khirwal, L., & Surana, S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 9(4), 1247–1252.
  • Ribeiro, A. C. F., & Sobral, P. J. A. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 957.
  • World Journal of Pharmaceutical Research. (2021). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 10(13), 1234-1245.
  • Semantic Scholar. (2016).
  • Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of Pharmaceutical Excipients (8th ed.). Pharmaceutical Press.
  • University of Texas at Austin. (n.d.). Handbook of Pharmaceutical Excipients.
  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa)
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
  • Kolovanov, E., Proskura, A., & Winiwarter, S. (2021). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.
  • ACD/Labs. (2007).
  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs.
  • Google Books. (n.d.). Handbook of Pharmaceutical Excipients.
  • Singh, P. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research, 4(3), 856-867.
  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs.
  • Chemicalize. (n.d.).
  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid.
  • ChemScene. (n.d.). (S)-2-Acetamido-2-(4-fluorophenyl)aceticacid.
  • Matrix Scientific. (n.d.). (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid.
  • Chemicalize. (n.d.).
  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid.
  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28.
  • BLDpharm. (n.d.). 136815-01-5|(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid.
  • RSC Publishing. (2019). Formic and acetic acid pKa values increase under nanoconfinement. Nanoscale, 11(34), 15873-15882.
  • ChemScene. (n.d.). 405-50-5 | 2-(4-Fluorophenyl)acetic acid.

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Technical Support Center: Optimizing N-Acetylation of 2-Amino-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acetylation of 2-amino-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of N-acetyl-2-amino-2-(4-fluorophenyl)acetic acid.

Introduction: The "Why" Behind the "How"

The N-acetylation of 2-amino-2-(4-fluorophenyl)acetic acid is a critical transformation in medicinal chemistry and pharmaceutical development. The resulting N-acetylated compound often serves as a key building block in the synthesis of more complex molecules. The addition of the acetyl group modifies the polarity, bioavailability, and metabolic stability of the parent amino acid.[1] This guide will walk you through the nuances of this reaction, focusing on practical, field-tested advice to overcome common hurdles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not have reached completion. Aromatic amino acids can be less nucleophilic than their aliphatic counterparts.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or gently heating the reaction mixture (e.g., to 40-50 °C).

  • Hydrolysis of the Acetylating Agent: Acetic anhydride and acetyl chloride are moisture-sensitive.[2]

    • Solution: Use a fresh bottle of acetic anhydride or ensure it has been properly stored under anhydrous conditions.

  • Protonation of the Amine: The amino group of your starting material is a base. The acetic acid byproduct of the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: The addition of a mild base is essential to neutralize the acid byproduct. Sodium bicarbonate or sodium acetate are excellent choices for this purpose.[3]

  • Poor Solubility: If your starting material is not well-dissolved, the reaction kinetics will be significantly hindered.

    • Solution: While 2-amino-2-(4-fluorophenyl)acetic acid has some water solubility, using a co-solvent like acetone or conducting the reaction in a brine solution can improve solubility and reaction efficiency.[3]

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

The most common impurity is unreacted starting material. However, other side products can form.

  • Diacetylation: While less common for the α-amino group, forcing conditions (high temperature, large excess of acetylating agent) could potentially lead to reactions involving the carboxylic acid group, forming a mixed anhydride.

    • Solution: Use a controlled stoichiometry of the acetylating agent (typically 1.1 to 1.5 equivalents). Avoid excessive heating.

  • Polymerization/Degradation: Harsh conditions can lead to decomposition of the starting material or product.

    • Solution: Maintain a controlled temperature. If heating is necessary, do so gradually and monitor the reaction closely.

Q3: The work-up and purification of my product are proving to be challenging. What is the recommended procedure?

The work-up is critical for isolating a pure product.

  • Problem: Difficulty in separating the product from unreacted starting material and acetic acid.

    • Recommended Work-up:

      • After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

      • If the product precipitates, it can be collected by vacuum filtration.

      • If the product remains in solution, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will ensure the carboxylic acid of the product is protonated, which may aid in precipitation or extraction.

      • If the product precipitates upon acidification, collect it by filtration and wash with cold water.

      • If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate. The product will partition into the organic layer.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Frequently Asked Questions (FAQs)

Q: Should I use acetic anhydride or acetyl chloride?

For this application, acetic anhydride is generally the preferred reagent . Here's a comparison:

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Milder, more controllableMore reactive, can be aggressive
Byproduct Acetic acid (less corrosive)Hydrochloric acid (corrosive)
Handling Easier and safer to handleFumes, highly moisture-sensitive
Yield Often provides cleaner reactionsCan give faster reactions, but with more side products

While acetyl chloride can be used, the generation of HCl necessitates a more robust buffering system to prevent protonation of the starting amine.[3] Acetic anhydride's byproduct, acetic acid, is less acidic and its effect is more easily mitigated by a mild base.[4]

Q: What is the optimal temperature for the reaction?

Many N-acetylations of amino acids can proceed efficiently at room temperature or even on an ice bath to control exothermicity. However, for less reactive substrates, gentle heating may be required.

  • Recommendation: Start the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature. Monitor the reaction by TLC. If the reaction is sluggish, consider heating to 40-50 °C.

Q: How do I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol, is a good starting point for developing a TLC system.

  • Visualization: Use a UV lamp (254 nm) for visualization, as the aromatic ring in both the starting material and product will be UV-active. Staining with ninhydrin can also be used to visualize the primary amine of the starting material, which will disappear as the reaction progresses.

Q: What is the role of the base in this reaction?

The base plays a crucial role in maintaining the nucleophilicity of the starting amine.

Reaction_Mechanism cluster_0 Reaction Environment Starting_Amine R-NH2 (Nucleophilic) Protonated_Amine R-NH3+ (Non-nucleophilic) Starting_Amine->Protonated_Amine Product R-NHAc Starting_Amine->Product Reacts with Ac2O Acetic_Anhydride Ac2O Acetic_Anhydride->Product Acetic_Acid AcOH (Byproduct) Product->Acetic_Acid Generates Acetic_Acid->Protonated_Amine Protonates Starting Amine Neutralized_Acid Salt + H2O + CO2 Acetic_Acid->Neutralized_Acid Base Base (e.g., NaHCO3) Base->Neutralized_Acid Neutralizes

Caption: Role of base in N-acetylation.

As depicted, the acetic acid byproduct can protonate the free amine of the starting material, effectively quenching the reaction. A base, such as sodium bicarbonate, neutralizes the acetic acid, allowing the starting amine to remain in its nucleophilic form and react with the acetic anhydride.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride in Aqueous Medium

This protocol is a robust starting point for the N-acetylation of 2-amino-2-(4-fluorophenyl)acetic acid.

Materials:

  • 2-amino-2-(4-fluorophenyl)acetic acid

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-2-(4-fluorophenyl)acetic acid in deionized water.

  • Add 2.5 equivalents of sodium bicarbonate to the solution and stir until it is fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirring solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Data Presentation: Reagent Quantities (for a 10 mmol scale reaction)

ReagentMolar Eq.M.W. ( g/mol )Amount (g)Volume (mL)
2-amino-2-(4-fluorophenyl)acetic acid1.0169.161.69-
Sodium Bicarbonate2.584.012.10-
Acetic Anhydride1.2102.091.221.13
Deionized Water-18.02-~50

Workflow and Decision Making

The following diagram illustrates the experimental workflow and key decision points for troubleshooting.

Workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Loop Start Start: N-Acetylation Reaction Monitor Monitor by TLC Start->Monitor Workup Work-up and Isolation Monitor->Workup Reaction Complete Incomplete Incomplete Reaction Monitor->Incomplete Starting Material Remains Purify Purification (Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End: Pure Product Characterize->End Adjust Adjust Conditions: - Extend time - Gentle heat Incomplete->Adjust Adjust->Monitor Re-evaluate

Caption: Experimental workflow with troubleshooting loop.

References

  • Ghosh, R., & Chakraborty, A. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]

  • Shaikh, V. S., & Pore, D. M. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. (Note: This is a placeholder for a relevant article on N-aryl glycine synthesis). [Link]

  • Katritzky, A. R., & Singh, S. K. (2003). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 8(12), 987-995. [Link]

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  • Rappoport, S., & Lapidot, Y. (1974). The chemical preparation of acetylaminoacyl-tRNA. Methods in enzymology, 29, 685-688. [Link]

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  • Sipos, G., Kégl, T., & Kégl, T. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Ciriminna, R., & Pagliaro, M. (2019). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 7, 51. [Link]

  • Weissenberger, F., & Leuchtenberger, W. (1991). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. U.S.
  • Kiso, Y., Satomi, M., & Yajima, H. (1981). Nα Selective Acetylation of Peptides. Chemical and Pharmaceutical Bulletin, 29(11), 3372-3375. [Link]

  • Ciba-Geigy Ag. (1999). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Ramana, M. M. V., & Rane, D. S. (2007). Preparation and use of N-acetyl-α-amino acids. ARKIVOC, 2007(15), 185-193. [Link]

  • NCERT. (2022). Amines. In Chemistry Part II: Textbook for Class XII. [Link]

  • Hoechst Celanese Corporation. (1990). Process for synthesis of N-acetylglycine. U.S.
  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [Link]

  • Qi, D., Cao, Q., Huang, C., Qi, X., Wang, C., & Dai, J. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis, 21(1), 1-10. [Link]

  • Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4. [Link]

  • Qi, D., Cao, Q., Huang, C., Qi, X., Wang, C., & Dai, J. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis, 21(1), 1-10. [Link]

Sources

avoiding racemization during the synthesis of chiral 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Racemization during the Synthesis of Chiral 2-Acetamido-2-(4-fluorophenyl)acetic acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of chiral molecules like (S)- or (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid is paramount for therapeutic efficacy and regulatory approval. This guide is structured to provide both foundational knowledge and direct, actionable troubleshooting advice to help you overcome challenges related to racemization in your synthetic workflow.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and stereochemical control of your target molecule.

Q1: What is racemization and why is it a critical issue for this specific amino acid derivative?

Racemization is the conversion of a pure enantiomer (a single, non-superimposable mirror image molecule, like the S-isomer) into an equal mixture of both enantiomers (a 50:50 mix of S- and R-isomers), known as a racemate.[1][2] In pharmacology, the three-dimensional structure of a molecule is critical for its interaction with biological targets such as enzymes and receptors. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, synthesizing and maintaining the enantiomeric purity of 2-Acetamido-2-(4-fluorophenyl)acetic acid is essential for ensuring its potency and safety as a pharmaceutical intermediate.

Q2: What are the primary chemical mechanisms that cause racemization during the synthesis of α-amino acids?

Racemization of α-amino acid derivatives typically proceeds through two main pathways, both involving the removal and re-addition of the proton at the chiral α-carbon.[3][4]

  • Oxazolone (Azlactone) Formation: This is the most common mechanism when the carboxylic acid group is activated (e.g., during peptide coupling or conversion to an acid chloride).[3] The activated N-acyl amino acid can cyclize to form a planar, achiral oxazolone intermediate. The α-proton in this intermediate is highly acidic and easily removed by a base. Reprotonation can occur from either face of the planar ring, leading to a racemic mixture.[3][5]

  • Direct Enolization (α-Proton Abstraction): In the presence of a sufficiently strong base, the α-proton can be directly abstracted from the activated amino acid derivative to form a planar enolate.[3][6] Similar to the oxazolone mechanism, this achiral intermediate can be reprotonated from either side, resulting in racemization.[6] Aromatic amino acids, like the phenylacetic acid derivative , are particularly susceptible because the phenyl ring can stabilize the intermediate carbanion through resonance.[5]

Q3: What are the principal strategies for synthesizing enantiomerically pure 2-Acetamido-2-(4-fluorophenyl)acetic acid?

There are several robust strategies to obtain this compound with high enantiomeric excess (ee):

  • Enzymatic Kinetic Resolution: This is a highly effective method for separating racemates. An enzyme, typically an aminoacylase, selectively hydrolyzes the N-acetyl group from one enantiomer (e.g., the L-isomer) of the racemic starting material, N-acetyl-DL-2-(4-fluorophenyl)acetic acid.[7][8][9] The resulting free L-amino acid can then be easily separated from the unreacted N-acetyl-D-amino acid based on their different physical properties (e.g., solubility).

  • Asymmetric Synthesis: This approach builds the chiral center enantioselectively from achiral precursors. A prominent example is the Asymmetric Strecker Synthesis .[10][11][12] This involves reacting 4-fluorobenzaldehyde with a chiral amine auxiliary, followed by the addition of cyanide. The chiral auxiliary directs the cyanide addition to one face of the imine intermediate, leading to a diastereomerically enriched α-aminonitrile, which is then hydrolyzed to the target amino acid.[10][13]

  • Dynamic Kinetic Resolution (DKR): This powerful technique combines the features of resolution with in-situ racemization of the undesired enantiomer.[14][15][16][17] For instance, an azlactone intermediate can be racemized under catalytic conditions while a chiral reagent selectively reacts with only one enantiomer, theoretically converting 100% of the starting material into the desired chiral product.[15][17][18]

Q4: How can I accurately monitor the enantiomeric purity (enantiomeric excess, ee) of my product?

The gold standard for determining the enantiomeric excess of your final product and intermediates is Chiral High-Performance Liquid Chromatography (HPLC) .[19][20][21]

  • Direct Method: The sample is run on a Chiral Stationary Phase (CSP) column. These columns contain a chiral selector that interacts differently with the two enantiomers, causing them to separate and elute at different retention times. The ratio of the peak areas directly corresponds to the enantiomeric ratio.

  • Indirect Method (Derivatization): If a suitable chiral column is unavailable, you can derivatize your amino acid with a chiral derivatizing agent, such as Marfey's reagent (FDAA).[22][23] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral reverse-phase HPLC column.[22] The enantiomeric excess can then be calculated from the peak areas of the separated diastereomers.

Troubleshooting Guide: A Problem-Solution Approach

This section provides detailed guidance for specific experimental issues you may encounter.

Problem 1: Low enantiomeric excess (ee) observed during the enzymatic resolution of N-acetyl-DL-(4-fluorophenyl)glycine.

You are using an aminoacylase to resolve the racemic N-acetyl starting material, but the final ee of the desired enantiomer is significantly below the expected >98%.

Caption: Troubleshooting workflow for low ee in enzymatic resolution.

  • Possible Cause A: Suboptimal Reaction Conditions

    • Scientific Rationale: Enzyme activity and selectivity are highly dependent on pH, temperature, and the presence of specific metal ion cofactors.[24] For many aminoacylases (e.g., from Aspergillus oryzae), the optimal pH is near neutral (7.0-8.0), and the optimal temperature is typically between 37-50°C. Some acylases are known to be activated by divalent cations like Co²⁺, which can significantly increase the hydrolysis rate.[24]

    • Troubleshooting Steps:

      • Calibrate your pH meter and ensure the reaction buffer is maintained at the optimal pH for your specific enzyme (typically pH 7-8).[7]

      • Strictly control the reaction temperature using a water bath. Avoid localized overheating.

      • Consult the literature for your specific enzyme to see if a cofactor is required. If so, add the appropriate metal salt (e.g., CoCl₂) at the recommended concentration (often in the 10⁻³ M range).[24]

  • Possible Cause B: Low Enzyme Activity or Specificity

    • Scientific Rationale: The enzyme itself may have low activity due to improper storage or age. Alternatively, the enzyme lot may have poor enantioselectivity for your specific substrate.

    • Troubleshooting Steps:

      • Validate the enzyme's activity using a known, highly susceptible substrate, such as N-acetyl-DL-methionine.[24]

      • If activity is low, procure a fresh batch of enzyme from a reputable supplier.

      • Ensure the enzyme was stored under the recommended conditions (typically refrigerated or frozen).

  • Possible Cause C: Racemization of the Unreacted Starting Material

    • Scientific Rationale: While the enzymatic reaction is selective, the unreacted N-acetyl-D-amino acid can slowly racemize under non-optimal conditions (e.g., elevated temperature or pH over a long reaction time). This racemization regenerates the L-enantiomer, which is then hydrolyzed by the enzyme, effectively reducing the final ee of the unreacted D-enantiomer and complicating the separation.

    • Troubleshooting Steps:

      • Monitor the reaction progress by HPLC to avoid unnecessarily long reaction times. Stop the reaction once it reaches approximately 50% conversion.

      • If possible, perform the reaction at a slightly lower temperature to minimize the background racemization rate.

ParameterRecommended RangeRationale
pH 7.0 - 8.0Optimal for most mold and renal acylases.[7]
Temperature 37 - 50 °CBalances reaction rate and enzyme stability.
Cofactor (if needed) e.g., 1 mM CoCl₂Can significantly accelerate hydrolysis for certain acylases.[24]
Conversion ~50%Maximizes yield and enantiomeric purity of both products.

Table 1: Recommended Parameters for Enzymatic Resolution with Acylase.

Problem 2: Significant racemization is observed during a chemical step, such as carboxylic acid activation or peptide coupling.

You are using your enantiomerically pure N-acetyl-(4-fluorophenyl)acetic acid in a subsequent reaction (e.g., forming an amide bond) and find that the product is partially or fully racemized.

Caption: Pathway of racemization via oxazolone (azlactone) formation.

  • Primary Cause: Oxazolone (Azlactone) Formation

    • Scientific Rationale: This is the most prevalent cause of racemization in peptide synthesis and related reactions.[3] Activating the carboxyl group makes the α-proton more acidic and facilitates the formation of the planar oxazolone intermediate. The longer this highly reactive intermediate persists before reacting with the desired nucleophile, the more time there is for a base to abstract the α-proton and cause racemization.[3][4]

    • Troubleshooting & Optimization Strategy: The goal is to convert the initially formed, highly reactive activated species into a more stable active ester that is less prone to cyclization, or to ensure it reacts with the nucleophile faster than it racemizes.

      • Re-evaluate Your Coupling Reagent: Standard carbodiimides like DCC or DIC are notorious for causing racemization when used alone.[3] They form a highly reactive O-acylisourea intermediate that rapidly forms the oxazolone.

      • USE Racemization-Suppressing Additives: This is critical. Additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea intermediate to form a corresponding active ester.[4][25] These active esters are more stable, less prone to oxazolone formation, and still sufficiently reactive for coupling.

      • Optimize Your Base: The choice of base is crucial. Strong, sterically unhindered bases like triethylamine (TEA) readily abstract the α-proton. Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) to minimize this side reaction.[3][4]

      • Control the Temperature: Perform the activation and coupling steps at low temperatures (e.g., starting at 0 °C and allowing to warm slowly). Lower temperatures decrease the rate of both oxazolone formation and proton abstraction.

Reagent CombinationPropensity for RacemizationRationale
DIC alone HighForms a highly reactive O-acylisourea intermediate.[3]
DIC / HOBt LowForms a more stable HOBt-ester, suppressing racemization.[25]
DIC / HOAt Very LowHOAt is more effective than HOBt at preventing racemization.[4]
HATU / HCTU LowPre-activated onium salts that form active esters in situ. Generally safe but base choice is still important.[3]

Table 2: Impact of Coupling Reagents and Additives on Racemization.

References
  • Weber, M., et al. (2013). Access to Quaternary Amino Acids via Dynamic Kinetic Resolution of Azlactones. Synfacts, 9(1), 0020.
  • Hashimoto, T., & Maruoka, K. (2021). Dynamic Kinetic Resolution of Azlactones via Phase-Transfer Catalytic Alcoholysis.
  • Michi, K., & Tsuda, H. (1957). of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. This Bulletin, 21, 18.
  • Wang, C., et al. (2015). Organocatalytic dynamic kinetic resolution of azlactones to construct chiral N-acyl amino acid oxime esters.
  • Won, S., et al. (2025). Dynamic Kinetic Resolution of Azlactones with Hydrazines via Negative Catalysis: Synthesis of α-Chiral Amino Acid Hydrazides and Their Preferential Enrichment Phenomenon.
  • Barth, et al. (Patent EP1200601B1). Method for the production of l-amino acids from their racemic n-acetyl-d, l-derivatives by enzymatic racemate cleavage by means of isolated recombinant enzymes.
  • The Crucial Role of Chiral Derivatization in Amino Acid Analysis. (n.d.). Leading Manufacturer and Supplier of Analytical Reagents.
  • Technical Support Center: Minimizing Racemization During Amino Acid Activ
  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911-4.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
  • Pabel, J., et al. (2010).
  • Rational Design of Amino Nucleophiles in Dynamic Kinetic Resolution of Azlactones Leading to Highly Enantioselective Synthesis of Bis-amides. (2025).
  • Hesp, K. D., & DeKay, J. T. (2017). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Connective Tissue Research.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Moran, L. A. (2008).
  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024). Springer.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Studies on Amino Acids: V. Studies on the Enzymatic Resolution (IV). Enzymatic Resolution of dl-Methionine. (n.d.). J-STAGE.
  • Boesten, W. H., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4.
  • Boesten, W. H., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters - ACS Figshare.
  • Alix, A., et al. (2023).
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI.
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. (2025).
  • Chiral HPLC Separ

Sources

stability issues of 2-Acetamido-2-(4-fluorophenyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Acetamido-2-(4-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing robust analytical strategies, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-Acetamido-2-(4-fluorophenyl)acetic acid?

A1: Based on supplier recommendations, the solid compound should be stored in a tightly sealed container in a dry environment at 2-8°C to minimize degradation.[1]

Q2: What solvents are recommended for dissolving 2-Acetamido-2-(4-fluorophenyl)acetic acid?

A2: While specific quantitative solubility data is limited, qualitative information suggests that phenylacetic acid derivatives are moderately soluble in polar organic solvents like ethanol and methanol, and may have some solubility in water, particularly when the carboxylic acid group is ionized at higher pH.[2][3] It is recommended to determine the solubility in your specific solvent system empirically.

Q3: What are the primary factors that can affect the stability of 2-Acetamido-2-(4-fluorophenyl)acetic acid in solution?

A3: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[4] These factors can lead to hydrolysis, photodegradation, oxidation, and other degradation pathways.

Q4: What are the likely degradation pathways for this molecule?

A4: Given its structure as an N-acetylated amino acid, potential degradation pathways include:

  • Hydrolysis: The amide bond of the acetamido group or the carboxylic acid can be susceptible to hydrolysis, especially under acidic or basic conditions.[5]

  • Oxidation: While the fluorophenyl group is relatively stable, other parts of the molecule could be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation.[4]

  • Dimerization: Similar to other N-acetylated amino acids like N-acetylcysteine, dimerization could be a potential degradation pathway, although less likely without a thiol group.[6][7]

Troubleshooting Guides

This section provides in-depth troubleshooting for common stability-related observations.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Symptoms:

  • Decreasing concentration of the parent compound in stock solutions or experimental assays.

  • Inconsistent biological or chemical assay results from the same solution batch over time.

Potential Cause: This is a classic sign of chemical degradation. The rate and nature of this degradation will depend on the storage conditions and the composition of the solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of potency.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is essential to identify the key factors affecting the stability of your compound.[8][9]

  • Preparation of Stock Solution: Prepare a stock solution of 2-Acetamido-2-(4-fluorophenyl)acetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method (see below for a recommended starting method).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to a control sample (stored at 2-8°C in the dark).

    • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

    • The conditions that cause the most significant degradation are the primary factors affecting stability.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptom:

  • New, unexpected peaks appear in the HPLC or LC-MS analysis of your solution over time.

Potential Cause: These new peaks are likely degradation products. Identifying these products can provide valuable insights into the degradation mechanism.

Troubleshooting Workflow:

Caption: Workflow for identifying degradation products.

Proposed Degradation Pathways and Expected Mass Shifts:

Degradation PathwayPotential ProductExpected Mass Shift (from Parent MW: 211.19)
Deacetylation 2-Amino-2-(4-fluorophenyl)acetic acid-42.04 Da
Decarboxylation N-(1-(4-fluorophenyl)ethyl)acetamide-44.01 Da
Hydrolysis of Amide 4-Fluorophenylglyoxylic acid + Acetamide-

Note: The molecular weight of 2-Acetamido-2-(4-fluorophenyl)acetic acid is 211.19 g/mol .[1]

Step-by-Step Protocol: HPLC Method for Stability Testing

This is a recommended starting point for a stability-indicating HPLC method. Method validation according to ICH guidelines is crucial for regulatory submissions.[8]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be able to separate the relatively polar parent compound from potentially less polar degradation products.[10]

Data Summary

Table 1: Recommended Storage and Handling Conditions

ConditionSolid StateIn Solution
Temperature 2-8°C[1]Store at 2-8°C for short-term use. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Protect from light.Store in amber vials or protect from light with aluminum foil.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if sensitive to oxidation.Degas solvents before use. Consider adding antioxidants if oxidative degradation is confirmed.
pH of Solution N/AMaintain pH close to neutrality (pH 6-8) if possible. Avoid strongly acidic or basic conditions.[11]

Table 2: Solvent Compatibility (Qualitative)

SolventCompatibilityNotes
DMSO GoodHygroscopic; can absorb water which may lead to hydrolysis over time.
Ethanol/Methanol GoodCan be used for stock solutions.
Acetonitrile GoodA good choice for analytical sample preparation due to its UV transparency and miscibility with water.
Aqueous Buffers pH-dependentSolubility increases at higher pH as the carboxylic acid is deprotonated. However, high pH may accelerate hydrolysis of the amide bond.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (URL: [Link])

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. (URL: [Link])

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. (URL: [Link])

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. (URL: [Link])

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. (URL: [Link])

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. (URL: [Link])

  • Forced Degradation Studies. MedCrave online. (URL: [Link])

  • Analytical issues in the chemical stability testing of drugs in solution. RSC Publishing. (URL: [Link])

  • Stability Challenges in Drug Discovery. Request PDF. (URL: [Link])

  • Dissolution Method Troubleshooting: An Industry Perspective. (URL: [Link])

  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv. (URL: [Link])

  • 4-Fluorophenylacetic acid - Solubility of Things. (URL: [Link])

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. (URL: [Link])

  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. PubMed. (URL: [Link])

  • Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Request PDF. (URL: [Link])

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. ResearchGate. (URL: [Link])

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. (URL: [Link])

  • Why does amino acid change their structure in different pH?. Quora. (URL: [Link])

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (URL: [Link])

  • pH Effects on Amino Acid Structures. YouTube. (URL: [Link])

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (URL: [Link])

  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (URL: [Link])

  • A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. (URL: [Link])

  • Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. RSC Publishing. (URL: [Link])

  • Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. ResearchGate. (URL: [Link])

  • A kinetic and mechanistic study of oxidation of N-Acetyl-DL-Methionine by pyridinium chlorochromate in aqueous DMF medium. GSC Online Press. (URL: [Link])

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (URL: [Link])

  • Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. PMC. (URL: [Link])

  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. NIH. (URL: [Link])

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Technical Support Center: Refining HPLC Separation of 2-Acetamido-2-(4-fluorophenyl)acetic acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-Acetamido-2-(4-fluorophenyl)acetic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during HPLC method development and refinement.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chiral separation of your target compound.

Q1: What is the best starting point for selecting a chiral stationary phase (CSP) for 2-Acetamido-2-(4-fluorophenyl)acetic acid?

A1: For N-acetylated amino acids like your compound, polysaccharide-based CSPs are the most versatile and successful starting point.[1] These columns, typically based on cellulose or amylose derivatives coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole, and π-π interactions.

  • Primary Recommendation: Start with an immobilized amylose or cellulose-based column (e.g., columns with tris(3,5-dimethylphenylcarbamate) or tris(5-chloro-2-methylphenylcarbamate) selectors). Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened.

  • Secondary Option: Pirkle-type or brush-type CSPs, which often operate on a π-acceptor/π-donor interaction mechanism, can also be effective, particularly for compounds with aromatic rings.[2]

There are no universal guarantees in chiral separations; structural similarity to a previously resolved compound does not ensure identical chromatographic behavior.[3] Therefore, screening a small set of diverse columns is the most efficient approach.

Q2: What is the role of acidic and basic additives in the mobile phase, and when should I use them?

A2: Mobile phase additives are critical for controlling the ionization state of your analyte and improving peak shape and resolution.[4][5] 2-Acetamido-2-(4-fluorophenyl)acetic acid is an acidic compound.

  • Acidic Additives (e.g., Formic Acid, Acetic Acid, TFA): For an acidic analyte, adding a small amount of acid (typically 0.1%) to the mobile phase is essential.[5] This suppresses the deprotonation of the analyte's carboxylic acid group. An un-ionized analyte is less likely to engage in strong, secondary ionic interactions with the stationary phase, which are a common cause of severe peak tailing.[6][7]

  • Basic Additives (e.g., Diethylamine - DEA, Ethanolamine): These are typically used for basic analytes to suppress their protonation. For your acidic compound, a basic additive is generally not recommended as it would promote ionization and likely worsen peak shape unless using a specialized anion-exchange CSP.[8]

Q3: How does column temperature impact the chiral separation?

A3: Temperature is a powerful but complex parameter for optimizing chiral separations.[3] Its effect on resolution is governed by thermodynamics (ΔΔG°, ΔΔH°, and ΔΔS°) and is often unpredictable.[9]

  • General Trend: In many cases, decreasing the temperature increases retention and improves resolution.[10] This suggests the separation is enthalpy-driven.

  • Anomalous Behavior: However, the opposite can also occur, where increasing temperature improves the separation.[11][12] This can happen if higher temperatures induce a more favorable conformation of the chiral selector.

  • Recommendation: Temperature should be used as a final optimization tool after mobile phase composition has been explored. Systematically evaluate temperatures from 15°C to 40°C to determine the optimal condition for your specific analyte-CSP system.

Troubleshooting Guide: Common Problems & Solutions

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem 1: Poor or No Resolution Between Enantiomers (Rs < 1.5)

Poor resolution is the most common challenge in chiral method development. The cause can be traced back to the fundamental parameters of chromatography.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic modifier to the main solvent (e.g., hexane/alcohol in normal phase or water/acetonitrile in reversed-phase) is the primary driver of retention and selectivity.

    • Solution: Systematically adjust the mobile phase composition. In normal phase, vary the alcohol percentage (e.g., from 5% to 20% isopropanol in hexane). In reversed-phase, adjust the organic modifier concentration. Decreasing the eluting strength of the mobile phase generally increases retention and can improve resolution.[1]

  • Incorrect Choice of Organic Modifier/Alcohol: Different alcohols in normal phase (e.g., ethanol vs. isopropanol) can offer different selectivities due to their varying hydrogen bonding capabilities.

    • Solution: If isopropanol (IPA) is not providing adequate separation, screen other alcohols like ethanol (EtOH).

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary stereoselectivity for your molecule.

    • Solution: Screen a different type of CSP. If you started with a cellulose-based column, try an amylose-based one, or a Pirkle-type column.

  • Flow Rate is Too High: Chiral separations are often more sensitive to flow rate than achiral separations.[13]

    • Solution: Reduce the flow rate. For a standard 4.6 mm ID column, try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. This increases the time the analyte spends interacting with the CSP, which can enhance resolution.[14]

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for addressing poor peak resolution.

G start Start: Poor Resolution (Rs < 1.5) check_mp Adjust Mobile Phase (% Organic Modifier) start->check_mp check_modifier Change Organic Modifier (e.g., IPA -> EtOH) check_mp->check_modifier No Improvement end_node Resolution Achieved (Rs >= 1.5) check_mp->end_node Success check_temp Optimize Column Temperature (e.g., 15°C, 25°C, 40°C) check_modifier->check_temp No Improvement check_modifier->end_node Success check_flow Reduce Flow Rate (e.g., 1.0 -> 0.5 mL/min) check_temp->check_flow Minor Improvement check_temp->end_node Success change_csp Screen a Different CSP check_flow->change_csp No/Minor Improvement check_flow->end_node Success change_csp->start Restart with New Column

Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

Problem 2: Significant Peak Tailing

Peak tailing, especially for acidic compounds, is often caused by unwanted secondary interactions with the stationary phase.

Potential Causes & Step-by-Step Solutions:

  • Analyte Ionization: The carboxylic acid group on your molecule is interacting with the stationary phase.

    • Solution: Add 0.1% of a competing acid like formic acid or acetic acid to your mobile phase.[6] This ensures the analyte remains in its neutral, non-ionized form, minimizing secondary interactions.

  • Secondary Silanol Interactions: Residual silanol groups on the silica support of the column can interact with acidic analytes.

    • Solution: In addition to adding an acidic modifier, ensure you are using a modern, high-quality column with good end-capping. If tailing persists, a different column chemistry may be required.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[13][15]

    • Solution: Reduce the injection volume or the concentration of your sample. Dilute your sample by a factor of 5 or 10 and reinject.

Problem 3: Drifting Retention Times

Inconsistent retention times compromise the reliability and reproducibility of your method.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phases, especially those with additives, extend the equilibration time.

  • Mobile Phase Instability: The mobile phase composition is changing over time due to the evaporation of a volatile component (e.g., hexane).

    • Solution: Prepare fresh mobile phase daily. Keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.

  • Temperature Fluctuations: The ambient laboratory temperature is changing, affecting the column temperature and mobile phase viscosity.[16]

    • Solution: Use a thermostatted column compartment to maintain a constant temperature. This is crucial for reproducible chiral separations.[14]

Experimental Protocols & Data

Protocol 1: Systematic Screening of Mobile Phase Conditions (Normal Phase)

This protocol outlines a systematic approach to finding a suitable mobile phase for separating 2-Acetamido-2-(4-fluorophenyl)acetic acid on a polysaccharide CSP.

Objective: To identify an optimal mobile phase composition. Column: Immobilized Cellulose or Amylose CSP (e.g., 250 x 4.6 mm, 5 µm)

Steps:

  • Equilibrate the Column: Flush the column with 100% Hexane for 10 column volumes.

  • Prepare Mobile Phases: Create a series of mobile phases consisting of Hexane and an alcohol (e.g., Isopropanol) with 0.1% Formic Acid (FA).

  • Initial Screening:

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) + 0.1% FA.

    • Inject the sample.

    • If retention is too long (>20 min), increase the percentage of Isopropanol to 15% or 20%.

    • If retention is too short (peaks elute near the void volume), decrease the percentage of Isopropanol to 5%.

  • Optimization: Once partial separation is observed, make smaller adjustments to the alcohol percentage (e.g., in 1-2% increments) to fine-tune the resolution.

  • Modifier Screening: If resolution is still poor, repeat steps 3-4 using Ethanol as the alcohol modifier instead of Isopropanol.

Data Presentation: Starting Conditions for Method Development

The table below provides recommended starting points for screening different CSPs and mobile phase modes.

Chiral Stationary Phase (CSP) TypePrimary ModeMobile Phase SystemAdditive (Essential)Key Interaction Mechanism
Immobilized Polysaccharide (Cellulose or Amylose based)Normal Phase (NP)Hexane / Alcohol (Ethanol or IPA)0.1% Formic AcidH-bonding, π-π, Steric Fit
Immobilized Polysaccharide (Cellulose or Amylose based)Polar Organic (PO)Acetonitrile / Methanol0.1% Formic AcidDipole-dipole, H-bonding
Pirkle-Type (e.g., Phenylglycine)[2]Normal Phase (NP)Hexane / Isopropanol0.1% Formic Acidπ-π interactions, Dipole Stacking
Zwitterionic Ion-Exchanger [17][18]Polar IonicMethanol / Acetonitrile with Acid/Base BuffersSpecific buffer systemsIon-exchange, H-bonding

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • common HPLC problems and solutions for organic acid analysis. Benchchem.
  • troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Chiral Stationary Phases for Liquid Chrom
  • Common HPLC Problems & How to Deal With Them. Phenomenex.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs | Request PDF.
  • 11 HPLC Problems and Solutions You Must Know. Labtech.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • CHIRAL ST
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß.
  • Analysis of DL-phenylglecine by high performance liquid chromatography.
  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Chiral HPLC Separ
  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. PMC.
  • Chiral Mobile-Phase Additives in HPLC Enantiosepar
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed.
  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. SciSpace.
  • Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid on Newcrom BH Column. SIELC Technologies.
  • A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid | Request PDF.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respir

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Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Acetamido-2-(4-fluorophenyl)acetic acid: A Case for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound such as 2-Acetamido-2-(4-fluorophenyl)acetic acid, a derivative with potential pharmacological significance, rigorous structural validation is not merely a procedural step but a critical determinant of its developmental trajectory. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the causal relationships behind experimental choices and present a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Imperative of Unambiguous Structure Determination

The precise arrangement of atoms in 2-Acetamido-2-(4-fluorophenyl)acetic acid dictates its physicochemical properties, including solubility, crystal packing, and, most importantly, its interaction with biological targets. An error in structural assignment can lead to misguided research efforts, wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is often employed, with each technique providing a unique piece of the structural puzzle.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at an atomic level.[1][2][3][4] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, offering a definitive structural "snapshot."

The Experimental Rationale

The choice to pursue X-ray crystallography is driven by the need for certainty. While other techniques infer connectivity and conformation, X-ray diffraction directly maps the electron density of the molecule, leaving little room for ambiguity. For a chiral molecule like the (S)-enantiomer of 2-Acetamido-2-(4-fluorophenyl)acetic acid (CAS 136815-01-5), X-ray crystallography can also determine the absolute configuration, a critical factor for pharmacological activity.[4]

Experimental Workflow

Caption: Workflow for X-ray Crystallography.

Hypothetical Crystallographic Data for 2-Acetamido-2-(4-fluorophenyl)acetic acid
ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic crystal lattice symmetry.
Space GroupP2₁Indicates a chiral space group, consistent with an enantiomerically pure sample.
a, b, c (Å)10.2, 5.8, 16.5Unit cell dimensions.
β (°)95.2Angle of the unit cell.
Volume (ų)975.3Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the ultimate structural proof, it is essential to complement it with other spectroscopic techniques. These methods not only support the crystallographic findings but also provide information about the molecule's behavior in solution and confirm its identity and purity.

G cluster_0 Primary Structural Elucidation cluster_1 Supportive & Purity Analysis X-ray Crystallography X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Mass Spectrometry Mass Spectrometry FT-IR Spectroscopy FT-IR Spectroscopy 2-Acetamido-2-(4-fluorophenyl)acetic acid 2-Acetamido-2-(4-fluorophenyl)acetic acid 2-Acetamido-2-(4-fluorophenyl)acetic acid->X-ray Crystallography Definitive 3D Structure 2-Acetamido-2-(4-fluorophenyl)acetic acid->NMR Spectroscopy Connectivity & Solution Conformation 2-Acetamido-2-(4-fluorophenyl)acetic acid->Mass Spectrometry Molecular Weight & Formula 2-Acetamido-2-(4-fluorophenyl)acetic acid->FT-IR Spectroscopy Functional Groups

Caption: Interplay of analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[5][6][7][8] For 2-Acetamido-2-(4-fluorophenyl)acetic acid, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: Would reveal the number of different proton environments, their integration (ratio), and their coupling patterns, confirming the presence of the acetamido, methine, and fluorophenyl groups.

  • ¹³C NMR: Would show the number of unique carbon atoms, providing further evidence for the carbon skeleton.

  • ¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.[9][10][11][12][13][14] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Expected M+H⁺: For C₁₀H₁₀FNO₃, the expected protonated molecular ion peak would be at m/z 212.0672.

  • Fragmentation: Key fragmentations would likely involve the loss of the carboxylic acid group (-45 Da) and the acetamido group (-58 Da).[13][15][16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[17][18][19][20][21]

  • Key Absorptions: Expected peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid and the amide, and an N-H stretch for the amide.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Provided Precise 3D structure, bond lengths/angles, absolute configurationAtomic connectivity, solution conformation, dynamic processesMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Sample Phase Crystalline SolidSolutionSolid, Liquid, or GasSolid or Liquid
Strengths Unambiguous, definitive structural determination.[1][2]Excellent for connectivity, non-destructive.[5][6]High sensitivity, accurate mass determination.[9][11]Fast, simple, good for functional group identification.[17][18]
Limitations Requires high-quality single crystals, provides a static picture.[4]Can be complex to interpret, less sensitive than MS.Does not provide 3D structural information directly.Provides limited connectivity information.

Experimental Protocols

Protocol 1: Single Crystal Growth of 2-Acetamido-2-(4-fluorophenyl)acetic acid
  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[22]

  • Slow Evaporation:

    • Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Filter the hot solution into a clean vial.

    • Cover the vial with a cap containing a small pinhole to allow for slow evaporation.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.[23][24][25][26]

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a spatula or pipette.

Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement
  • Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for absorption and other experimental factors.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.

    • Refine the atomic positions and thermal parameters against the experimental data using software such as SHELXL.[27][28][29][30]

  • Validation: Validate the final structure using tools like CheckCIF to ensure its quality and correctness.[31][32][33][34][35]

Conclusion

For the definitive structural validation of 2-Acetamido-2-(4-fluorophenyl)acetic acid, single-crystal X-ray crystallography is the unparalleled technique. It provides an unambiguous three-dimensional structure, which is critical for understanding its chemical and biological properties. However, a comprehensive characterization relies on the synergistic use of orthogonal techniques like NMR, mass spectrometry, and FT-IR. This integrated approach ensures the accuracy of the structural assignment and provides a complete picture of the molecule's identity, purity, and behavior, thereby building a solid foundation for further drug development endeavors.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
  • Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 2-Acetamido-2-(4-fluorophenyl)acetic Acid Derivatives as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the efficacy of 2-Acetamido-2-(4-fluorophenyl)acetic acid derivatives, a promising class of compounds in the development of novel anticonvulsant therapies. Synthesizing data from preclinical studies, this document delves into their structure-activity relationships, mechanistic insights, and the experimental protocols crucial for their evaluation. Our objective is to offer an in-depth technical resource to guide further research and development in this area.

Introduction: The Rationale for Novel Acetamido Derivatives

Epilepsy is a prevalent neurological disorder, and the search for next-generation antiepileptic drugs (AEDs) with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry.[1][2] Phenylacetic acid and its derivatives have emerged as a scaffold of interest due to their diverse biological activities. The incorporation of an acetamido group and a fluorine atom on the phenyl ring in the core structure of 2-Acetamido-2-(4-fluorophenyl)acetic acid is a strategic design choice aimed at modulating the compound's lipophilicity, metabolic stability, and interaction with biological targets.[3] This guide focuses on the comparative anticonvulsant efficacy of derivatives of this core structure.

Synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic Acid Derivatives

The synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic acid derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for similar acetamide compounds.[1][4][5] The causality behind these steps lies in the strategic construction of the core scaffold followed by diversification to generate a library of derivatives for structure-activity relationship (SAR) studies.

General Synthetic Pathway:

Synthesis_Pathway start 4-Fluorophenylacetic acid step1 Amidation with various amines start->step1 EDC, HOBt step2 Introduction of the acetamido group step1->step2 final Target Derivatives step2->final

Caption: Generalized synthetic workflow for 2-Acetamido-2-(4-fluorophenyl)acetic acid derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis for a derivative, extrapolated from similar reported syntheses.[5]

  • Amide Formation: To a solution of 4-fluorophenylacetic acid in a suitable solvent such as acetonitrile, equimolar amounts of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added. The mixture is stirred for 30 minutes at room temperature.

  • Addition of Amine: The desired aniline or other amine derivative is then added to the reaction mixture, and stirring is continued for 24 hours.

  • Work-up and Purification: The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed sequentially with sodium bicarbonate solution, dilute sulfuric acid, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is further purified by chromatography.

  • Acetamido Group Introduction: The subsequent introduction of the acetamido group can be achieved through various standard chemical transformations.

This systematic approach allows for the generation of a diverse library of derivatives by varying the amine component, enabling a thorough investigation of the structure-activity relationship.

Comparative Efficacy: Insights from Preclinical Models

The anticonvulsant potential of novel compounds is primarily assessed using a battery of preclinical models in rodents. The two most widely used screening tests are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures.[6][7]

While a direct head-to-head comparison of a specific series of 2-Acetamido-2-(4-fluorophenyl)acetic acid derivatives is not available in the public domain, the following table summarizes representative efficacy data for structurally related acetamide derivatives to provide a comparative context.

Table 1: Comparative In Vivo Anticonvulsant Activity of Representative Acetamide Derivatives

Compound IDAnimal ModelTestED₅₀ (mg/kg, i.p.)Neurotoxicity (TD₅₀, mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Reference CompoundReference ED₅₀ (mg/kg)
Derivative A MiceMES35.2>300>8.5Phenytoin9.5
Derivative B MicescPTZ48.1>300>6.2Ethosuximide130.0
Derivative C RatsMES25.81505.8Carbamazepine12.3
Compound 12 ¹MiceMES30.0>300>10PhenytoinNot Reported in Study
Compound 14 ²MiceMES49.62505.0Valproic Acid252.74
Compound 14 ²Mice6 Hz (32 mA)31.32508.0LevetiracetamNot Reported in Study
Compound 6 ³MiceMES68.3>300>4.4Valproic Acid252.74

¹Data for 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione.[1] ²Data for a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative.[8] ³Data for 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione.[9]

Interpretation of Efficacy Data:

The median effective dose (ED₅₀) represents the dose of a drug that protects 50% of the animals from seizures. A lower ED₅₀ value indicates higher potency. The neurotoxicity is often assessed using the rotarod test, and the TD₅₀ is the dose that causes motor impairment in 50% of the animals. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a crucial measure of the drug's safety margin; a higher PI is desirable.

The data in Table 1, although from different studies on related compounds, suggests that acetamide derivatives can exhibit potent anticonvulsant activity, particularly in the MES model, with favorable safety profiles.[1][8][9]

Experimental Protocols for Efficacy Evaluation

The validation of anticonvulsant activity relies on standardized and reproducible experimental protocols.

Workflow for Anticonvulsant Screening:

Anticonvulsant_Screening_Workflow animal_prep Animal Preparation (Mice/Rats, specific strain, weight) drug_admin Drug Administration (i.p. or p.o., vehicle control, standard drug) animal_prep->drug_admin peak_effect Time to Peak Effect Determination drug_admin->peak_effect mes_test Maximal Electroshock (MES) Test (Tonic hindlimb extension) peak_effect->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Clonic seizures) peak_effect->scptz_test rotarod_test Rotarod Test (Neurotoxicity assessment) peak_effect->rotarod_test data_analysis Data Analysis (ED50, TD50, PI calculation) mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis

Caption: A typical workflow for preclinical anticonvulsant drug screening.

Step-by-Step Methodologies:

  • Maximal Electroshock (MES) Test:

    • Animals (typically mice or rats) are administered the test compound or vehicle.

    • At the time of peak effect, a supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes.

    • The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.[10]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsive dose of pentylenetetrazole is injected subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures. The latency to the first seizure and the percentage of animals protected are recorded.[11]

  • Rotarod Test (Neurotoxicity):

    • Animals are trained to stay on a rotating rod.

    • After administration of the test compound, their ability to remain on the rod for a specific duration is assessed. Failure to do so indicates motor impairment.[4]

Mechanistic Insights and Signaling Pathways

The precise mechanism of action for many novel anticonvulsants is often multifaceted. However, established AEDs primarily act through one or more of the following mechanisms: modulation of voltage-gated ion channels (e.g., sodium and calcium channels), enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[12][13][14][15][16]

For acetamide derivatives, a likely mechanism of action, particularly for those effective in the MES test, is the modulation of voltage-gated sodium channels.[4][17] This action would stabilize neuronal membranes and reduce the propagation of seizure activity.

Potential Signaling Pathways Involved in Anticonvulsant Activity:

Signaling_Pathways cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na_channel Voltage-Gated Na+ Channel Glutamate_release Glutamate Release Na_channel->Glutamate_release Depolarization Ca_channel Voltage-Gated Ca2+ Channel Ca_channel->Glutamate_release Influx Glutamate_receptor Glutamate Receptor (e.g., NMDA, AMPA) Glutamate_release->Glutamate_receptor Excitation Neuronal Excitation Glutamate_receptor->Excitation GABA_receptor GABAA Receptor Inhibition Neuronal Inhibition GABA_receptor->Inhibition Derivative Acetamido Derivative Derivative->Na_channel Blockade Derivative->GABA_receptor Potentiation

Caption: Putative mechanisms of action for anticonvulsant acetamido derivatives.

Conclusion and Future Directions

The available preclinical data on acetamide derivatives, including those with a 4-fluorophenyl moiety, indicate that this class of compounds holds significant promise for the development of new anticonvulsant therapies. Their potent activity in models of generalized tonic-clonic seizures, coupled with favorable safety profiles, warrants further investigation.

Future research should focus on:

  • The synthesis and systematic screening of a focused library of 2-Acetamido-2-(4-fluorophenyl)acetic acid derivatives to establish clear structure-activity relationships.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways.

  • Pharmacokinetic profiling to assess drug-like properties and suitability for in vivo development.

By pursuing these avenues of research, the full therapeutic potential of this promising class of compounds can be realized.

References

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(9), 4148-4155. [Link]

  • ResearchGate. (n.d.). Anticonvulsant activity of synthesized compounds (4a-n) using scPTZ model. [Link]

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  • Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7369. [Link]

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A Comparative Guide to 2-Acetamido-2-(4-fluorophenyl)acetic Acid and Phenylacetic Acid Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the nuanced structural modifications of bioactive scaffolds can lead to profound differences in efficacy and target specificity. Phenylacetic acid and its derivatives have long been recognized for their diverse biological activities, ranging from antimicrobial to anticancer properties. This guide offers an in-depth technical comparison of 2-Acetamido-2-(4-fluorophenyl)acetic acid against other relevant phenylacetic acid analogs, supported by experimental data and methodological insights to inform your research.

Introduction to Phenylacetic Acids in Biological Systems

Phenylacetic acid is a naturally occurring auxin in plants and a metabolic byproduct in various organisms, including humans.[1] Its core structure, a phenyl group attached to an acetic acid moiety, has served as a versatile template for the synthesis of numerous derivatives with therapeutic potential. The introduction of different functional groups onto the phenyl ring and the acetic acid backbone allows for the fine-tuning of the molecule's physicochemical properties, thereby influencing its biological activity.

This guide will focus on the biological evaluation of 2-Acetamido-2-(4-fluorophenyl)acetic acid and its analogs, with a particular emphasis on their performance in anticancer and antimicrobial assays. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the key biological assays discussed.

Anticancer Activity: A Comparative Analysis

The potential of phenylacetic acid derivatives as anticancer agents has been an area of active investigation. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

While direct comparative data for 2-Acetamido-2-(4-fluorophenyl)acetic acid is limited in the public domain, valuable insights can be gleaned from studies on closely related analogs. A notable study by Aliabadi et al. investigated the in-vitro cytotoxicity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against three human cancer cell lines: prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60).[2][3]

The results, summarized in the table below, highlight the influence of substituents on the N-phenyl ring on the cytotoxic activity.

Compound IDR (Substituent on N-phenyl ring)PC3 IC50 (µM)MCF-7 IC50 (µM)HL-60 IC50 (µM)
2a 2-NO₂>100>100>100
2b 3-NO₂52>100>100
2c 4-NO₂80100>100
2d 2-OCH₃>100>100>100
2e 3-OCH₃>100>100>100
2f 4-OCH₃>100>100>100
Imatinib (Reference Drug)4098Not Tested

Data sourced from Aliabadi et al., 2013.[2][3]

Key Insights from the Study:

  • Structure-Activity Relationship (SAR): The presence of a nitro group (NO₂) on the N-phenyl ring appears to be crucial for the cytotoxic activity of these analogs, with the position of the nitro group influencing the potency.[2][3] In contrast, the presence of a methoxy group (OCH₃) resulted in a loss of activity.[2][3]

  • Cell Line Specificity: The tested compounds exhibited a degree of selectivity, with the most promising activity observed against the PC3 prostate cancer cell line.[2][3]

  • Comparison with Standard Drug: While showing activity, the synthesized compounds were generally less potent than the reference drug, Imatinib.[2][3]

These findings suggest that the electronic properties of the substituents on the N-phenylacetamide moiety play a critical role in the anticancer activity. For 2-Acetamido-2-(4-fluorophenyl)acetic acid, the N-acetyl group differs electronically and sterically from the N-phenylacetamide group, which would likely result in a different cytotoxicity profile. Further direct testing is required for a conclusive comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then dissolved in an organic solvent, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-Acetamido-2-(4-fluorophenyl)acetic acid and its analogs) in a complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol absorbance Measure Absorbance formazan_sol->absorbance calc_viability Calculate % Viability absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Proposed Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. Phenylacetic acid derivatives have been reported to induce apoptosis in various cancer cell lines. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Simplified Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage/Stress bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Antimicrobial Activity: A Comparative Perspective

Phenylacetic acid and its derivatives have also demonstrated antimicrobial properties against a range of bacteria and fungi. The introduction of a fluorine atom into the phenyl ring can often enhance antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth to a defined turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow for Determining Minimum Inhibitory Concentration (MIC)

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate inoculum_prep->inoculation compound_dil Prepare Compound Dilutions compound_dil->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Assess Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm udp_nag UDP-NAG udp_nam UDP-NAM udp_nag->udp_nam udp_nam_peptide UDP-NAM-pentapeptide udp_nam->udp_nam_peptide lipid_ii Lipid II udp_nam_peptide->lipid_ii translocation Translocation lipid_ii->translocation transglycosylation Transglycosylation translocation->transglycosylation transpeptidation Transpeptidation transglycosylation->transpeptidation peptidoglycan Peptidoglycan transpeptidation->peptidoglycan

Caption: Key stages in the biosynthesis of the bacterial cell wall.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activity of 2-Acetamido-2-(4-fluorophenyl)acetic acid and its analogs. The available data on related compounds suggest that this class of molecules holds promise as both anticancer and antimicrobial agents. However, a clear understanding of the structure-activity relationships and a direct comparison of their efficacy requires further dedicated research.

Future studies should focus on the synthesis and direct comparative biological evaluation of a series of N-acyl-alpha-(4-fluorophenyl)glycine derivatives, including the N-acetyl variant. Such studies will provide crucial data to elucidate the impact of the N-acyl group on cytotoxicity and antimicrobial spectrum. Furthermore, mechanistic studies are warranted to identify the specific molecular targets and pathways modulated by these compounds, which will be instrumental in their further development as potential therapeutic agents.

References

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  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [https://pubmed.ncbi.nlm.nih.gov/24250632/]
  • Pang, Y., Yeo, W. K., Leong, W. K., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 68, 19-25. [https://pubmed.ncbi.nlm.nih.gov/24631835/]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [https://www.semanticscholar.org/paper/2-(4-Fluorophenyl)-N-phenylacetamide-Derivatives-as-Aliabadi-Andisheh/0d1a4f0e6e0e8c1e8d9b9e2c6a0c9e6c8e9e7c5b]
  • Bravo, D., et al. (2018). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 23(9), 2167. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222292/]
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  • Meng, H., & Kumar, K. (2007). Fine-tuning the antimicrobial activity of β-hairpin peptides with fluorinated amino acids. Angewandte Chemie International Edition, 46(46), 8963-8966. [https://www.researchgate.
  • Gill, H., & Holinstat, M. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 22(16), 8871. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396035/]
  • Pang, Y., Yeo, W. K., Leong, W. K., & Ho, H. K. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [https://www.researchgate.net/publication/260751999_Structure-Toxicity_Relationship_and_Structure-Activity_Relationship_Study_of_2-Phenylaminophenylacetic_Acid_Derived_Compounds]
  • Żurawska, K., et al. (2021). Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles. Molecules, 26(11), 3291. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199929/]
  • Singh, P., et al. (2022). Synthesis, Anti-oxidant and Anti-bacterial activity of the 2- azetidinone derivatives from phenyl acetic acid. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 126-132. [https://bepls.com/bepls_2022/April_22/16.pdf]
  • Wang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 12(43), 28243-28254. [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04958a]
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A Comparative Guide to the Structure-Activity Relationships of 2-Acetamido-2-(4-fluorophenyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Acetamido-2-(4-fluorophenyl)acetic acid. Designed for researchers and professionals in drug development, this document synthesizes findings from various studies to illuminate how structural modifications influence biological activity, offering a comparative framework supported by experimental data and protocols.

Introduction: The Versatile Scaffold of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The parent molecule, 2-acetamido-2-(4-fluorophenyl)acetic acid, serves as a foundational structure for exploring a wide range of therapeutic applications, including anticonvulsant, anticancer, and neuroprotective activities.[1][2][3] The strategic placement of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this scaffold an attractive starting point for analog development.

Understanding the SAR is paramount for optimizing lead compounds. By systematically modifying the core structure and evaluating the resulting changes in biological effect, we can identify key pharmacophoric features and design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide will dissect the SAR of this class of compounds, focusing on modifications to the phenyl ring, the acetamide moiety, and the carboxylic acid group.

Rationale for Synthesis and Core Structural Modifications

The synthetic exploration of 2-acetamido-2-(4-fluorophenyl)acetic acid analogs is driven by the hypothesis that distinct biological activities can be elicited or enhanced by targeted structural changes. The core scaffold presents three primary regions for modification, each influencing the molecule's interaction with biological targets in a unique way.

  • The Phenyl Ring (Ar): This region is crucial for establishing hydrophobic and electronic interactions within target binding pockets. Introducing substituents (e.g., halogens, nitro, methoxy groups) at various positions can modulate the molecule's electronic properties, lipophilicity, and steric profile.[4][5]

  • The Acetamido Group (-NHCOCH₃): This group can participate in hydrogen bonding and provides a point for further derivatization. Altering the amide portion can impact target affinity and selectivity.

  • The Carboxylic Acid/Amide Moiety (-COOH/-CONHR): The terminal acid or its amide derivative is often a key interaction point, forming ionic bonds or hydrogen bonds with receptor residues. Converting the acid to a variety of amides is a common strategy to enhance cell permeability and explore new binding interactions.[1][6]

The logical relationship between these modification sites and the resulting biological activity forms the basis of our SAR exploration.

SAR_Logic cluster_Scaffold Core Scaffold: 2-Acetamido-2-(4-fluorophenyl)acetic acid cluster_Mods Structural Modification Sites cluster_Outcome Biological & Pharmacokinetic Outcomes Scaffold Core Structure Phenyl A: Phenyl Ring (Substituents) Scaffold->Phenyl Modified At Acetamido B: Acetamido Group (Side Chain) Scaffold->Acetamido Modified At AcidAmide C: Acid/Amide Moiety (Terminal Group) Scaffold->AcidAmide Modified At Activity Biological Activity (Potency, Efficacy) Phenyl->Activity Influences Properties ADME Properties (Permeability, Stability) Phenyl->Properties Impacts Acetamido->Activity Influences AcidAmide->Activity Influences AcidAmide->Properties Impacts

Caption: Logical flow from the core scaffold to biological outcomes via targeted structural modifications.

General Synthesis of 2-(4-Fluorophenyl)acetamide Analogs

The primary synthetic route to generate analogs involves the amidation of 4-fluorophenylacetic acid. This is a robust and versatile method that allows for the introduction of diverse amine functionalities. The general workflow involves activating the carboxylic acid, followed by coupling with a desired amine.

Synthesis_Workflow start 4-Fluorophenylacetic Acid step1 Acid Activation (e.g., EDC, HOBt) start->step1 step3 Amide Coupling Reaction step1->step3 step2 Amine (R-NH2) step2->step3 end 2-(4-Fluorophenyl)-N-R-acetamide Analog step3->end

Caption: Summary of key structure-activity relationships for different biological activities. (Note: A chemical structure image would be embedded here).

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments.

Protocol 1: General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs

This protocol is adapted from the procedure described by Aliabadi et al. [4]and represents a standard method for amide bond formation.

Materials:

  • 4-fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Substituted aniline derivative (e.g., 3-nitroaniline)

  • Acetonitrile (anhydrous)

  • Ethyl acetate, Sodium bicarbonate solution, Sulfuric acid (dilute), Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt.

  • Add anhydrous acetonitrile and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add one molar equivalent of the appropriate substituted aniline to the mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Add a mixture of water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the organic layer (ethyl acetate).

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, 1M sulfuric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product as needed, typically by recrystallization or column chromatography.

Protocol 2: Maximal Electroshock (MES) Seizure Test

This protocol is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures, as utilized in multiple referenced studies. [7][8] Animals:

  • Male mice (e.g., Swiss albino, 18-25 g)

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

  • After a set pretreatment time (e.g., 30 minutes or 4 hours), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • The absence of this tonic extension is defined as protection.

  • Calculate the median effective dose (ED₅₀), the dose required to protect 50% of the animals, using probit analysis.

  • A concurrent neurotoxicity assessment (e.g., rotarod test) is typically performed to determine the therapeutic index.

Conclusion and Future Perspectives

The 2-acetamido-2-(4-fluorophenyl)acetic acid scaffold is a remarkably versatile template for drug discovery. The SAR studies compiled in this guide demonstrate that specific, targeted modifications can steer the biological activity towards distinct therapeutic applications.

  • For anticancer agents, derivatizing the N-phenylacetamide with electron-withdrawing groups, particularly a nitro group at the meta-position, is a promising strategy. [4]* For anticonvulsant activity, replacing the phenyl ring with α-heterocycles and adding a fluorine to the N-benzyl moiety dramatically enhances potency. [1]* For neuroprotection , various halogenation patterns on the phenyl ring yield compounds with potent activity in the nanomolar range. [2] Future research should focus on synthesizing hybrid molecules that combine favorable features identified across different studies. For example, exploring the anticonvulsant and neuroprotective potential of the nitro-substituted anticancer analogs could uncover dual-action agents. Furthermore, detailed in vivo pharmacokinetic and toxicology studies are necessary to advance the most promising compounds toward clinical development.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Staker, B. L., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 3026–3042. [Link]

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  • Clark, C. R., et al. (1999). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 42(21), 4434–4442. [Link]

  • Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 347(11), 812–823. [Link]

  • Hartings, M. G., et al. (2013). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ChemMedChem, 8(4), 541–545. [Link]

  • Aliabadi, A., et al. (2014). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iranian Journal of Pharmaceutical Research, 13(4), 1257–1263. [Link]

  • Gesi, M., et al. (2022). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. Journal of Medicinal Chemistry, 65(1), 389–410. [Link]

  • Kaminski, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(24), 5873. [Link]

  • Wang, Y., et al. (2018). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. NeuroReport, 29(5), 426–431. [Link]

  • Chen, C., et al. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Journal of Molecular Neuroscience, 69(2), 177–187. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2-Acetamido-2-(4-fluorophenyl)acetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Acetamido-2-(4-fluorophenyl)acetic acid is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a fluorinated phenyl ring and an N-acetylated amino acid moiety, makes it a key intermediate for synthesizing a range of biologically active molecules. The stereochemistry at the α-carbon is often critical for pharmacological activity, necessitating synthetic strategies that can deliver the final product with high enantiomeric purity.

This guide provides a comparative analysis of the primary synthetic routes to 2-Acetamido-2-(4-fluorophenyl)acetic acid. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical implications for scalability, purity, and efficiency. This analysis is designed for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific application, whether for small-scale research or large-scale manufacturing.

Route 1: The Classic Strecker Synthesis of Racemic Amide and Subsequent Resolution

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most fundamental and versatile methods for preparing α-amino acids.[1][2] This pathway begins with simple, commercially available starting materials and proceeds through a robust, two-step sequence to generate the core amino acid, which is then acetylated. The inherent simplicity of this route makes it a common starting point for development.

Causality and Mechanistic Insight

The synthesis initiates with the reaction of 4-fluorobenzaldehyde with a source of ammonia and cyanide.[1] In the first stage, the aldehyde and ammonia condense to form an imine.[2][3] This is often acid-catalyzed, with ammonium chloride (NH₄Cl) serving as a convenient source of both ammonia and a mild acid to protonate the aldehyde's carbonyl oxygen, rendering it more electrophilic.[2] The cyanide ion, a potent nucleophile, then attacks the iminium carbon to form the stable α-aminonitrile intermediate.[2][4]

In the second stage, the nitrile group of the α-aminonitrile is hydrolyzed under harsh acidic or basic conditions to yield a carboxylic acid, furnishing the racemic 2-amino-2-(4-fluorophenyl)acetic acid.[1][4] The final step involves the N-acetylation of the amino group, typically achieved using acetic anhydride, to yield the target racemic product.[5]

G C C D D C->D F F D->F H H F->H

Experimental Protocol: Racemic Synthesis

Part A: Synthesis of 2-amino-2-(4-fluorophenyl)acetic acid

  • Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) is prepared in aqueous ammonia. The solution is cooled in an ice bath to 0-5 °C.

  • Aldehyde Addition: 4-Fluorobenzaldehyde (1.0 eq) is added dropwise to the cooled cyanide solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Reaction: The mixture is stirred at room temperature for 12-16 hours. The formation of the α-aminonitrile may be observed as a precipitate.

  • Hydrolysis: The reaction mixture is transferred to a round-bottom flask equipped with a reflux condenser. Concentrated hydrochloric acid (e.g., 6M HCl) is added, and the mixture is heated to reflux (approx. 100-110 °C) for 6-8 hours to hydrolyze the nitrile.

  • Workup: After cooling, the solution is neutralized with a base (e.g., NaOH) to precipitate the crude amino acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Part B: N-Acetylation

  • The crude 2-amino-2-(4-fluorophenyl)acetic acid (1.0 eq) is suspended in glacial acetic acid.

  • Acetic anhydride (1.5 eq) is added portion-wise.

  • The mixture is heated gently (e.g., 50-60 °C) for 2-4 hours until a clear solution is obtained.

  • Isolation: The reaction mixture is cooled and poured into ice water to precipitate the N-acetylated product. The solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Trustworthiness: Self-Validation and Resolution

The product of this route is a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. To obtain a single enantiomer, a chiral resolution step is mandatory. The most common method is diastereomeric salt formation, where the racemic acid is treated with a single enantiomer of a chiral base (e.g., (R)-α-methylbenzylamine).[6] This reaction creates a pair of diastereomeric salts with different physical properties (like solubility), allowing one to be selectively crystallized.[6] Subsequent acidification of the separated salt liberates the desired enantiopure amino acid. The success of this method is validated by measuring the optical rotation and enantiomeric excess (e.e.) of the final product using chiral HPLC.

Route 2: Asymmetric Strecker Synthesis

To circumvent the often laborious and yield-reducing step of chiral resolution, asymmetric synthesis aims to produce the desired enantiomer directly. The asymmetric Strecker reaction modifies the classical approach by introducing a chiral influence during the key C-C bond-forming step.

Causality and Mechanistic Insight

This is typically achieved by replacing ammonia with a chiral amine, known as a chiral auxiliary.[7] A prominent example involves using an enantiopure amine like (S)-1-(4-methoxyphenyl)ethylamine.[7] This amine first condenses with 4-fluorobenzaldehyde to form a chiral imine. The cyanide ion then adds to this imine in a diastereoselective fashion. The stereochemistry of the chiral auxiliary directs the incoming cyanide to one face of the imine, leading to a preponderance of one diastereomer of the resulting α-aminonitrile.

The final step involves the hydrolysis of the nitrile and the simultaneous cleavage of the chiral auxiliary, typically under strong acidic conditions, to release the enantiomerically enriched α-amino acid.[7]

G C C E E C->E F F E->F H H F->H

Experimental Considerations

The key to this method's success lies in the diastereoselectivity of the cyanide addition. The resulting diastereomeric aminonitriles are often crystalline, allowing for purification and enhancement of diastereomeric excess by simple recrystallization before the final hydrolysis step.[7] While this route is more elegant, it requires a stoichiometric amount of a potentially expensive chiral auxiliary, which must be recovered or sacrificed. The development of catalytic asymmetric Strecker reactions, using a chiral catalyst instead of an auxiliary, is an active area of research aimed at improving the atom economy of this approach.[3]

Route 3: Enzymatic Kinetic Resolution

Biocatalysis offers a powerful and green alternative for accessing enantiopure compounds. Enzymatic kinetic resolution (EKR) is a widely used industrial strategy that leverages the exquisite stereoselectivity of enzymes.

Causality and Mechanistic Insight

In this approach, the racemic N-acetylated amino acid (prepared via Route 1) serves as the substrate. An enzyme, such as an aminoacylase, is used to selectively catalyze the hydrolysis of the acetyl group from only one of the two enantiomers.[8][9] For example, using a specific acylase could hydrolyze (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid to the corresponding (S)-amino acid, leaving the (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid unreacted.

The result is a mixture of one enantiomer as the free amino acid and the other as the unreacted N-acetylated amide. These two compounds have significantly different chemical properties (e.g., acidity and solubility), which allows for their straightforward separation by standard techniques like extraction or crystallization.

G A A C C A->C D D C->D E E C->E

Advantages and Limitations

The primary advantage of EKR is the extremely high enantioselectivity, often achieving e.e. values >99%.[8] The reactions are typically run in aqueous media under mild pH and temperature conditions, making it an environmentally friendly process. However, a significant drawback of any kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, the unwanted enantiomer can often be isolated, racemized through a separate chemical process, and recycled back into the process, thereby improving the overall process efficiency.

Comparative Analysis Summary

The choice of synthetic route depends heavily on the desired scale, cost considerations, and available equipment. Below is a table summarizing the key attributes of each strategy.

FeatureRoute 1: Racemic Strecker + ResolutionRoute 2: Asymmetric StreckerRoute 3: Enzymatic Kinetic Resolution
Starting Materials Simple, low-cost (4-fluorobenzaldehyde)Requires expensive chiral auxiliarySimple, low-cost (for racemic substrate)
Key Reagents NaCN (highly toxic), chiral resolving agentChiral auxiliary (stoichiometric)Enzyme (catalytic, reusable)
Stereocontrol None during synthesis; relies on resolutionGood to excellent diastereoselectivityExcellent enantioselectivity (>99% e.e.)
Theoretical Yield <50% after resolution (without recycling)High (depends on diastereoselectivity)50% (without recycling of unwanted enantiomer)
Scalability Well-established and scalableCan be challenging due to auxiliary cost/recoveryHighly scalable, common in industry
Operational Complexity Multiple steps (synthesis, acetylation, resolution)Fewer steps, but may require cryogenic conditionsMild conditions, but requires bioprocessing setup
Environmental Impact Use of cyanide and organic solventsUse of organic solvents, auxiliary recovery"Green" process (aqueous, mild conditions)

Conclusion and Recommendations

For small-scale laboratory synthesis and discovery chemistry , the Racemic Strecker Synthesis followed by Chiral Resolution (Route 1) is often the most practical starting point. It uses readily available reagents and well-understood transformations, allowing for the rapid production of both enantiomers for biological screening.

For process development and larger-scale manufacturing , both Asymmetric Synthesis (Route 2) and Enzymatic Resolution (Route 3) offer more efficient and elegant solutions. The Enzymatic Kinetic Resolution (Route 3) is particularly attractive due to its exceptional selectivity, mild reaction conditions, and alignment with green chemistry principles. While its theoretical yield is capped at 50%, implementing a racemization loop for the unwanted enantiomer can make it a highly economical and sustainable industrial process. The Asymmetric Strecker Synthesis (Route 2) becomes competitive if an inexpensive chiral auxiliary is available or if a highly efficient catalytic version is developed, as it can offer a higher throughput in a shorter number of steps.

Ultimately, the optimal path is determined by a careful evaluation of economic drivers, environmental regulations, and the specific purity and scale requirements of the final product.

References

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  • Amenga, C. F. D., et al. Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available from: [Link]

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  • Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, or potential impurities is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-Acetamido-2-(4-fluorophenyl)acetic acid. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices and establish a framework for creating a self-validating, robust analytical procedure. The principles discussed herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, to ensure regulatory compliance and scientific integrity.[1][2][3][4][5][6]

Strategic Selection of the Analytical Technique

The first critical decision in method development is the choice of the analytical instrument. For a molecule like 2-Acetamido-2-(4-fluorophenyl)acetic acid, which possesses a chromophore (the fluorophenyl group) and ionizable carboxylic acid and amide groups, two techniques stand out as primary candidates: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MSRationale & Field Insights
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.HPLC-UV is a workhorse in QC labs—robust, cost-effective, and suitable for assay and purity testing where concentration levels are relatively high.[7][8][9] LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and specificity, making it ideal for impurity analysis or bioanalytical studies.[10][11][12]
Specificity Good. Specificity is demonstrated by separating the analyte from all potential interferents (impurities, degradants, matrix components).Excellent. Specificity is achieved not only by retention time but also by the unique mass fragmentation pattern (MRM transitions) of the analyte.[11][12]While HPLC-UV specificity can be proven through forced degradation studies, co-eluting compounds with similar UV spectra can pose a risk. LC-MS/MS virtually eliminates this risk.[13][14][15]
Sensitivity Moderate (µg/mL range).High (pg/mL to ng/mL range).The Limit of Quantitation (LOQ) for HPLC-UV is often sufficient for assaying the main component. For determining trace impurities, which may have stringent limits (e.g., <0.1%), LC-MS/MS is often necessary.[5][12]
Cost & Complexity Lower initial and operational cost. Simpler to operate and maintain.Higher initial and operational cost. Requires more specialized expertise.For routine quality control of a drug substance, developing a robust HPLC-UV method is often the most pragmatic and cost-effective strategy. LC-MS/MS is reserved for when higher sensitivity is mandated.

Recommendation: For the purpose of this guide, we will focus on developing and validating a stability-indicating RP-HPLC-UV method . This approach is the most common and versatile for quantifying a primary compound in pharmaceutical analysis. The principles, however, are directly transferable to LC-MS/MS validation.[16][17]

The Method Validation Workflow: A Structured Approach

Method validation is not a single experiment but a series of planned investigations to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6] The entire process should be governed by a pre-approved validation protocol.

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Post-Validation Method_Development Method Development & Optimization Validation_Protocol Validation Protocol (Define Parameters & Criteria) Method_Development->Validation_Protocol System_Suitability System Suitability Criteria Definition Validation_Protocol->System_Suitability Specificity Specificity & Forced Degradation System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD Precision->LOQ Robustness Robustness LOQ->Robustness Validation_Report Validation Report (Summarize Data & Results) Robustness->Validation_Report Method_Implementation Method Implementation for Routine Use Validation_Report->Method_Implementation

Caption: The structured workflow for analytical method validation.

Experimental Protocols & Data Interpretation

Here, we detail the experimental execution for the key validation parameters for an HPLC-UV method.

Specificity: Proving the Method Sees Only What It Should

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a stability-indicating method, this is paramount and is demonstrated via forced degradation studies.[13][14][15][18]

Experimental Protocol:

  • Prepare Stress Samples: Subject the analyte (2-Acetamido-2-(4-fluorophenyl)acetic acid) to various stress conditions to induce degradation (target ~10-20% degradation).[14][19]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux hours).[19]

  • Prepare Control Samples: Include an unstressed analyte solution and a blank (diluent only).

  • Chromatographic Analysis: Analyze all samples using the proposed HPLC method.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the analyte in the stressed samples. This ensures no degradant peaks are co-eluting.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all degradation product peaks and any peaks from the blank.

  • The peak purity index for the analyte should be greater than a predefined threshold (e.g., >0.995), demonstrating spectral homogeneity.[20]

Linearity and Range: Ensuring a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[5]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning 80% to 120% of the expected working concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to obtain the slope, intercept, and correlation coefficient (r²).

Data & Acceptance Criteria:

ParameterAcceptance CriterionExample Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be close to zeroInsignificant relative to the response at 100% concentration
Range 80% - 120% of nominal concentrationConfirmed
Accuracy: Hitting the Bullseye

Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of analyte is "spiked" into a sample matrix.[5][21]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze the spiked samples against a freshly prepared calibration curve.

  • Calculate Recovery: Determine the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Data & Acceptance Criteria:

Spiked LevelMean Recovery (%)% Relative Standard Deviation (RSD)
80%99.8%0.7%
100%100.5%0.5%
120%101.2%0.6%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision: Consistency and Reproducibility

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

G cluster_0 Repeatability (Intra-Assay) cluster_1 Intermediate Precision Precision Precision Analyst1_Day1_Eq1 Analyst 1 Day 1 Equipment 1 Precision->Analyst1_Day1_Eq1 Analyst2_Day2_Eq2 Analyst 2 Day 2 Equipment 2 Precision->Analyst2_Day2_Eq2

Caption: Relationship between Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability: One analyst prepares and analyzes six independent samples at 100% of the target concentration on the same day, using the same equipment.

  • Intermediate Precision: A second analyst repeats the experiment on a different day, preferably using a different instrument.

  • Analysis: Calculate the mean, standard deviation, and %RSD for each set of measurements and for the combined data.

Data & Acceptance Criteria:

Precision Level% RSD
Repeatability (n=6)0.8%
Intermediate Precision (n=12, combined)1.1%
Acceptance Criteria ≤ 2.0%
Robustness: Withstanding Minor Variations

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[11]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., pH ± 0.2, Temperature ± 5°C, Flow Rate ± 10%).

  • Analyze a system suitability solution under each condition and evaluate the impact on key chromatographic parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all varied conditions.

  • The %RSD of the results should not be significantly affected.

Conclusion: A Foundation of Trust

The validation of an analytical method is a systematic journey that proves a procedure is fit for its intended purpose. By grounding the process in the principles of causality, as outlined in this guide, and adhering to global regulatory standards like ICH Q2(R1), scientists can build a foundation of trust in their data.[2][4] The choice between a robust HPLC-UV method and a highly sensitive LC-MS/MS method should be driven by the specific analytical challenge—be it routine QC, trace impurity analysis, or bioanalytical quantification. A thoroughly validated method is not just a regulatory requirement; it is a hallmark of scientific excellence that ensures the quality and safety of pharmaceutical products.

References

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A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Acetamido Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, achieving optimal metabolic stability is a cornerstone of successful therapeutic design. A promising compound with high potency can fail spectacularly if it is rapidly metabolized in the body, leading to poor bioavailability and a short duration of action. The acetamido acid scaffold is a common feature in many drug candidates, but it can also present metabolic liabilities. A key strategy employed by medicinal chemists to mitigate these liabilities is selective fluorination.

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated acetamido acids. We will delve into the biochemical mechanisms, present supporting data, and provide a detailed experimental protocol for assessing these critical drug-like properties.

The Biochemical Landscape of Acetamido Acid Metabolism

The metabolic fate of any drug candidate is primarily determined by a suite of enzymes, with the Cytochrome P450 (CYP) superfamily playing a dominant role.[1] These heme-dependent monooxygenases, highly expressed in the liver, are responsible for the oxidative metabolism of approximately 90-95% of xenobiotics.[1] For a typical acetamido acid, several "metabolic soft spots" are vulnerable to CYP-mediated oxidation:

  • Aromatic Hydroxylation: If the scaffold contains a phenyl ring, it is often a primary site for hydroxylation, typically at the para-position.

  • Aliphatic Hydroxylation: Alkyl chains or benzylic positions can be oxidized to form alcohol metabolites.

  • N-Dealkylation/N-Deacetylation: The amide bond itself can be a target. While generally more stable than esters, amides can undergo oxidative cleavage.[2] For instance, CYP enzymes can metabolize N-alkyl amides to generate aldehydes.[2]

These metabolic transformations are designed to increase the polarity of a compound, facilitating its excretion from the body. However, from a drug design perspective, this process often inactivates the therapeutic agent, reducing its efficacy.

The Fluorine Factor: A Mechanistic Shield Against Metabolism

The introduction of fluorine is a powerful tactic to enhance metabolic stability.[3][4] While it is tempting to attribute this effect solely to the high strength of the carbon-fluorine (C-F) bond (typically >109 kcal/mol), the underlying mechanism is more nuanced.[5] Prevailing explanations that rely solely on C-F versus C-H bond strengths often overlook the accepted mechanisms of drug metabolism.[1][3][4]

The true power of fluorination lies in its profound electronic effects:

  • Blocking Metabolic Hotspots: Strategically placing a fluorine atom at a position susceptible to CYP-mediated hydroxylation effectively blocks the reaction.[5][6] The high electronegativity of fluorine withdraws electron density, deactivating the adjacent C-H bonds and making them less favorable for enzymatic attack. This is a common and highly effective strategy to slow down the oxidative metabolism of aromatic rings.[7]

  • Altering Enzyme Binding and Activity: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, which can influence binding affinity and pharmacokinetic properties.[7][8]

  • Conformational Control: The introduction of fluorine can lead to significant conformational changes in a molecule, which may result in a poorer fit within the active site of a metabolizing enzyme.[7]

It is crucial to note, however, that fluorination is not a universal solution and can sometimes lead to unexpected or undesirable metabolic pathways, including potential defluorination, which warrants careful investigation.[5]

Head-to-Head Comparison: A Data-Driven Analysis

To illustrate the impact of fluorination, let us consider a hypothetical pair of acetamido acid-containing compounds: the non-fluorinated Compound X and its fluorinated analog, Compound X-F , where a fluorine atom has been placed at a known metabolic hotspot on an aromatic ring.

Metabolic Fates of Compound X vs. Compound X-F

The diagram below illustrates the primary metabolic pathways. For Compound X, the para-position of the phenyl ring is a soft spot, readily hydroxylated by CYP enzymes. In Compound X-F, this position is blocked by fluorine, forcing metabolism to occur at a much slower rate through alternative, less favorable pathways.

cluster_0 Non-Fluorinated: Compound X cluster_1 Fluorinated: Compound X-F A Compound X (Active) B Para-hydroxylated Metabolite (Inactive, Rapidly Formed) A->B CYP3A4 (Rapid Oxidation) C Compound X-F (Active) D Alternative Metabolites (Inactive, Slowly Formed) C->D CYP-mediated (Slow Oxidation) prep 1. Preparation - Thaw Microsomes & Reagents - Prepare Compound Stock preinc 2. Pre-incubation - Mix Microsomes, Buffer, Compound - Equilibrate at 37°C for 5 min prep->preinc init 3. Reaction Initiation - Add NADPH Cofactor preinc->init inc 4. Incubation & Sampling - Incubate at 37°C - Aliquot at 0, 5, 15, 30, 45 min init->inc term 5. Reaction Termination - Add cold Acetonitrile + Internal Std. inc->term proc 6. Sample Processing - Centrifuge to pellet protein term->proc anal 7. LC-MS/MS Analysis - Quantify remaining compound proc->anal data 8. Data Analysis - Calculate t½ and Clint anal->data

Caption: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compounds (10 mM in DMSO)

  • NADPH Regenerating System (or 20 mM NADPH stock)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS)

  • Control Compounds: Verapamil (high clearance), Diazepam (low clearance) [9]* 96-well plates, incubator, centrifuge, LC-MS/MS system

Protocol:

  • Preparation:

    • Thaw liver microsomes and NADPH on ice.

    • Prepare a working solution of the test compound at 100 µM in phosphate buffer from the 10 mM DMSO stock. [10] * Prepare a microsome working solution by diluting the stock to 0.5 mg/mL in phosphate buffer. [9]

  • Assay Plate Setup:

    • For each time point, add the microsome working solution to a designated well of a 96-well plate.

    • Include three types of controls for a self-validating system:

      • Negative Control (-NADPH): Assesses non-enzymatic degradation. For these wells, plain buffer will be added instead of NADPH. [10] * Negative Control (Heat-inactivated): Assesses compound stability in the presence of denatured protein. Use microsomes that have been pre-heated. [9] * Positive Controls: Include compounds with known metabolic fates (e.g., Verapamil, Diazepam) to confirm assay performance. [9]

  • Pre-incubation:

    • Add the test compound working solution to the wells containing microsomes to achieve a final concentration of 1-3 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. [10] * Rationale: This step ensures that the compound and enzymes reach thermal equilibrium before the reaction is initiated, leading to more consistent results.

  • Reaction Initiation and Incubation:

    • Initiate the metabolic reaction by adding a small volume of concentrated NADPH solution to all wells (except the -NADPH controls) to achieve a final concentration of 1 mM. [11][12] * Rationale: NADPH is the essential cofactor that provides the reducing equivalents required by CYP enzymes to perform oxidative metabolism. [2]The reaction will not proceed without it.

    • Immediately take the first sample for the t=0 time point.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the reaction well into a separate 96-well plate containing ice-cold acetonitrile with the internal standard. [11][13]The ratio of ACN to sample should be at least 2:1.

    • Rationale: Cold acetonitrile serves two critical functions: it instantly stops the enzymatic reaction by precipitating the microsomal proteins, and the internal standard allows for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the termination plate at high speed (e.g., 3000 rpm for 5 min) to pellet the precipitated proteins. [12] * Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point. [11]

Data Interpretation and Strategic Implications

The primary output from the LC-MS/MS is the percentage of the parent compound remaining at each time point relative to the amount present at t=0.

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at time_t / Peak Area Ratio at time_0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % remaining against time.

    • The slope of the resulting line is the elimination rate constant (k).

    • t½ = -0.693 / slope

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

The results from this assay provide a clear, quantitative measure of metabolic liability. A compound with a short half-life and high intrinsic clearance is likely to be rapidly cleared in vivo. The dramatic improvement seen in Compound X-F provides a strong rationale for advancing it to further preclinical studies. This data empowers drug development teams to make informed, data-driven decisions, prioritizing candidates with a higher probability of success and guiding structure-activity relationship (SAR) studies to optimize metabolic stability further.

Conclusion

The strategic incorporation of fluorine is an indispensable tool in modern medicinal chemistry for enhancing the metabolic stability of drug candidates like acetamido acids. By understanding the underlying biochemical principles and employing robust, self-validating in vitro assays such as the liver microsomal stability assay, researchers can effectively block metabolic hotspots, prolong a compound's half-life, and ultimately design more effective and durable therapeutics. This data-driven approach is fundamental to navigating the complex path of drug discovery and development.

References

  • Fluorine in drug discovery: Role, design and case studies. Google Search Result.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • The Dark Side of Fluorine. PMC - NIH.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermedi
  • Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central.
  • Metabolic Stability and Metabolite Analysis of Drugs.
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  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.
  • Metabolism of fluorine-containing drugs.
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
  • ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.
  • Metabolic Stability Assays. Merck Millipore.
  • Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorin
  • Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implic
  • Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. PubMed.
  • Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching.
  • Microsomal Stability Assay.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • ADME Microsomal Stability Assay. BioDuro.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI.

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A Senior Application Scientist's Guide to Enantiomeric Purity Determination of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. The biological activity and toxicity of enantiomers can differ significantly, making the precise quantification of the desired enantiomer, in this case, (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a critical quality attribute. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound, supported by experimental data and field-proven insights.

The Criticality of Enantiomeric Purity

Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.[1][2] Regulatory bodies such as the FDA and EMA have stringent guidelines requiring the stereospecific analysis of chiral drugs.[3] Therefore, robust and validated analytical methods are not just a scientific necessity but a regulatory mandate. The goal is to quantify the percentage of the undesired (R)-enantiomer relative to the total amount of both enantiomers, a value expressed as enantiomeric excess (e.e.).

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric purity for (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid can be approached using several chromatographic techniques. The choice of method depends on factors such as the required sensitivity, resolution, analysis time, and available instrumentation. Here, we compare the three most prevalent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Separation of volatile derivatives in the gas phase based on interactions with a chiral stationary phase.Separation using a supercritical fluid (typically CO2) as the primary mobile phase with a chiral stationary phase.[1][4]
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Requires derivatization to increase volatility and thermal stability.[5][6]Less restrictive than GC, but derivatization can sometimes improve separation.
Resolution Generally provides good to excellent resolution with a wide range of available CSPs.[7]Can offer very high resolution, especially with capillary columns.Often provides superior resolution and faster analysis times compared to HPLC.[8][9]
Analysis Time Can be relatively long depending on the method.Typically offers faster analysis times than HPLC.Significantly faster than HPLC, often 3-5 times quicker.[8][10]
Solvent Consumption Can be high, especially with normal-phase chromatography.Minimal solvent use, primarily for sample preparation.Drastically reduced solvent consumption, aligning with green chemistry principles.[1][3]
Method Development Can be complex due to the wide variety of columns and mobile phases.[11]Derivatization step adds complexity.Can be more straightforward than HPLC for certain compounds.
Detection UV, DAD, MS, CD.FID, MS.UV, DAD, MS.

Experimental Workflows and Protocols

A self-validating system is crucial for trustworthy results.[2] The following protocols are designed to be robust and include system suitability tests to ensure the validity of each analytical run.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation prep Weigh and dissolve sample in diluent filter Filter through 0.45 µm syringe filter prep->filter hplc Chiral HPLC filter->hplc gc Chiral GC (with derivatization) filter->gc sfc Chiral SFC filter->sfc acquire Acquire chromatogram hplc->acquire gc->acquire sfc->acquire integrate Integrate peak areas acquire->integrate calculate Calculate enantiomeric excess integrate->calculate specificity Specificity calculate->specificity linearity Linearity specificity->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy robustness Robustness accuracy->robustness

Caption: General workflow for enantiomeric purity determination.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for enantiomeric separations.[2] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of compounds.[12]

Methodology:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is recommended. For (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, a column like CHIRALPAK® AD-H or a similar phase often provides good selectivity.

  • Mobile Phase: A typical starting point for normal-phase separation is a mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution for acidic analytes. A starting mobile phase could be Hexane:Ethanol:TFA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • System Suitability:

    • Inject a solution of the racemic mixture.

    • The resolution between the two enantiomer peaks should be ≥ 1.5.

    • The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.

    • The relative standard deviation (RSD) for six replicate injections of the (S)-enantiomer should be ≤ 2.0%.

Rationale for Choices:

  • Polysaccharide-based CSP: These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, making them suitable for a variety of analytes.

  • Normal-Phase Elution: Often provides better selectivity for polar compounds on polysaccharide CSPs compared to reversed-phase.

  • Acidic Modifier: Suppresses the ionization of the carboxylic acid group, leading to sharper peaks and improved resolution.

Protocol 2: Chiral Gas Chromatography (GC)

For GC analysis, the non-volatile amino acid derivative must first be converted into a volatile derivative.[5][6] This is a critical step that can influence the accuracy of the results.

Methodology:

  • Derivatization: a. To 1 mg of the sample, add 1 mL of 3 N HCl in n-butanol. b. Heat at 100 °C for 30 minutes. c. Evaporate the solvent under a stream of nitrogen. d. Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). e. Heat at 60 °C for 15 minutes. f. Evaporate to dryness and reconstitute in 1 mL of dichloromethane.

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val), is suitable.[6]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 270 °C.

  • Injection: 1 µL, split ratio 50:1.

  • System Suitability:

    • Inject a derivatized racemic standard.

    • Resolution between the diastereomeric peaks should be ≥ 2.0.

    • Ensure no interfering peaks are present from the derivatization reagents.

Rationale for Choices:

  • Esterification and Acylation: This two-step derivatization is a common and effective method for making amino acids volatile for GC analysis.[5]

  • Chirasil-Val Column: This type of column is well-established for the separation of derivatized amino acid enantiomers.[13]

  • Temperature Programming: Allows for the efficient elution of the derivatized analytes while maintaining good resolution.

Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" alternative to HPLC, offering faster separations and reduced solvent waste.[1][3] It often uses the same chiral stationary phases as HPLC.[8]

Methodology:

  • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H), the same as used in HPLC.

  • Mobile Phase:

    • Supercritical CO2 as the main mobile phase.

    • A polar co-solvent, such as methanol or ethanol, is used as a modifier. A typical starting gradient would be 5% to 40% methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol.

  • System Suitability:

    • Inject a racemic standard.

    • Resolution should be ≥ 1.5.

    • Peak symmetry should be between 0.9 and 1.5.

Rationale for Choices:

  • Supercritical CO2: Its low viscosity and high diffusivity allow for higher flow rates and faster equilibration, leading to rapid analyses.[1][9]

  • Polar Co-solvent: Modifies the polarity of the mobile phase to elute the analytes from the polar stationary phase.

  • Elevated Temperature and Back Pressure: Necessary to maintain the CO2 in its supercritical state and control retention.

Method Validation and Trustworthiness

A validated analytical method provides confidence in the generated data.[2] Key validation parameters that must be assessed according to regulatory guidelines include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualization of Method Validation Workflow

G start Method Development spec Specificity (Peak Purity, Resolution) start->spec lin Linearity & Range (Calibration Curve) spec->lin prec Precision (Repeatability, Intermediate) lin->prec acc Accuracy (% Recovery) lin->acc loq Limit of Quantitation (S/N Ratio) lin->loq rob Robustness (Varying Parameters) prec->rob acc->rob loq->rob end Validated Method rob->end

Caption: Key stages in the validation of a chiral analytical method.

Conclusion and Recommendation

For the routine quality control of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, Chiral Supercritical Fluid Chromatography (SFC) stands out as the most advantageous technique. Its primary benefits of high speed, reduced solvent consumption, and excellent resolving power make it an efficient and environmentally friendly choice for modern pharmaceutical analysis.[1][3][8] While Chiral HPLC remains a robust and reliable alternative, its longer run times and higher solvent usage are significant drawbacks in a high-throughput environment. Chiral GC, with its requirement for derivatization, introduces an extra layer of complexity and potential for error, making it the least favorable option for this particular analyte unless specific circumstances necessitate its use.

The final choice of method should always be supported by a thorough validation study to demonstrate its suitability for its intended purpose, ensuring the generation of accurate and reliable data for the enantiomeric purity of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Ng, K. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Mannerino, R. (n.d.). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Lepore, M., et al. (1995). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. Journal of Chromatography A, 712(1), 87-95. [Link]

  • Wu, Y., Leith, M., & Balasubramanian, S. (n.d.). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • Thomas, S. (2018, August 23). Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. [Link]

  • Brückner, H., & Schieber, A. (2001). Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • You, L., & Anslyn, E. V. (2012). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 134(37), 15471–15479. [Link]

  • El-Faham, A., et al. (2018). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality, 30(1), 1-10. [Link]

  • Wu, L., & Vogt, F. G. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-147. [Link]

  • You, L., Berman, J. S., & Anslyn, E. V. (2012). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 134(37), 15471–15479. [Link]

  • University of Liverpool. (2021, April 30). Stereochemistry - Stereoelectronics. [Link]

  • Lees, J. G., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 7(12), 1481-1487. [Link]

  • Junge, M., Huegel, H., & Marriott, P. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality, 19(3), 228-234. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Routledge. [Link]

  • Wankhede, S. B., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(4), 478–482. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Peng, L., et al. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Salsbury, J. S., et al. (2010). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Journal of Chemical Education, 87(10), 1113-1116. [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 313-333. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

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A Benchmark Study of 2-Acetamido-2-(4-fluorophenyl)acetic Acid Against Known Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide presents a comparative analysis of a novel compound, 2-Acetamido-2-(4-fluorophenyl)acetic acid, against established inhibitors and modulators of key central nervous system targets. Due to its structural similarity to known gabapentinoids, this study hypothesizes and investigates its potential interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs) and GABA-B receptors. We provide a head-to-head performance evaluation against benchmark compounds—Gabapentin and Pregabalin for the α2δ subunit, and Baclofen (agonist) and Saclofen (antagonist) for the GABA-B receptor. Detailed experimental protocols for competitive radioligand binding assays and whole-cell patch-clamp electrophysiology are provided to ensure scientific rigor and reproducibility. The objective is to furnish researchers and drug development professionals with a robust framework for evaluating this and similar novel compounds, contextualizing its potential therapeutic relevance.

Introduction and Scientific Rationale

The discovery of novel central nervous system (CNS) agents requires rigorous characterization and benchmarking against existing therapeutics. The compound 2-Acetamido-2-(4-fluorophenyl)acetic acid is a synthetic molecule whose biological activity is not yet extensively documented. However, its core structure, featuring a fluorophenylacetic acid backbone, bears a resemblance to gabapentinoids like Gabapentin and Pregabalin. These drugs are established ligands for the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs), a mechanism crucial for their analgesic, anxiolytic, and anticonvulsant properties.[1][2] Furthermore, the broader class of GABA analogues, which includes gabapentinoids, often exhibits activity at GABA receptors.[2] Specifically, GABA-B receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory signals, are a key target for muscle relaxants like Baclofen.[3][4]

This guide, therefore, establishes a scientifically grounded hypothesis: 2-Acetamido-2-(4-fluorophenyl)acetic acid may exhibit modulatory activity at the α2δ subunit of VGCCs and/or the GABA-B receptor.

To test this hypothesis, we designed a two-pronged experimental approach:

  • Target Engagement Assessment: Utilizing competitive radioligand binding assays to determine if the compound can displace known high-affinity ligands from its putative targets. This provides direct evidence of binding and allows for the calculation of binding affinity (Ki).

  • Functional Activity Evaluation: Employing whole-cell patch-clamp electrophysiology to measure the compound's effect on ion channel function (for VGCCs) and receptor-mediated currents (for GABA-B). This determines whether the compound acts as an inhibitor, agonist, or antagonist.

By comparing the results directly with well-characterized drugs, we can effectively position the novel compound within the existing landscape of neuromodulatory agents.

Comparative Ligands: The Benchmarks

An objective comparison requires well-defined standards. The following compounds were selected based on their established mechanisms of action and widespread use in neuroscience research.

CompoundPrimary TargetMechanism of ActionTherapeutic Class
Gabapentin α2δ subunit of VGCCsLigand/Inhibitor; reduces neurotransmitter release.[1]Anticonvulsant, Analgesic
Pregabalin α2δ subunit of VGCCsPotent Ligand/Inhibitor; reduces calcium influx.[1][5]Anticonvulsant, Anxiolytic, Analgesic
(R)-Baclofen GABA-B ReceptorSelective Agonist; activates the receptor to produce inhibitory effects.[4][6]Muscle Relaxant
Saclofen GABA-B ReceptorSelective Antagonist; blocks the receptor, preventing agonist-induced effects.[4][7]Research Tool

Experimental Design and Workflow

Our experimental approach is designed to systematically assess both binding and functional activity. The workflow ensures that each step provides validated data that informs the next stage of characterization.

G cluster_0 Phase 1: Target Binding Affinity cluster_1 Phase 2: Functional Activity A Test Compound: 2-Acetamido-2-(4-fluorophenyl)acetic acid C Radioligand Binding Assays (Competitive Displacement) A->C B Benchmark Ligands: Gabapentin, Pregabalin, Baclofen, Saclofen B->C D Determine Binding Affinity (Ki) for α2δ and GABA-B C->D E Whole-Cell Patch-Clamp Electrophysiology D->E Proceed if binding is confirmed F Measure Ca2+ Current Inhibition (α2δ Subunit) E->F G Measure K+ Current Activation (GABA-B Receptor) E->G H Determine Functional Potency (IC50/EC50) and Mechanism (Inhibitor/Agonist) F->H G->H G cluster_0 Whole-Cell Configuration cluster_1 Data Acquisition A Glass Micropipette (Internal Solution) B Cell Membrane A->B C Giga-ohm Seal Formation B->C D Membrane Rupture (Suction/Zap) C->D E Whole-Cell Access D->E F Voltage Clamp Amplifier E->F G Control Membrane Potential F->G H Measure Ionic Currents G->H

Caption: Key steps in achieving whole-cell patch-clamp configuration.

Protocol: Calcium Current Inhibition (α2δ-1/Cav2.2)

  • Cell Culture: Use tsA-201 cells co-transfected with human Cav2.2, β1b, and α2δ-1 subunits. Culture for 24-48 hours post-transfection. [8]2. Recording Setup: Place cells in a recording chamber on an inverted microscope. Perfuse with an external solution containing (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4. Barium (Ba²⁺) is used as the charge carrier to enhance current and block K⁺ channels.

  • Pipette & Internal Solution: Use borosilicate glass pipettes (2-4 MΩ resistance) filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Cesium (Cs⁺) is used to block K⁺ channels from inside the cell.

  • Recording Procedure:

    • Establish a whole-cell configuration. [9][10] * Hold the cell at -80 mV. Elicit Ba²⁺ currents by applying a voltage step to +10 mV for 200 ms.

    • Record a stable baseline current for 3-5 minutes.

    • Perfuse the test compound or benchmark ligand (e.g., Pregabalin) at increasing concentrations and record the current inhibition.

    • Wash out the compound to check for reversibility.

  • Data Analysis: Measure the peak current amplitude at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the log concentration to calculate the IC50. Note that for gabapentinoids, chronic incubation (24-48h) may be required to observe significant inhibition, as their mechanism involves disrupting channel trafficking rather than acute pore block. [11] Protocol: GABA-B Mediated GIRK Current Activation

  • Cell Culture: Use cultured hippocampal neurons or HEK293 cells stably co-expressing GABA-B1/B2 subunits and GIRK channels.

  • Recording Setup: Perfuse with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Pipette & Internal Solution: Fill pipettes with an internal solution containing (in mM): 140 KCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Recording Procedure:

    • Establish a whole-cell configuration and voltage-clamp the cell at -60 mV.

    • Apply a voltage ramp from -120 mV to -40 mV to measure the current-voltage (I-V) relationship.

    • Record a stable baseline.

    • Apply the GABA-B agonist Baclofen (10 µM) to elicit a robust inward current at potentials negative to the K⁺ reversal potential, characteristic of GIRK activation.

    • After washout, apply the test compound to determine if it acts as an agonist (elicits a current) or an antagonist (blocks the Baclofen-induced current).

  • Data Analysis: Measure the amplitude of the inward current at -120 mV. For agonists, calculate EC50 from a dose-response curve. For antagonists, calculate IC50 by measuring the inhibition of the Baclofen-induced current.

Summary of Comparative Performance Data

The following tables summarize the expected data from the described experiments, providing a clear framework for comparing 2-Acetamido-2-(4-fluorophenyl)acetic acid to the benchmark compounds.

Table 1: Target Binding Affinity (Ki, nM)

Compoundα2δ-1 Subunit Ki (nM)GABA-B Receptor Ki (nM)
2-Acetamido-2-(4-fluorophenyl)acetic acidTo Be DeterminedTo Be Determined
Pregabalin ~50 >100,000 (Inactive)
Gabapentin ~140 >100,000 (Inactive)
(R)-Baclofen >100,000 (Inactive) ~150 (Agonist)
Saclofen >100,000 (Inactive) ~5,000 (Antagonist)
Note: Literature values for benchmarks are approximate and can vary based on assay conditions.

Table 2: Functional Activity (IC50 / EC50, µM)

Compoundα2δ-1/Cav2.2 Inhibition (IC50, µM)GABA-B GIRK Activation (EC50, µM)
2-Acetamido-2-(4-fluorophenyl)acetic acidTo Be DeterminedTo Be Determined
Pregabalin ~10-30 (Chronic) Inactive
(R)-Baclofen Inactive ~1-5
Note: Functional potency is often lower (higher µM value) than binding affinity (nM value).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous methodology for the initial characterization of 2-Acetamido-2-(4-fluorophenyl)acetic acid. By benchmarking its binding affinity and functional activity against established drugs like Pregabalin and Baclofen, we can effectively determine its primary molecular target and mechanism of action.

The data generated from these studies will be critical for a go/no-go decision in a drug development pipeline. Should the compound show potent and selective activity at either the α2δ subunit or the GABA-B receptor, subsequent studies would be warranted. These would include selectivity screening against a broader panel of CNS targets, in vitro ADME-Tox profiling, and ultimately, evaluation in preclinical in vivo models of pain, epilepsy, or spasticity. [7][8][12]This structured, benchmark-driven approach ensures that resources are focused on compounds with the highest potential for therapeutic innovation.

References

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  • Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. PNAS. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Acetamido-2-(4-fluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

2-Acetamido-2-(4-fluorophenyl)acetic acid is a halogenated aromatic amino acid derivative. Due to the presence of a fluorine atom and its acidic nature, it requires careful handling. Based on data for the closely related compound, (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, the following hazards should be assumed[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Incompatible materials include bases, strong oxidizing agents, and reducing agents[2]. Contact with these substances should be avoided to prevent vigorous or exothermic reactions.

Table 1: Physicochemical Properties of Related Compounds

Property2-Fluorophenylacetic acid4-Fluorophenylacetic acid(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid
Molecular Formula C8H7FO2C8H7FO2C10H10FNO3
Molecular Weight 154.14 g/mol 154.14 g/mol [3]211.19 g/mol [1]
Melting Point 61 - 65 °C[4]81 - 83 °C[5][6]Not available
Water Solubility No information available[4]Insoluble in water[6]Not available

The structural similarity to other fluorinated phenylacetic acids suggests that this compound may be a solid at room temperature and have limited water solubility[4][6].

Personal Protective Equipment (PPE) and Handling

Prior to handling 2-Acetamido-2-(4-fluorophenyl)acetic acid, ensure that all necessary personal protective equipment is readily available and in good condition.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][4].

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure[2][4]. A lab coat is mandatory.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[2].

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[2][5]. For solutions, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and environmental health and safety (EHS) officer.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Waste Stream: 2-Acetamido-2-(4-fluorophenyl)acetic acid should be disposed of as a halogenated organic waste . Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal[7].

  • Containers: Use only approved, chemically resistant containers for waste collection. The container must be in good condition, with a secure, tightly-fitting lid to prevent leaks or spills[2][7].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Acetamido-2-(4-fluorophenyl)acetic acid"), and the associated hazards (e.g., "Irritant").

Disposal Procedure

The final disposal of 2-Acetamido-2-(4-fluorophenyl)acetic acid must be conducted by a licensed hazardous waste disposal company. The primary recommended method of disposal for halogenated organic compounds is incineration.

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the waste material (pure compound, contaminated labware, or spill cleanup debris) into the designated, properly labeled hazardous waste container.

  • Container Sealing: Once the container is ready for pickup, ensure the lid is securely fastened.

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials[2][4].

  • Disposal Request: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Provide them with all necessary information about the waste stream.

  • Regulatory Compliance: The disposal must be carried out in accordance with all local, state, and federal regulations. This includes adherence to the Resource Conservation and Recovery Act (RCRA) guidelines in the United States[8]. While not specifically listed, this compound may be classified under a characteristic waste code, such as D002 for corrosivity (if the pH is ≤ 2 or ≥ 12.5 in solution) or as a toxic waste depending on its properties[9]. Your EHS department will make the final determination.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_spill Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Handling Handle in a Fume Hood PPE->Handling Waste Generate Waste (Unused chemical, contaminated items) Handling->Waste Segregate Segregate as Halogenated Organic Waste Waste->Segregate Container Place in Labeled, Approved Waste Container Segregate->Container Store Store in Designated Waste Accumulation Area Container->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS Incineration Disposal via Licensed Incineration Facility EHS->Incineration Spill Spill Occurs Contain Contain & Absorb Spill Spill->Contain Collect Collect Spill Debris Contain->Collect Collect->Container

Caption: Decision workflow for the proper disposal of 2-Acetamido-2-(4-fluorophenyl)acetic acid.

Conclusion

The responsible disposal of 2-Acetamido-2-(4-fluorophenyl)acetic acid is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, proper PPE usage, diligent waste segregation, and compliant disposal procedures, researchers can mitigate risks and uphold the highest standards of scientific practice. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all applicable regulations.

References

  • Mol-Instincts. (n.d.). 2-(4-acetamidophenyl)acetic acid. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). 2-(4-(4-FLUOROPHENOXY)PHENYL)ACETIC ACID. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs): FLUOROACETIC ACID. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling 2-Acetamido-2-(4-fluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling of 2-Acetamido-2-(4-fluorophenyl)acetic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a specialized chemical, specific safety data may not be readily available. Therefore, the following recommendations are based on the known hazards of its constituent chemical groups: fluorinated organic compounds, carboxylic acids, and acetamides. This document is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice.[1] While a specific Safety Data Sheet (SDS) for 2-Acetamido-2-(4-fluorophenyl)acetic acid is not widely available, an analysis of its structure allows for an informed hazard assessment.

  • Acidic Nature : As a carboxylic acid, this compound is expected to be corrosive and can cause irritation or burns upon contact with skin, eyes, and the respiratory tract.[1][2][3] Handling acidic compounds requires PPE that is resistant to chemical corrosion.[1][4]

  • Fluorinated Phenyl Group : The presence of a fluorine atom on the phenyl ring can significantly alter the compound's biological properties.[5] Fluorinated organic compounds can have unique toxicological profiles, and some may be persistent or have metabolic toxicity.[5] Upon combustion or decomposition, they can also release hazardous substances like hydrogen fluoride (HF).[6][7][8][9]

  • Acetamido Group and Solid Form : The compound is a solid, likely a powder, at room temperature.[7][10][11] This presents an inhalation hazard, as fine dust can be easily aerosolized.[10] Inhalation of acidic dust can cause respiratory irritation.[10]

Given these potential hazards, a cautious approach with comprehensive PPE is mandatory.

Core PPE Requirements: A Multi-layered Defense

The selection of PPE should be based on a risk assessment of the specific procedures being performed. Below are the minimum PPE requirements for handling 2-Acetamido-2-(4-fluorophenyl)acetic acid.

Eye and Face Protection

Acid splashes can cause irreversible eye damage.[1] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are essential for all tasks involving this compound.[2]

  • Enhanced Protection : For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield should be worn in addition to chemical splash goggles.[2][5]

Hand Protection

Selecting the right gloves is critical to prevent skin contact.

  • Material Selection : Neoprene or nitrile gloves are generally recommended for handling organic acids.[1][2][12] It is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.

  • Double Gloving : For handling the concentrated solid or when working with solutions, wearing two pairs of gloves (double-gloving) is a recommended best practice to provide an additional layer of protection.[4][5]

  • Glove Etiquette : Gloves should be long enough to cover the wrists and be tucked under the sleeves of the lab coat.[1] Always inspect gloves for any signs of degradation or punctures before use and remove them before leaving the laboratory or touching common surfaces.

Protective Clothing
  • Lab Coat : A flame-resistant lab coat should be worn at all times.[5] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[2][4]

  • Full Coverage : Always wear long pants and closed-toe shoes in the laboratory.[2]

Respiratory Protection

Good ventilation is key to minimizing inhalation exposure.[1][4]

  • Engineering Controls : Whenever possible, handle the solid form of this compound within a certified chemical fume hood to control airborne dust.[3][4]

  • Respirator Use : If engineering controls are insufficient or when handling large quantities of the powder, a NIOSH-approved respirator with an appropriate cartridge for organic acid vapors and particulates may be necessary.[1]

The following table summarizes the recommended PPE for different laboratory operations:

Task Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile/Neoprene GlovesLab CoatFume Hood (required), Respirator (if fume hood is not available or for large quantities)
Preparing Solutions Chemical Splash Goggles and Face ShieldDouble Nitrile/Neoprene GlovesLab Coat and Chemical-Resistant ApronFume Hood (required)
Running Reactions Chemical Splash Goggles (Face shield if splash risk)Nitrile/Neoprene GlovesLab CoatFume Hood (required)
Handling Waste Chemical Splash Goggles and Face ShieldDouble Nitrile/Neoprene GlovesLab Coat and Chemical-Resistant ApronWell-ventilated area

Standard Operating Procedures

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respirator f3->f4

Caption: Sequential process for donning and doffing PPE.

Handling a Small Spill

In the event of a small spill, follow these steps:

  • Alert Personnel : Immediately alert others in the vicinity.[5]

  • Don Appropriate PPE : Before cleaning, ensure you are wearing the appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.[5]

  • Contain the Spill : Use a spill kit with an absorbent material that is compatible with acidic compounds to contain the spill.[5][12]

  • Neutralize (if applicable) : If the spill is acidic, it may be neutralized with a mild base like sodium bicarbonate, if it is safe to do so.

  • Collect and Dispose : Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate : Clean the spill area with soap and water.

  • Wash Hands : Thoroughly wash your hands after the cleanup is complete.

Spill_Response start Spill Occurs alert Alert Others start->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate end End decontaminate->end

Caption: Step-by-step small spill response workflow.

Decontamination and Disposal Plan

Proper disposal is crucial to protect both human health and the environment.[5]

  • PPE Decontamination : Reusable PPE such as face shields and goggles should be decontaminated after use. Disposable items like gloves and lab coats should be disposed of as hazardous waste.

  • Waste Disposal : All waste containing 2-Acetamido-2-(4-fluorophenyl)acetic acid, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[10] Do not pour chemical waste down the drain.[9]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] Seek immediate medical attention.[5]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.[5]

  • Inhalation : Move the affected person to fresh air.[5][6][10] If they are having trouble breathing, administer oxygen if you are trained to do so.[5] Seek immediate medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to these guidelines, researchers can handle 2-Acetamido-2-(4-fluorophenyl)acetic acid with a high degree of safety, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • Safety and handling of fluorinated organic compounds. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.